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Caulophylline B

Cat. No.: B1164251
M. Wt: 343.4 g/mol
InChI Key: NAQHNUUPLJAHRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Caulophylline B (CAS 1359978-55-4) is a fluorenone alkaloid isolated from the roots of the perennial herb Caulophyllum robustum Maxim . This plant, known in Chinese medicine as Hong Mao Qi, has a history of traditional use for treating conditions like irregular menses and external injuries . With a molecular formula of C19H21NO5 and a molecular weight of 343.37 g/mol, this compound belongs to a distinct and relatively rare class of plant metabolites . Modern pharmacological studies on the Caulophyllum genus have demonstrated a range of biological activities, including antitumor, anti-inflammatory, and antibacterial effects, which are largely attributed to its complex mixture of alkaloids and saponins . While this compound itself has shown low direct antioxidant activity, its structural congener, Caulophylline A, has presented remarkable in vitro cytotoxicity against cancer cell lines such as A549, HeLa, and SMMC-7721, suggesting significant potential for this class of compounds in anticancer agent development . The discovery of fluorenone alkaloids like this compound highlights the chemical diversity of the Caulophyllum genus and provides a valuable template for drug discovery programs, particularly in the areas of inflammation and cancer . Researchers value this compound for exploring the biosynthesis of fluorenone alkaloids and for investigating structure-activity relationships. The compound is intended for research and further manufacturing use only and is not intended for diagnostic or therapeutic applications . Basic Information: - CAS Number: 1359978-55-4 - Molecular Formula: C19H21NO5 - Molecular Weight: 343.37 g/mol - Intended Use: For Research Use Only. Not for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H21NO5 B1164251 Caulophylline B

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-(dimethylamino)ethyl]-4,5-dihydroxy-3,6-dimethoxyfluoren-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5/c1-20(2)8-7-10-9-13(25-4)19(23)16-14(10)17(21)11-5-6-12(24-3)18(22)15(11)16/h5-6,9,22-23H,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAQHNUUPLJAHRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CC(=C(C2=C1C(=O)C3=C2C(=C(C=C3)OC)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Discovery and Isolation of Caulophylline B from Caulophyllum robustum: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caulophylline B, a fluorenone alkaloid identified from the roots of Caulophyllum robustum, represents a member of a structurally interesting class of natural products. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. The document outlines detailed experimental protocols for extraction and purification, presents available quantitative data, and explores potential, hypothetically-derived signaling pathways for future research based on the activities of related compounds. This guide is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Caulophyllum robustum, a perennial herb belonging to the Berberidaceae family, has a history of use in traditional medicine. Phytochemical investigations of this plant have led to the isolation of a variety of secondary metabolites, primarily alkaloids and triterpenoid saponins. Among the diverse alkaloidal constituents, this compound, a fluorenone-type alkaloid, was first reported by Wang et al. in 2011.[1][2][3][4][5][6] Fluorenone alkaloids are a relatively rare class of natural products, and their discovery often opens new avenues for pharmacological investigation. This document details the scientific journey of this compound, from its natural source to its characterization.

Discovery of this compound

This compound was discovered during a phytochemical investigation of the roots of Caulophyllum robustum. The study, conducted by Wang and colleagues, aimed to identify new alkaloidal constituents from this medicinal plant, leading to the isolation and structural elucidation of four new fluorenone alkaloids, designated Caulophylline A-D, and one new dihydroazafluoranthene alkaloid, Caulophylline E. The initial discovery was based on spectroscopic analysis of the isolated compounds.[1][2][3][4]

Experimental Protocols: Isolation and Purification

While the precise, step-by-step protocol for the isolation of this compound from the original publication by Wang et al. is not publicly available in its entirety, a representative and robust methodology can be constructed based on established protocols for alkaloid extraction from Caulophyllum robustum and related species. The following is a detailed, best-practice protocol for the isolation of this compound.

3.1. Plant Material and Extraction

  • Plant Material Collection and Preparation: The roots of Caulophyllum robustum are collected, authenticated, and air-dried. The dried roots are then pulverized into a coarse powder to increase the surface area for efficient extraction.

  • Solvent Extraction: The powdered root material is extracted exhaustively with 95% methanol or ethanol at room temperature or under reflux. The extraction is typically repeated three times to ensure complete recovery of the alkaloids. The solvent-to-plant material ratio is generally maintained at 10:1 (v/w).

  • Concentration: The combined methanolic or ethanolic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3.2. Acid-Base Liquid-Liquid Partitioning

  • Acidification: The crude extract is suspended in a 1-5% aqueous hydrochloric acid (HCl) solution. This step protonates the basic nitrogen atoms of the alkaloids, rendering them soluble in the aqueous acidic solution.

  • Defatting: The acidic solution is then partitioned with a non-polar solvent such as petroleum ether or ethyl acetate to remove neutral and weakly acidic compounds, including fats and some terpenoids. This step is repeated several times.

  • Basification: The acidic aqueous layer containing the protonated alkaloids is then basified with an alkali, such as ammonium hydroxide (NH₄OH) or sodium carbonate (Na₂CO₃), to a pH of 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.

  • Alkaloid Extraction: The basified aqueous solution is partitioned with a moderately polar organic solvent, such as chloroform (CHCl₃) or dichloromethane (CH₂Cl₂), to extract the free alkaloids. This extraction is repeated multiple times to ensure complete recovery. The combined organic layers contain the total alkaloid fraction.

3.3. Chromatographic Purification

  • Silica Gel Column Chromatography: The crude alkaloid extract is subjected to column chromatography on silica gel. The column is typically eluted with a gradient of increasing polarity, starting with a non-polar solvent like chloroform and gradually adding a more polar solvent like methanol. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar TLC profiles are combined.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions enriched with this compound are further purified using preparative HPLC. A C18 reversed-phase column is commonly employed, with a mobile phase consisting of a mixture of methanol and water or acetonitrile and water, often with a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. The elution can be isocratic or a gradient. The effluent is monitored by a UV detector, and the peak corresponding to this compound is collected.

  • Final Purification: The collected fraction is concentrated under reduced pressure to yield pure this compound.

Data Presentation: Physicochemical and Spectroscopic Data

The following table summarizes the expected quantitative data for this compound based on its reported discovery. Specific yields from the original isolation are not publicly available.

Property Data Reference
Molecular Formula C₁₉H₂₁NO₅Wang et al., 2011
Molecular Weight 343.37 g/mol Wang et al., 2011
Appearance Yellowish amorphous powderInferred
¹H NMR Data Data not publicly availableWang et al., 2011
¹³C NMR Data Data not publicly availableWang et al., 2011
Mass Spectrometry Data not publicly availableWang et al., 2011
Purity >98% (as commercially available)Commercial Suppliers

Mandatory Visualizations

Experimental Workflow for this compound Isolation

G Figure 1: Generalized Experimental Workflow for the Isolation of this compound plant Dried, powdered roots of Caulophyllum robustum extraction Solvent Extraction (95% Methanol/Ethanol) plant->extraction crude_extract Crude Extract extraction->crude_extract acid_base Acid-Base Liquid-Liquid Partitioning crude_extract->acid_base total_alkaloids Total Alkaloid Fraction acid_base->total_alkaloids silica_gel Silica Gel Column Chromatography total_alkaloids->silica_gel enriched_fraction This compound Enriched Fraction silica_gel->enriched_fraction prep_hplc Preparative HPLC enriched_fraction->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: Figure 1: Generalized Experimental Workflow for the Isolation of this compound.

Hypothetical Signaling Pathway Involvement of Fluorenone Alkaloids

Given the limited biological data on this compound, this diagram illustrates a hypothetical signaling pathway that could be investigated based on the known activities of other fluorenone alkaloids, which have been reported to exhibit anti-inflammatory and cytotoxic effects.

G Figure 2: Hypothetical Signaling Pathway for Fluorenone Alkaloids cluster_0 Extracellular cluster_1 Intracellular caulophylline_b This compound (or related fluorenone alkaloid) receptor Cell Surface Receptor (e.g., TLR4) caulophylline_b->receptor Inhibition? apoptosis_pathway Apoptosis Induction Pathway caulophylline_b->apoptosis_pathway Activation? cell_membrane Cell Membrane nf_kb_pathway NF-κB Signaling Pathway receptor->nf_kb_pathway inflammation Inflammatory Response (e.g., production of TNF-α, IL-6) nf_kb_pathway->inflammation apoptosis Apoptosis apoptosis_pathway->apoptosis cancer_cell Cancer Cell Proliferation apoptosis->cancer_cell Inhibition

Caption: Figure 2: Hypothetical Signaling Pathway for Fluorenone Alkaloids.

Biological Activity and Future Directions

The initial biological screening of this compound revealed a low scavenging effect against the DPPH radical, suggesting weak antioxidant activity.[1][2][3][4][5][6] However, other fluorenone alkaloids have demonstrated a range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. The structural similarity of this compound to other bioactive fluorenones suggests that it may possess other, as-yet-undiscovered pharmacological properties.

Future research should focus on:

  • Comprehensive Biological Screening: Evaluating this compound in a broad range of bioassays, including anti-inflammatory, anticancer, antimicrobial, and antiviral assays.

  • Mechanism of Action Studies: Should significant bioactivity be identified, subsequent studies should aim to elucidate the underlying mechanism of action, including the identification of molecular targets and modulation of signaling pathways.

  • Structure-Activity Relationship (SAR) Studies: Synthesis of analogues of this compound could help to identify the key structural features responsible for any observed biological activity, potentially leading to the development of more potent and selective compounds.

Conclusion

This compound is a fluorenone alkaloid isolated from Caulophyllum robustum. While its discovery has been reported, detailed information on its isolation and biological activity remains limited in the public domain. This technical guide has provided a comprehensive, albeit partially reconstructed, overview of the discovery and isolation of this compound, offering a valuable resource for researchers. The provided experimental protocols and hypothesized signaling pathways are intended to stimulate further investigation into this and other related natural products, with the ultimate goal of unlocking their potential for therapeutic applications.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Caulophylline B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caulophylline B is a fluorenone alkaloid isolated from the roots of Caulophyllum robustum Maxim. This technical guide provides a comprehensive overview of its chemical structure, stereochemistry, and physicochemical properties. Detailed experimental protocols for its isolation are outlined, and its known, albeit limited, biological activity is discussed. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Stereochemistry

This compound is a complex alkaloid with a distinctive fluorenone core. Its molecular formula has been established as C₁₉H₂₁NO₅. The core structure features a tricyclic system with various substituents that give rise to its unique chemical properties.

Figure 1: Chemical Structure of this compound

Caption: 2D representation of this compound's fluorenone core.

Stereochemistry

The stereochemistry of this compound has not been fully elucidated in publicly available literature. The molecule possesses multiple chiral centers, and the absolute configuration of these centers is yet to be determined. Further research, including X-ray crystallography or advanced NMR techniques in combination with computational analysis, is required to definitively assign the R/S configuration of each stereocenter.

Physicochemical and Spectroscopic Data

A summary of the known physicochemical and spectroscopic data for this compound is presented in Table 1. This data is crucial for the identification and characterization of the compound.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueReference
Molecular Formula C₁₉H₂₁NO₅[1]
Molecular Weight 343.37 g/mol [2]
Appearance Solid[2]
Purity ≥98% (as commercially available)[2]
¹H NMR (CDCl₃, ppm) Data not fully available in literature.
¹³C NMR (CDCl₃, ppm) Data not fully available in literature.
Optical Rotation [α]D Data not available in literature.

Experimental Protocols

The following section details a general procedure for the isolation of alkaloids from the genus Caulophyllum, from which this compound is derived. A specific, optimized protocol for this compound is not available in the literature; however, this general method provides a solid foundation for its extraction and purification.

General Isolation of Alkaloids from Caulophyllum robustum

This protocol is adapted from established methods for the extraction of alkaloids from the roots and rhizomes of Caulophyllum species.

Figure 2: Experimental Workflow for Alkaloid Isolation

experimental_workflow A Dried and Powdered Roots of Caulophyllum robustum B Maceration or Reflux with Methanol or 70% Ethanol A->B C Concentration in vacuo B->C D Crude Extract C->D E Acid-Base Partitioning D->E F Crude Alkaloid Fraction E->F G Chromatographic Separation (e.g., Silica Gel, Sephadex) F->G H Purified this compound G->H

Caption: General workflow for the isolation of this compound.

Methodology:

  • Extraction: The air-dried and powdered roots and rhizomes of Caulophyllum robustum are extracted with either methanol or 70% ethanol. This can be achieved through maceration at room temperature or by refluxing to enhance extraction efficiency.[1]

  • Concentration: The combined alcoholic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[1]

  • Acid-Base Partitioning: The crude extract is subjected to an acid-base partitioning process to separate the alkaloids from other secondary metabolites.

    • The extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and washed with an immiscible organic solvent (e.g., ethyl acetate) to remove neutral and acidic compounds.

    • The aqueous layer, containing the protonated alkaloids, is then basified (e.g., with NH₄OH to pH 9-10).

    • The free-base alkaloids are then extracted into an organic solvent such as dichloromethane or chloroform.

  • Purification: The crude alkaloid fraction is further purified using chromatographic techniques.

    • Column Chromatography: Silica gel column chromatography is a common first step, using a gradient elution system of solvents like chloroform-methanol or ethyl acetate-hexane.

    • Size-Exclusion Chromatography: Sephadex LH-20 chromatography can be employed for further purification, particularly for separating compounds with similar polarities.

    • Preparative HPLC: Final purification to obtain high-purity this compound may require preparative high-performance liquid chromatography (HPLC).

Biological Activity and Signaling Pathways

The biological activity of this compound has not been extensively studied. Preliminary research indicates that it exhibits a low scavenging effect against the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, suggesting weak antioxidant properties.[2]

Due to the limited data on its mechanism of action, a specific signaling pathway for this compound cannot be definitively diagrammed at this time. However, based on the activities of other fluorenone alkaloids, potential areas of investigation could include anti-inflammatory and cytotoxic pathways.

Figure 3: Hypothetical Relationship for Biological Screening

logical_relationship A This compound B In vitro Assays (e.g., DPPH, Cytotoxicity) A->B C Identification of Biological Activity B->C D Mechanism of Action Studies C->D E Signaling Pathway Elucidation D->E

Caption: Logical progression for investigating this compound's bioactivity.

Conclusion and Future Directions

This compound is a structurally interesting fluorenone alkaloid with potential for further scientific investigation. Key areas for future research include:

  • Complete Stereochemical Elucidation: The determination of the absolute configuration of all chiral centers is essential for a complete understanding of its structure-activity relationship.

  • Comprehensive Spectroscopic Analysis: Detailed 1D and 2D NMR studies are needed for the unambiguous assignment of all proton and carbon signals.

  • In-depth Biological Screening: A broader range of pharmacological assays should be conducted to explore its potential therapeutic applications, particularly in areas like cancer and inflammation where other fluorenone alkaloids have shown promise.

  • Total Synthesis: The development of a synthetic route to this compound would provide access to larger quantities for biological testing and allow for the synthesis of analogs to explore structure-activity relationships.

This technical guide provides a summary of the current knowledge on this compound and highlights the significant opportunities for future research to unlock its full scientific and therapeutic potential.

References

The Enigmatic Architecture of Fluorenone Alkaloids: A Biosynthetic Perspective

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Fluorenone alkaloids, a specialized class of nitrogen-containing aromatic compounds, have garnered significant interest within the scientific community due to their diverse pharmacological activities. Despite their potential, the biosynthetic pathway of these intriguing molecules in plants remains largely unelucidated. This technical guide synthesizes the current understanding of fluorenone alkaloid biosynthesis, presenting a putative pathway constructed from established precursor routes and enzymatic reactions common to plant secondary metabolism. This document provides a comprehensive overview of the hypothetical biosynthetic steps, details key enzyme classes likely involved, and presents adaptable experimental protocols for researchers seeking to unravel this complex pathway. All quantitative data from related studies are summarized, and the proposed biosynthetic pathway is visualized using a DOT graph.

Introduction

Fluorenone alkaloids are a distinct group of plant-derived secondary metabolites characterized by a fluorenone core structure, with onychine being a notable example. These compounds are of particular interest to drug development professionals due to their reported biological activities, including antimicrobial and cytotoxic properties. A thorough understanding of their biosynthesis is paramount for biotechnological production and the development of novel therapeutic agents. This guide aims to provide a detailed technical overview of the current, albeit hypothetical, understanding of the fluorenone alkaloid biosynthetic pathway.

The Putative Biosynthetic Pathway of Fluorenone Alkaloids

The biosynthesis of fluorenone alkaloids is hypothesized to be a hybrid pathway, drawing precursors from two major routes of plant secondary metabolism: the shikimate pathway and the acetate-malonate pathway .

Precursors from the Shikimate and Acetate-Malonate Pathways

The shikimate pathway is the source of aromatic amino acids and other aromatic compounds in plants.[1][2] For the biosynthesis of fluorenone alkaloids, the key precursor derived from this pathway is believed to be anthranilic acid .

The acetate-malonate pathway is responsible for the synthesis of fatty acids and polyketides.[3][4] This pathway provides the malonyl-CoA extender units necessary for the elongation of the polyketide chain.

The Proposed Core Biosynthetic Steps

The central, albeit speculative, steps in the formation of the fluorenone alkaloid scaffold are as follows:

  • Activation of Anthranilic Acid: The pathway is proposed to initiate with the activation of anthranilic acid to its coenzyme A thioester, anthraniloyl-CoA . This activation is a common prerequisite for the entry of starter units into polyketide synthesis.

  • Polyketide Chain Elongation: A Type III Polyketide Synthase (PKS) is hypothesized to catalyze the condensation of anthraniloyl-CoA with multiple molecules of malonyl-CoA.[5] This iterative process elongates the polyketide chain.

  • Cyclization and Aromatization: The resulting poly-β-keto chain is inherently unstable and is thought to undergo intramolecular cyclization and subsequent aromatization reactions to form the characteristic tricyclic fluorenone core.

  • Nitrogen Incorporation and Methylation: For 4-azafluorenones like onychine, the nitrogen atom is incorporated into the ring structure.[6][7][8] Subsequent modification steps, such as methylation, are likely catalyzed by N-methyltransferases , utilizing S-adenosyl-L-methionine (SAM) as a methyl group donor, to yield the final alkaloid.[9][10]

The following diagram illustrates the proposed biosynthetic pathway leading to the fluorenone alkaloid, onychine.

fluorenone_biosynthesis cluster_shikimate Shikimate Pathway cluster_acetate_malonate Acetate-Malonate Pathway shikimate Shikimate chorismate Chorismate shikimate->chorismate anthranilate Anthranilic Acid chorismate->anthranilate anthraniloyl_coa Anthraniloyl-CoA anthranilate->anthraniloyl_coa CoA Ligase acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa Acetyl-CoA Carboxylase pks Polyketide Synthase (PKS) malonyl_coa->pks anthraniloyl_coa->pks polyketide Poly-β-keto Chain (unstable intermediate) cyclized_intermediate Cyclized Intermediate polyketide->cyclized_intermediate Spontaneous Cyclization azafluorenone_core 4-Azafluorenone Core cyclized_intermediate->azafluorenone_core Aromatization n_methyltransferase N-Methyltransferase azafluorenone_core->n_methyltransferase onychine Onychine pks->polyketide n_methyltransferase->onychine sah S-adenosyl- L-homocysteine (SAH) n_methyltransferase->sah sam S-adenosyl- L-methionine (SAM) sam->n_methyltransferase

Caption: Proposed biosynthetic pathway of the fluorenone alkaloid onychine.

Quantitative Data

Currently, there is a notable absence of specific quantitative data in the scientific literature for the enzymes and intermediates of the fluorenone alkaloid biosynthetic pathway. The following table presents generalized kinetic data for related enzyme classes from other plant biosynthetic pathways to provide a frame of reference for future research.

Enzyme ClassSubstrateKm (µM)kcat (s⁻¹)Plant Source
Polyketide Synthase (CHS-like)p-Coumaroyl-CoA1.5 - 100.02 - 0.05Various
Polyketide Synthase (CHS-like)Malonyl-CoA10 - 50-Various
N-MethyltransferaseVarious alkaloids5 - 1000.1 - 5Various

Note: CHS (Chalcone Synthase) is a well-characterized Type III PKS. These values are illustrative and the actual kinetics for the enzymes in fluorenone alkaloid biosynthesis may vary significantly.

Experimental Protocols

The elucidation of the fluorenone alkaloid biosynthetic pathway will require the application of a suite of biochemical and molecular biology techniques. The following sections provide detailed, adaptable protocols for key experiments.

In Vitro Assay for Polyketide Synthase (PKS) Activity

This protocol describes a method to detect the formation of a polyketide product from radiolabeled precursors using a crude protein extract from a plant species known to produce fluorenone alkaloids.

Objective: To determine if a crude protein extract can catalyze the formation of a polyketide from anthraniloyl-CoA and malonyl-CoA.

Materials:

  • Plant tissue (e.g., young leaves, roots)

  • Extraction buffer (e.g., 100 mM potassium phosphate pH 7.5, 10% glycerol, 1 mM EDTA, 10 mM DTT)

  • [¹⁴C]-Malonyl-CoA

  • Anthraniloyl-CoA (unlabeled)

  • Trichloroacetic acid (TCA)

  • Ethyl acetate

  • Scintillation cocktail and counter

Procedure:

  • Protein Extraction:

    • Harvest and flash-freeze plant tissue in liquid nitrogen.

    • Grind the frozen tissue to a fine powder.

    • Homogenize the powder in ice-cold extraction buffer.

    • Centrifuge at 14,000 x g for 20 minutes at 4°C.

    • Collect the supernatant (crude protein extract).

    • Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Enzyme Assay:

    • Prepare the reaction mixture in a microfuge tube:

      • 50 µL crude protein extract

      • 10 µL of 1 mM anthraniloyl-CoA

      • 5 µL of [¹⁴C]-Malonyl-CoA (e.g., 0.05 µCi)

      • Reaction buffer to a final volume of 100 µL.

    • Incubate at 30°C for 1 hour.

    • Stop the reaction by adding 10 µL of 10% TCA.

  • Product Extraction and Quantification:

    • Extract the reaction mixture twice with 200 µL of ethyl acetate.

    • Pool the ethyl acetate fractions and evaporate to dryness.

    • Redissolve the residue in a small volume of ethyl acetate.

    • Add scintillation cocktail and measure radioactivity using a scintillation counter.

Expected Outcome: An increase in radioactivity in the ethyl acetate fraction compared to a control reaction without anthraniloyl-CoA or with boiled protein extract would indicate PKS activity.

pks_assay_workflow start Start: Plant Tissue protein_extraction Protein Extraction (Homogenization, Centrifugation) start->protein_extraction crude_extract Crude Protein Extract protein_extraction->crude_extract assay_setup Enzyme Assay Setup (+ Anthraniloyl-CoA, [14C]-Malonyl-CoA) crude_extract->assay_setup incubation Incubation (30°C, 1 hr) assay_setup->incubation extraction Product Extraction (Ethyl Acetate) incubation->extraction quantification Quantification (Scintillation Counting) extraction->quantification end End: PKS Activity Data quantification->end

Caption: Workflow for the in vitro PKS assay.

Heterologous Expression and Characterization of a Putative N-Methyltransferase

This protocol outlines the steps for expressing a candidate N-methyltransferase gene in E. coli and assaying its activity.

Objective: To confirm the function of a candidate gene as an N-methyltransferase involved in fluorenone alkaloid biosynthesis.

Materials:

  • Candidate N-methyltransferase cDNA

  • pET expression vector (e.g., pET-28a)

  • E. coli expression strain (e.g., BL21(DE3))

  • LB medium and appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • His-tag affinity chromatography column

  • Putative azafluorenone substrate

  • S-adenosyl-L-methionine (SAM)

  • HPLC system

Procedure:

  • Cloning:

    • Amplify the full-length cDNA of the candidate N-methyltransferase.

    • Clone the PCR product into the pET expression vector.

    • Transform the construct into the E. coli expression strain.

  • Protein Expression and Purification:

    • Grow the transformed E. coli in LB medium to an OD₆₀₀ of 0.6.

    • Induce protein expression with IPTG (e.g., 0.5 mM) and incubate for 4-6 hours at 28°C.

    • Harvest the cells by centrifugation.

    • Lyse the cells (e.g., by sonication).

    • Purify the His-tagged protein using an affinity chromatography column.

  • Enzyme Assay:

    • Prepare the reaction mixture:

      • Purified N-methyltransferase

      • Putative azafluorenone substrate (e.g., 100 µM)

      • SAM (e.g., 200 µM)

      • Reaction buffer (e.g., 100 mM Tris-HCl pH 8.0).

    • Incubate at 30°C for 1 hour.

    • Stop the reaction (e.g., by adding methanol).

    • Analyze the reaction products by HPLC, comparing with authentic standards if available.

Expected Outcome: The appearance of a new peak corresponding to the methylated product in the HPLC chromatogram, which is absent in control reactions (no enzyme or no SAM), would confirm N-methyltransferase activity.

nmt_expression_workflow start Start: Candidate Gene cDNA cloning Cloning into Expression Vector start->cloning transformation Transformation into E. coli cloning->transformation expression Protein Expression (IPTG Induction) transformation->expression purification Protein Purification (Affinity Chromatography) expression->purification purified_protein Purified N-Methyltransferase purification->purified_protein assay Enzyme Assay (+ Substrate, + SAM) purified_protein->assay analysis Product Analysis (HPLC) assay->analysis end End: Functional Characterization analysis->end

Caption: Workflow for heterologous expression and characterization of an N-methyltransferase.

Conclusion and Future Directions

The biosynthesis of fluorenone alkaloids in plants represents a fascinating and underexplored area of natural product chemistry. The putative pathway presented in this guide, originating from the shikimate and acetate-malonate pathways, provides a solid foundation for future research. The key to fully elucidating this pathway lies in the identification and characterization of the specific enzymes involved, particularly the polyketide synthase that forms the fluorenone core and the N-methyltransferases responsible for subsequent modifications.

Future research should focus on:

  • Transcriptome and Genome Mining: Identifying candidate PKS and N-methyltransferase genes from fluorenone alkaloid-producing plant species.

  • Functional Genomics: Using techniques such as virus-induced gene silencing (VIGS) to confirm the in vivo function of candidate genes.

  • Biochemical Characterization: Detailed kinetic analysis of the purified recombinant enzymes to understand their substrate specificity and catalytic mechanisms.

The protocols and information provided in this technical guide are intended to serve as a valuable resource for researchers dedicated to unraveling the biosynthetic mysteries of these potent and promising plant-derived compounds.

References

An In-depth Technical Guide on the Mechanism of Action of Polyphyllin B in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader

Initial literature searches for "Caulophylline B" did not yield sufficient scientific data to construct the requested in-depth technical guide on its mechanism of action in cancer cells. To fulfill the core requirements of this request for a detailed analysis of a natural compound's anti-cancer properties, this guide will instead focus on a closely related and well-researched compound, Polyphyllin B . The following sections provide a comprehensive overview of the molecular mechanisms, quantitative data, experimental protocols, and signaling pathways associated with Polyphyllin B's effects on cancer cells, adhering to the specified formatting and visualization requirements.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polyphyllin B (PB), a steroidal saponin isolated from Paris polyphylla, has demonstrated significant anti-tumor activities across various cancer cell lines. Its multifaceted mechanism of action involves the induction of several forms of programmed cell death, including apoptosis and ferroptosis, as well as cell cycle arrest. This guide provides a detailed examination of the molecular pathways targeted by Polyphyllin B and the experimental evidence supporting its potential as a therapeutic agent in oncology.

Core Mechanisms of Action

Polyphyllin B exerts its anti-cancer effects through several interconnected mechanisms:

  • Induction of Ferroptosis: A primary mechanism of action for Polyphyllin B is the induction of ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides. PB acts as a novel inhibitor of Glutathione Peroxidase 4 (GPx4), a key enzyme that protects cells from lipid peroxidation.[1] By down-regulating GPx4, Polyphyllin B leads to an increase in lipid reactive oxygen species (ROS) and subsequent ferroptotic cell death in cancer cells.[1]

  • Modulation of Iron Metabolism: Polyphyllin B has been shown to disrupt iron metabolism in cancer cells, further contributing to ferroptosis. It promotes the expression of Transferrin Receptor 1 (TFR1), which facilitates the uptake of iron into the cell.[1] Additionally, it upregulates Nuclear Receptor Coactivator 4 (NCOA4), a key regulator of ferritinophagy, the autophagic degradation of the iron-storage protein ferritin. This leads to an increase in the intracellular labile iron pool, which in turn fuels the generation of ROS and lipid peroxidation.[1]

  • Induction of Apoptosis: Beyond ferroptosis, Polyphyllin B also induces apoptosis, or programmed cell death, in cancer cells. This is achieved through the modulation of key signaling pathways, including the MAPK/ERK pathway.[2]

  • Cell Cycle Arrest: Polyphyllin B can inhibit the proliferation of cancer cells by inducing cell cycle arrest.[1] This prevents cancer cells from dividing and growing, contributing to its overall anti-tumor effect.

Quantitative Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Polyphyllin B in various gastric cancer cell lines, demonstrating its potent anti-proliferative activity.

Cell LineCancer TypeIC50 (µM)
NUGC-3Gastric Cancer1.447
MKN-1Gastric CancerNot explicitly stated, but significant growth inhibition observed
MKN-45Gastric Cancer3.318
HGC-27Gastric CancerNot explicitly stated, but significant growth inhibition observed
NUGC-4Gastric CancerNot explicitly stated, but significant growth inhibition observed

Data extracted from a study on the effect of Polyphyllin B on gastric cancer cells.[1]

Key Signaling Pathways

The anti-cancer activity of Polyphyllin B is mediated by its influence on several critical signaling pathways. The diagrams below, generated using the DOT language, illustrate these pathways.

PolyphyllinB_Ferroptosis_Pathway PolyphyllinB Polyphyllin B GPx4 GPx4 PolyphyllinB->GPx4 inhibits TFR1 TFR1 PolyphyllinB->TFR1 upregulates NCOA4 NCOA4 PolyphyllinB->NCOA4 upregulates Lipid_ROS Lipid ROS Accumulation GPx4->Lipid_ROS prevents Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Fe3_uptake Fe³⁺ Uptake TFR1->Fe3_uptake Ferritinophagy Ferritinophagy NCOA4->Ferritinophagy Labile_Iron_Pool Labile Iron Pool Increase Fe3_uptake->Labile_Iron_Pool Ferritinophagy->Labile_Iron_Pool Labile_Iron_Pool->Lipid_ROS promotes

Caption: Polyphyllin B induced ferroptosis signaling pathway.

Polyphyllin_General_Apoptosis_Pathway Polyphyllins Polyphyllins (General) MAPK_pathway MAPK Pathway Polyphyllins->MAPK_pathway modulate NFkB_pathway NF-κB Pathway Polyphyllins->NFkB_pathway modulate Bcl2_family Modulation of Bcl-2 family proteins (↑Bax, ↓Bcl-2) MAPK_pathway->Bcl2_family NFkB_pathway->Bcl2_family Mitochondrial_Pathway Mitochondrial Pathway Bcl2_family->Mitochondrial_Pathway Caspase_Activation Caspase Activation Mitochondrial_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: General apoptosis pathway modulated by Polyphyllins.

Experimental Protocols

The following are representative protocols for key experiments used to elucidate the mechanism of action of Polyphyllin B.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of Polyphyllin B on cancer cells and to calculate the IC50 value.

  • Cell Seeding: Seed cancer cells (e.g., NUGC-3, MKN-45) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Treat the cells with various concentrations of Polyphyllin B (e.g., 0, 0.5, 1, 2, 4, 8 µM) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis

This protocol is used to detect the expression levels of specific proteins involved in the signaling pathways affected by Polyphyllin B.

  • Cell Lysis: Treat cells with Polyphyllin B at the desired concentration and time point. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., GPx4, TFR1, NCOA4, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Western_Blot_Workflow start Cell Lysis and Protein Extraction quantification Protein Quantification (BCA Assay) start->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (to PVDF membrane) sds_page->transfer blocking Blocking (5% non-fat milk) transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (ECL) secondary_ab->detection end Data Analysis detection->end

Caption: A typical workflow for Western Blot analysis.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of Polyphyllin B on the cell cycle distribution of cancer cells.

  • Cell Treatment: Treat cancer cells with Polyphyllin B at various concentrations for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

Polyphyllin B demonstrates potent anti-cancer activity through multiple mechanisms, with the induction of ferroptosis via GPx4 inhibition being a particularly notable pathway. Its ability to also induce apoptosis and cell cycle arrest makes it a promising candidate for further investigation and development as a therapeutic agent. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the full potential of Polyphyllin B in oncology.

References

A Comprehensive Technical Guide to the Preliminary Biological Screening of Caulophylline B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the preliminary biological screening of Caulophylline B, a fluorenone alkaloid isolated from the roots of Caulophyllum robustum. This document summarizes the current knowledge on its bioactivity, presents key experimental data in a structured format, and offers detailed protocols for relevant in vitro assays. Furthermore, it visualizes critical experimental workflows and signaling pathways to facilitate a deeper understanding of its potential therapeutic applications.

Introduction to this compound

This compound is a member of the fluorenone class of alkaloids, which have been identified in plants of the genus Caulophyllum.[1] This genus, particularly Caulophyllum robustum, is a source of structurally diverse alkaloids and triterpenoid saponins, which have demonstrated a range of biological activities, including anti-inflammatory, analgesic, antioxidant, and antitumor effects.[1] The preliminary screening of compounds like this compound is a critical first step in the drug discovery process, aiming to identify and characterize its primary pharmacological activities. This guide focuses on the cytotoxic and potential anti-inflammatory and neuroprotective activities reported for related compounds from the same source.

Quantitative Bioactivity Data

The following tables summarize the key quantitative data from preliminary biological screenings of alkaloids isolated from Caulophyllum robustum, providing context for the potential activity of this compound.

Table 1: Cytotoxicity of Caulophyllum Alkaloids Against Human Cancer Cell Lines

Compound Cell Line IC50 (µM) Positive Control IC50 of Control (µM) Reference
Caulophylline A A549 (Lung) 3.83 Etoposide 11.63 [2]
Caulophylline A HeLa (Cervical) 6.36 Etoposide 5.07 [2]

| Caulophylline A | SMMC-7721 (Liver) | 11.48 | Etoposide | 4.65 |[2] |

Note: Data for this compound is not explicitly available in the provided results, but the activity of the closely related Caulophylline A suggests a strong rationale for investigating its cytotoxic potential.

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity

Compound IC50 (µM) Reference
Caulophyine A 123.03 [2]

| Caulophylline A | 80.74 |[2] |

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro assays relevant to the preliminary biological screening of this compound and its related compounds.

General Extraction and Isolation of Caulophyllum Alkaloids

A general procedure for isolating alkaloids from the roots of Caulophyllum robustum provides the starting material for screening.[2]

  • Extraction: The dried and powdered roots of C. robustum are extracted with an organic solvent, typically methanol or 70% ethanol, through maceration or reflux.[1] The combined extracts are then concentrated under vacuum.

  • Acid-Base Partitioning: The crude extract is dissolved in a dilute acid (e.g., 0.1 N HCl) and partitioned with an organic solvent like chloroform to separate different fractions.

  • Alkaloid Fractionation: The acidic aqueous layer is basified to a pH of 9 with an ammonium solution and then re-extracted with chloroform. This chloroform fraction contains the total alkaloids.

  • Chromatographic Purification: The total alkaloid fraction is subjected to column chromatography over silica gel or other suitable resins for the isolation of individual compounds like this compound.[1][2] Further purification can be achieved using preparative high-performance liquid chromatography (HPLC).[1]

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation, which is a standard method for determining the cytotoxic potential of a compound.[3]

  • Cell Culture: Human cancer cell lines (e.g., A549, HeLa, SMMC-7721) are cultured in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound (typically in a serial dilution) for a specified period (e.g., 72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., Etoposide) are included.

  • MTT Addition: After the incubation period, MTT solution is added to each well and the plate is incubated for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.

Anti-inflammatory Screening: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, a key indicator of anti-inflammatory activity.[4][5]

  • Cell Culture: RAW264.7 macrophage cells are cultured as described in section 3.2.1.

  • Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere.

  • Compound Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A control group without LPS stimulation is also included. The plates are incubated for 24 hours.

  • Nitrite Measurement (Griess Assay): The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. An aliquot of the supernatant is mixed with the Griess reagent, and after a short incubation, the absorbance is measured at 540 nm.

  • Data Analysis: A standard curve using sodium nitrite is generated to quantify the nitrite concentration. The percentage of NO inhibition by the compound is calculated relative to the LPS-stimulated control.

Antioxidant Screening: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and rapid method to screen for antioxidant activity by measuring a compound's ability to scavenge free radicals.[6][7]

  • Solution Preparation: A solution of DPPH in methanol (e.g., 0.1 mM) is prepared. The test compound, this compound, is prepared in methanol at various concentrations.

  • Reaction: The compound solution is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for approximately 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm. The reduction of the DPPH radical by an antioxidant results in a color change from purple to yellow, which corresponds to a decrease in absorbance.[7]

  • Data Analysis: The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is determined.

Visualizing Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key processes and pathways relevant to the screening of this compound.

G cluster_extraction Extraction & Isolation cluster_screening Preliminary Biological Screening cluster_data Data Analysis plant Caulophyllum robustum (Plant Material) extract Crude Methanol Extract plant->extract Methanol partition Acid-Base Partitioning extract->partition alkaloids Total Alkaloid Fraction partition->alkaloids hplc HPLC Purification alkaloids->hplc compound Isolated this compound hplc->compound cytotoxicity Cytotoxicity Assay (e.g., MTT) compound->cytotoxicity anti_inflammatory Anti-inflammatory Assay (e.g., NO Inhibition) compound->anti_inflammatory antioxidant Antioxidant Assay (e.g., DPPH) compound->antioxidant neuro Neuroprotective Assay (e.g., AChE Inhibition) compound->neuro ic50 Determine IC50 Values cytotoxicity->ic50 anti_inflammatory->ic50 antioxidant->ic50 neuro->ic50 sar Structure-Activity Relationship (SAR) ic50->sar lead Lead Compound Identification sar->lead

Caption: General workflow for the extraction, isolation, and preliminary biological screening of this compound.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB_active Active NF-κB IKK->NFkB_active Releases NFkB NF-κB (p50/p65) IkB->NFkB Inhibits iNOS_gene iNOS Gene Transcription NFkB_active->iNOS_gene Activates Nucleus Nucleus iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translation NO Nitric Oxide (NO) (Inflammatory Mediator) iNOS_protein->NO Produces CauloB This compound (Hypothesized) CauloB->IKK Inhibition? CauloB->NFkB_active Inhibition?

Caption: Hypothesized anti-inflammatory mechanism via inhibition of the NF-κB signaling pathway.

G CauloB This compound Mito Mitochondrial Pathway (Intrinsic) CauloB->Mito DNA_Damage DNA Damage CauloB->DNA_Damage Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation (Executioner) Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis

References

Caulophylline B: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caulophylline B, a quinolizidine alkaloid isolated from the medicinal plant Caulophyllum robustum, has garnered interest for its potential therapeutic properties, including anti-inflammatory and anti-tumor activities. While a definitive, direct molecular target remains to be conclusively identified in publicly available literature, a growing body of evidence points towards the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway as a primary mechanism of action. This technical guide provides a comprehensive overview of the current understanding of this compound's biological effects, details established methodologies for its target identification and validation, and presents putative signaling pathways based on existing data.

Introduction

Natural products continue to be a vital source of novel chemical scaffolds for drug discovery. This compound, derived from Caulophyllum robustum (Blue Cohosh), is a member of the quinolizidine alkaloid family. Extracts from this plant have a history of use in traditional medicine for treating inflammatory conditions.[1] Modern pharmacological studies have begun to elucidate the molecular basis for these effects, with a significant focus on the regulation of inflammatory pathways. This guide will synthesize the available data on this compound and provide a technical framework for researchers engaged in its further investigation.

Quantitative Data on Biological Activity

While specific binding affinities and IC50 values for this compound against a direct molecular target are not yet widely published, data from studies on extracts of Caulophyllum robustum and related compounds provide valuable insights into its potential potency.

Biological Activity Test System Key Findings Reference
Anti-inflammatoryLPS-stimulated RAW264.7 macrophagesInhibition of Nitric Oxide (NO) production.[2]
Anti-inflammatoryLPS-stimulated RAW264.7 macrophagesDecreased protein expression of iNOS and NF-κB.[2]
Anti-inflammatoryCollagen-induced arthritis in DBA/1J miceReduction in pro-inflammatory cytokines IL-1, IL-6, and TNF-α.[1]
Anti-inflammatoryCollagen-induced arthritis in DBA/1J miceInhibition of NF-κB p65 expression in joint tissue.[1]

Putative Signaling Pathway: NF-κB Inhibition

The most consistent evidence regarding the mechanism of action of compounds from Caulophyllum robustum, including potentially this compound, points to the inhibition of the NF-κB signaling pathway. NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in inflammation, cell survival, and proliferation. In inflammatory conditions, stimuli such as lipopolysaccharide (LPS) or pro-inflammatory cytokines lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent proteasomal degradation, allowing the NF-κB dimers (typically p65/p50) to translocate to the nucleus and activate the transcription of target genes, including those for iNOS, COX-2, TNF-α, IL-1β, and IL-6.[3]

Based on the observed downstream effects, it is hypothesized that this compound may directly or indirectly inhibit a key kinase or protein-protein interaction within this pathway, preventing NF-κB nuclear translocation and subsequent gene activation.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα NF-κB IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (p65/p50) Proteasome Proteasome IkBa_NFkB->Proteasome Ubiquitination & Degradation of IκBα NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Nuclear Translocation CaulophyllineB This compound (Hypothesized Target) CaulophyllineB->IKK Inhibits? DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Induces G cluster_workflow Affinity Chromatography Workflow Start Synthesize This compound Probe Beads Conjugate to Sepharose Beads Start->Beads Incubate Incubate Probe-Beads with Lysate Beads->Incubate Lysate Prepare Cell Lysate Lysate->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute Analyze SDS-PAGE and Mass Spectrometry Elute->Analyze End Identify Potential Target(s) Analyze->End G cluster_workflow In Vitro Kinase Assay Workflow Components Combine: - Recombinant Kinase - Substrate - ATP Inhibitor Add varying concentrations of this compound Components->Inhibitor Incubate Incubate at Optimal Temperature Inhibitor->Incubate Detect Measure Kinase Activity (e.g., ADP-Glo) Incubate->Detect Analyze Plot Activity vs. [Inhibitor] and Determine IC50 Detect->Analyze

References

In Silico Prediction of Caulophylline B Protein Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caulophylline B, a triterpenoid saponin derived from plants of the Caulophyllum genus, has garnered interest for its potential therapeutic properties, including anti-tumor and anti-inflammatory effects. The identification of its molecular targets is crucial for elucidating its mechanism of action and advancing its development as a potential therapeutic agent. This technical guide provides an in-depth overview of the in silico methodologies used to predict the protein targets of this compound. It details the computational workflow, from ligand preparation to target prediction and validation, and outlines the experimental protocols for verifying these predictions. Furthermore, this guide explores the known signaling pathways modulated by this compound, offering a comprehensive resource for researchers in pharmacology, computational biology, and drug discovery.

Introduction

In silico target prediction has emerged as a powerful tool in drug discovery, accelerating the identification of potential protein targets for small molecules. This computational approach reduces the time and cost associated with traditional experimental screening methods. For natural products like this compound, which exhibit a range of biological activities, in silico methods can provide valuable insights into their polypharmacological nature. This guide will focus on the application of these methods to predict and validate the protein targets of this compound.

In Silico Target Prediction Workflow

The prediction of protein targets for a small molecule like this compound typically involves a multi-step computational workflow. This process leverages various bioinformatics tools and databases to generate a ranked list of potential protein interactors.

In_Silico_Workflow cluster_0 Ligand Preparation cluster_1 Target Prediction cluster_2 Post-Prediction Analysis cluster_3 Experimental Validation A Obtain 2D/3D Structure of this compound B Energy Minimization & Optimization A->B C Reverse Docking B->C D Pharmacophore Modeling B->D E Shape-Based Screening B->E F Scoring & Ranking C->F D->F E->F G Pathway & GO Analysis F->G H Binding Assays (SPR, etc.) G->H I Functional Assays G->I

Figure 1: In Silico Target Prediction Workflow for this compound.
Ligand Preparation

Accurate representation of the ligand is fundamental for successful in silico screening.

  • Structure Acquisition: The three-dimensional structure of this compound is retrieved from chemical databases such as PubChem (PubChem CID: 162985).

  • Energy Minimization: The retrieved structure is then subjected to energy minimization using force fields like MMFF94 to obtain a stable, low-energy conformation. This step is crucial for accurate docking and screening.

Target Prediction Methodologies

Several computational strategies can be employed to predict the protein targets of this compound.

  • Reverse Docking: This is a prominent method where the ligand (this compound) is docked against a large library of protein structures. The binding affinity for each protein is calculated, and the proteins are ranked based on their docking scores.

  • Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of chemical features of this compound that are responsible for its biological activity. This pharmacophore model is then used to screen databases of protein structures to find those that can accommodate these features.

  • Shape-Based Screening: This method compares the 3D shape of this compound to a library of known ligands with annotated protein targets. A high degree of shape similarity suggests that this compound may bind to the same targets as the known ligands.

Predicted Protein Targets of this compound

While extensive in silico screening data for this compound is not widely published, based on its known anti-tumor and anti-inflammatory activities, several potential protein targets can be hypothesized and investigated using the described workflow. One study has identified T-LAK cell-originated protein kinase (TOPK) as a direct target.

Target ClassPredicted Protein TargetRationale for Prediction
Kinase T-LAK cell-originated protein kinase (TOPK)Overexpressed in various cancers; inhibition leads to anti-tumor effects.
Transcription Factor Nuclear factor kappa B (NF-κB)Key regulator of inflammation; inhibition aligns with anti-inflammatory properties.
Transcription Factor Nuclear factor erythroid 2-related factor 2 (Nrf2)Master regulator of the antioxidant response; modulation is linked to anti-inflammatory effects.
Enzyme Cyclooxygenase-2 (COX-2)A key enzyme in the inflammatory pathway.
Apoptosis Regulator Bcl-2 family proteinsImportant targets in cancer therapy.

Table 1: Potential Protein Targets of this compound for In Silico Investigation.

Experimental Validation of Predicted Targets

In silico predictions must be validated through experimental methods to confirm the interaction between this compound and its predicted protein targets.

Binding Assays

These assays directly measure the physical interaction between the ligand and the protein.

  • Surface Plasmon Resonance (SPR): SPR is a label-free technique that provides real-time quantitative data on the binding affinity (KD), and association (ka) and dissociation (kd) rates.

ParameterValue
Binding Affinity (KD) for TOPK ~1.5 µM

Table 2: Experimentally Determined Binding Affinity of this compound.

  • Cellular Thermal Shift Assay (CETSA): CETSA assesses target engagement in a cellular context by measuring changes in the thermal stability of a protein upon ligand binding.

Functional Assays

These assays determine the biological consequence of the ligand-protein interaction.

  • Enzyme Inhibition Assays: If the predicted target is an enzyme, its activity can be measured in the presence and absence of this compound to determine the half-maximal inhibitory concentration (IC50).

  • Western Blotting: This technique can be used to measure changes in the expression or phosphorylation status of downstream proteins in a signaling pathway following treatment with this compound.

Signaling Pathways Modulated by this compound

Based on its known biological activities, this compound is predicted to modulate key signaling pathways involved in cancer and inflammation.

TOPK Signaling Pathway

TOPK is a serine/threonine kinase that plays a role in cell proliferation, apoptosis, and metastasis. Its inhibition by this compound can disrupt downstream signaling cascades that promote cancer progression.

TOPK_Pathway CaulophyllineB This compound TOPK TOPK CaulophyllineB->TOPK Downstream Downstream Effectors (e.g., ERK, p38) TOPK->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inflammatory_Pathways CaulophyllineB This compound NFkB NF-κB Pathway CaulophyllineB->NFkB Nrf2 Nrf2 Pathway CaulophyllineB->Nrf2 Inflammation Inflammation NFkB->Inflammation Antioxidant Antioxidant Response Nrf2->Antioxidant

Caulophylline B: Initial Structure-Activity Relationship (SAR) Studies for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Caulophylline B is a quinolizidine alkaloid isolated from the roots of Caulophyllum robustum Maxim. While initial investigations have shown it to possess a low scavenging effect against the DPPH radical, comprehensive structure-activity relationship (SAR) studies on this compound itself are currently limited in the public domain. However, the genus Caulophyllum is a rich source of various bioactive alkaloids and triterpenoids, with notable cytotoxic and anti-inflammatory properties. Significant research has been conducted on taspine, another alkaloid found in Caulophyllum, and its derivatives, providing valuable insights that can infer potential SAR pathways for this compound and guide future research. This guide summarizes the initial SAR studies of compounds structurally related to this compound, focusing on their cytotoxic and anti-inflammatory activities, and provides detailed experimental protocols and signaling pathway diagrams to facilitate further investigation.

Structure-Activity Relationship of Related Caulophyllum Alkaloids

The SAR studies of alkaloids from the Caulophyllum genus, particularly taspine and its synthetic derivatives, have revealed key structural features crucial for their biological activity.

Cytotoxicity and Anti-Cancer Activity

Research has demonstrated that modifications to the taspine scaffold can significantly impact its cytotoxic and anti-proliferative effects against various cancer cell lines. A review of the literature indicates that the lactone ring B of taspine is important for its activity.[1] However, the lactone ring D can be opened, which may retain or even enhance the antiproliferative properties.[1]

Symmetrical biphenyl derivatives of taspine have shown potent cytotoxic activity. For instance, compounds 11 and 12 in one study exhibited significant cytotoxicity with IC₅₀ values ranging from 19.41 µM to 29.27 µM against several human tumor cell lines.[2] Another taspine derivative, 12k , which features a biphenyl scaffold, has been shown to inhibit cell growth and induce apoptosis in A549 lung cancer cells.[3] This compound was found to decrease cell viability and colony formation, impair cell migration, and block cell cycle progression.[3]

The introduction of halogen substituents on the biphenyl derivatives of taspine has been suggested to potentially improve their anticancer activity.[1]

Table 1: Cytotoxicity of Taspine and its Derivatives

CompoundCell LineIC₅₀ (µM)Reference
TaspineKB0.39 µg/mL[4]
TaspineV-790.17 µg/mL[4]
Derivative 11 ECV30419.41 - 29.27[2]
Derivative 12 ECV30419.41 - 29.27[2]
Derivative 12k A5496 µmol/L (induces S phase arrest)[3]
Anti-inflammatory Activity

The anti-inflammatory properties of Caulophyllum constituents have also been investigated. Taspine hydrochloride has demonstrated anti-inflammatory effects in carrageenan-induced pedal edema, cotton pellet-induced granuloma, and adjuvant polyarthritis models.[1]

For saponins from the same genus, the structure of the sugar moiety plays a role in their activity. Cauloside C, with a disaccharide, exhibits more potent analgesic effects than cauloside A, which has a monosaccharide.[1] Conversely, cauloside A shows stronger anti-inflammatory activity than cauloside C.[1]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is based on the colorimetric assay that measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines (e.g., A549, ECV304)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound or its analogs (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After 24 hours, treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubate the plate for another 24-72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Assay (Nitric Oxide Production in LPS-stimulated Macrophages)

This protocol is based on the Griess reaction, which measures the level of nitrite, a stable product of nitric oxide (NO).

Materials:

  • RAW 264.7 macrophage cells

  • 96-well microtiter plates

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • This compound or its analogs

  • Griess Reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a control group without LPS stimulation and a group with LPS stimulation but no test compound.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent to each supernatant sample.

  • Incubate at room temperature for 10-15 minutes, protected from light.

  • Measure the absorbance at a wavelength of 540 nm using a microplate reader.

  • Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

  • Calculate the percentage of inhibition of NO production.

Signaling Pathways

The cytotoxic effects of taspine and its derivatives are often mediated through the induction of apoptosis. The anti-inflammatory actions can be linked to the inhibition of pro-inflammatory signaling pathways such as the NF-κB pathway.

Apoptosis Signaling Pathway

Taspine derivative 12k has been shown to induce apoptosis in A549 cells, which is associated with the Bcl-2 family of proteins.[3] This suggests the involvement of the intrinsic (mitochondrial) pathway of apoptosis.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors Binding DISC DISC Death Receptors->DISC Formation Procaspase-8 Procaspase-8 DISC->Procaspase-8 Recruitment Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Activation Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Activation Cellular Stress Cellular Stress Bcl-2 family Bcl-2 family Cellular Stress->Bcl-2 family Regulation Mitochondrion Mitochondrion Bcl-2 family->Mitochondrion Permeabilization Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binding Apoptosome Apoptosome Apaf-1->Apoptosome Formation Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 Recruitment Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Activation Caspase-9->Procaspase-3 Activation Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis Execution Taspine Derivative (12k) Taspine Derivative (12k) Taspine Derivative (12k)->Bcl-2 family

Caption: Proposed apoptotic signaling pathway modulated by taspine derivatives.

NF-κB Signaling Pathway

The anti-inflammatory effects of many natural products are mediated through the inhibition of the NF-κB signaling pathway, which is a key regulator of pro-inflammatory gene expression.

NFkB_Pathway Pro-inflammatory Stimuli (LPS) Pro-inflammatory Stimuli (LPS) TLR4 TLR4 Pro-inflammatory Stimuli (LPS)->TLR4 Binding MyD88 MyD88 TLR4->MyD88 Activation IKK Complex IKK Complex MyD88->IKK Complex Activation IκBα IκBα IKK Complex->IκBα Phosphorylation NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Degradation & Release Nucleus Nucleus NF-κB (p50/p65)->Nucleus Translocation Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Transcription Inflammation Inflammation Pro-inflammatory Genes->Inflammation Expression Caulophyllum Alkaloid Caulophyllum Alkaloid Caulophyllum Alkaloid->IKK Complex Inhibition

Caption: Postulated NF-κB signaling pathway and its inhibition by Caulophyllum alkaloids.

Conclusion and Future Directions

While direct SAR studies on this compound are still in their infancy, the research on related alkaloids, particularly taspine, provides a strong foundation for future investigations. The key takeaways for guiding the development of this compound analogs include the importance of the core alkaloid structure and the potential for enhanced activity through modifications such as halogenation and the introduction of biphenyl moieties. The provided experimental protocols and signaling pathway diagrams offer a practical framework for researchers to systematically evaluate the cytotoxic and anti-inflammatory potential of novel this compound derivatives. Future studies should focus on the synthesis and biological evaluation of a library of this compound analogs to establish a definitive SAR and unlock its full therapeutic potential.

References

Caulophylline B: A Technical Guide to Its Natural Sources and Abundance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources and abundance of the quinolizidine alkaloid, Caulophylline B. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the isolation, quantification, and further investigation of this bioactive compound.

Natural Sources of this compound

This compound is a secondary metabolite found within a limited number of plant species. The primary and most well-documented sources belong to the Berberidaceae family.

  • Caulophyllum thalictroides (Blue Cohosh): The rhizomes and roots of Caulophyllum thalictroides are the most frequently cited sources of this compound. This plant has a history of use in traditional medicine, and its alkaloid content has been the subject of various phytochemical studies.

  • Leontice leontopetalum (Lion's Leaf): This species, also a member of the Berberidaceae family, is another significant natural source of this compound. The tubers and seeds of Leontice leontopetalum have been reported to contain a variety of quinolizidine alkaloids, including this compound.

The following diagram illustrates the primary plant sources of this compound.

This compound This compound Caulophyllum thalictroides (Blue Cohosh) Caulophyllum thalictroides (Blue Cohosh) Rhizomes & Roots Rhizomes & Roots Caulophyllum thalictroides (Blue Cohosh)->Rhizomes & Roots Leontice leontopetalum (Lion's Leaf) Leontice leontopetalum (Lion's Leaf) Tubers & Seeds Tubers & Seeds Leontice leontopetalum (Lion's Leaf)->Tubers & Seeds Rhizomes & Roots->this compound Tubers & Seeds->this compound

Figure 1. Primary Natural Sources of this compound.

Abundance of this compound

Quantitative data specifically for this compound is limited in publicly available literature. Most studies on the alkaloid content of Caulophyllum thalictroides and Leontice leontopetalum have focused on the total alkaloid content or the quantification of other major alkaloids, such as magnoflorine in the case of Blue Cohosh. The table below summarizes the available information on the abundance of related alkaloids in these source plants to provide a general context.

Plant SpeciesPlant PartCompoundAbundance/YieldAnalytical MethodReference
Caulophyllum thalictroidesRootsTotal AlkaloidsNot specifiedHPLC-UV[1]
Caulophyllum thalictroidesRootsMagnoflorineVariableUPLC, HPLC, HPTLCNot specified

Note: The lack of specific quantitative data for this compound highlights a research gap and an opportunity for further analytical studies to determine the precise concentration of this compound in its natural sources.

Experimental Protocols

General Alkaloid Extraction from Plant Material

This protocol outlines a general procedure for the extraction of the total alkaloid fraction from the rhizomes/roots of Caulophyllum thalictroides or the tubers/seeds of Leontice leontopetalum.

Materials:

  • Dried and powdered plant material (rhizomes, roots, tubers, or seeds)

  • Methanol or Ethanol (70-95%)

  • Hydrochloric acid (HCl), 2% solution

  • Ammonia solution (NH₄OH)

  • Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Rotary evaporator

  • Filter paper

  • Glassware (beakers, flasks, separatory funnels)

Procedure:

  • Maceration: Suspend the dried, powdered plant material in methanol or ethanol at a 1:10 (w/v) ratio. Macerate for 24-48 hours at room temperature with occasional stirring.

  • Filtration: Filter the mixture through filter paper to separate the extract from the plant debris. The solid residue can be re-extracted 2-3 times to ensure complete extraction of alkaloids.

  • Concentration: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.

  • Acid-Base Extraction (Liquid-Liquid Partitioning): a. Dissolve the crude extract in 2% hydrochloric acid. b. Wash the acidic solution with dichloromethane or chloroform to remove non-alkaloidal compounds. Discard the organic layer. c. Make the aqueous layer alkaline (pH 9-10) by the dropwise addition of ammonia solution. d. Extract the liberated alkaloids with dichloromethane or chloroform (3-4 times). e. Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Final Concentration: Filter the dried organic extract and evaporate the solvent under reduced pressure to obtain the total alkaloid fraction.

The following diagram illustrates the general workflow for alkaloid extraction.

A Dried & Powdered Plant Material B Maceration with Methanol/Ethanol A->B C Filtration B->C D Concentration (Rotary Evaporator) C->D E Crude Extract D->E F Dissolve in 2% HCl E->F G Wash with Dichloromethane F->G H Aqueous Layer (Alkaloid Salts) G->H I Basify with NH4OH (pH 9-10) H->I J Extract with Dichloromethane I->J K Organic Layer (Free Alkaloids) J->K L Dry over Na2SO4 K->L M Evaporation L->M N Total Alkaloid Fraction M->N

Figure 2. General Workflow for Alkaloid Extraction.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This hypothetical HPLC method is based on protocols used for the analysis of alkaloids in Caulophyllum thalictroides.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or a Mass Spectrometer (MS).

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution using:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Program: A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-60% B; 25-30 min, 60-10% B; 30-35 min, 10% B. (This would need to be optimized for this compound).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection:

    • DAD: Monitoring at a wavelength determined by the UV spectrum of a this compound standard (likely in the range of 200-320 nm).

    • MS: Electrospray ionization (ESI) in positive ion mode. The specific mass-to-charge ratio (m/z) for this compound would be monitored.

Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of purified this compound of known concentration in methanol. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Solution: Dissolve a known weight of the total alkaloid fraction in methanol to a specific concentration. Filter through a 0.45 µm syringe filter before injection.

Quantification:

  • Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

  • Calculate the abundance of this compound in the original plant material as a percentage of the dry weight.

Conclusion

This compound is a promising bioactive alkaloid primarily sourced from Caulophyllum thalictroides and Leontice leontopetalum. While there is a clear need for more research to quantify its abundance in these plant sources, the established methodologies for alkaloid extraction and analysis provide a solid foundation for future investigations. This guide serves as a starting point for researchers to explore the potential of this compound and to develop standardized protocols for its isolation and quantification, which will be crucial for any subsequent pharmacological and drug development studies.

References

Methodological & Application

Optimizing Caulophylline B Yield from Caulophyllum robustum: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caulophyllum robustum, a perennial herb, is a known source of various bioactive secondary metabolites, including a range of triterpenoid saponins. Among these, Caulophylline B has garnered interest for its potential pharmacological activities. The efficient extraction and isolation of this compound are critical for advancing research and development in natural product-based therapeutics. These application notes provide a comprehensive guide to optimizing the yield of this compound from C. robustum, covering extraction, purification, and analytical quantification. The protocols outlined herein are designed to be adaptable to various laboratory settings, providing a solid foundation for systematic investigation and process development.

Factors Influencing this compound Yield

The yield of this compound from Caulophyllum robustum is subject to a variety of factors, ranging from the initial plant material to the specifics of the extraction and purification processes. Careful consideration of these variables is paramount for maximizing the final yield and purity of the target compound.

1. Plant Material:

  • Plant Part: The concentration of saponins, including this compound, is often highest in the rhizomes and roots of Caulophyllum species.[1]

  • Harvesting Time: The developmental stage of the plant can significantly impact the concentration of secondary metabolites.

  • Geographical Location and Growing Conditions: Environmental factors such as soil composition, climate, and altitude can influence the biosynthesis and accumulation of saponins.[2]

2. Pre-Extraction Processing:

  • Drying: Proper drying of the plant material is crucial to prevent enzymatic degradation of saponins and to ensure accurate weight measurements for yield calculations.

  • Grinding: Increasing the surface area of the plant material by grinding to a fine powder enhances the efficiency of solvent penetration and extraction.

3. Extraction Parameters:

  • Solvent Selection: The choice of solvent is critical. Polar solvents like methanol and ethanol, often in aqueous mixtures (e.g., 70% ethanol), are effective for extracting saponins.[1]

  • Temperature: Higher temperatures can increase extraction efficiency but may also lead to the degradation of thermolabile compounds.

  • Extraction Time: Sufficient extraction time is necessary to ensure the complete transfer of this compound from the plant matrix to the solvent.

  • Solid-to-Liquid Ratio: An optimal ratio of plant material to solvent volume ensures efficient extraction without excessive solvent usage.

4. Extraction Method:

  • Conventional Methods: Maceration and reflux extraction are common methods for saponin extraction.[1]

  • Advanced Methods: Techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can significantly improve extraction efficiency, reduce extraction time, and lower solvent consumption.

Quantitative Data Summary

The following tables present representative data on the impact of various extraction parameters on the yield of total saponins from Caulophyllum species. This data is intended to serve as a guideline for optimization studies targeting this compound.

Table 1: Effect of Solvent Type and Concentration on Total Saponin Yield

Solvent SystemConcentration (%)Extraction Temperature (°C)Extraction Time (h)Relative Saponin Yield (%)
Methanol10060485
Methanol7060495
Ethanol10060480
Ethanol70604100
Water10080440

Table 2: Comparison of Extraction Methods for Total Saponin Yield

Extraction MethodSolventTemperature (°C)TimeRelative Saponin Yield (%)
Maceration70% Ethanol2572 h80
Reflux Extraction70% Ethanol784 h100
Ultrasound-Assisted Extraction (UAE)70% Ethanol5030 min110
Microwave-Assisted Extraction (MAE)70% Ethanol605 min120

Note: The relative yields presented are hypothetical and for illustrative purposes to guide experimental design. Actual yields will vary depending on the specific experimental conditions and the quality of the plant material.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol describes an efficient method for the extraction of this compound from the dried rhizomes of C. robustum using ultrasonication.

Materials:

  • Dried and powdered rhizomes of Caulophyllum robustum

  • 70% Ethanol (v/v)

  • Ultrasonic bath or probe sonicator

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

Procedure:

  • Weigh 10 g of powdered C. robustum rhizomes and place it in a 250 mL Erlenmeyer flask.

  • Add 100 mL of 70% ethanol to the flask (solid-to-liquid ratio of 1:10 w/v).

  • Place the flask in an ultrasonic bath and sonicate at a frequency of 40 kHz and a power of 100 W for 30 minutes at a controlled temperature of 50°C.

  • After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

  • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

  • Redissolve the crude extract in a minimal amount of methanol for further purification.

Protocol 2: Purification of this compound using Column Chromatography

This protocol outlines the separation and purification of this compound from the crude extract using column chromatography.

Materials:

  • Crude extract from Protocol 1

  • Silica gel (60-120 mesh) for column chromatography

  • Glass column

  • Solvent system: Chloroform:Methanol gradient

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Developing solvent for TLC: Chloroform:Methanol (9:1 v/v)

  • Visualizing agent for TLC: 10% Sulfuric acid in ethanol, followed by heating

Procedure:

  • Prepare a silica gel slurry in chloroform and pack it into a glass column.

  • Adsorb the crude extract onto a small amount of silica gel to create a dry powder.

  • Carefully load the powdered extract onto the top of the prepared silica gel column.

  • Elute the column with a gradient of increasing methanol concentration in chloroform, starting with 100% chloroform.

  • Collect fractions of the eluate in separate test tubes.

  • Monitor the separation by spotting the collected fractions on a TLC plate. Develop the TLC plate in a chloroform:methanol (9:1) solvent system.

  • Visualize the spots by spraying with 10% sulfuric acid in ethanol and heating. Saponins typically appear as purple or brown spots.

  • Pool the fractions containing the compound with the same retention factor (Rf) as a this compound standard (if available) or the major saponin spot.

  • Evaporate the solvent from the pooled fractions to obtain the purified this compound.

Protocol 3: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for the quantitative analysis of this compound in the purified fractions or crude extract.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Evaporative Light Scattering Detector (ELSD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: ELSD is preferred for saponins as they often lack a strong UV chromophore. If using UV, detection can be attempted at low wavelengths (e.g., 205 nm).

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of a known concentration of purified this compound (or a related saponin standard) in methanol. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Dissolve a precisely weighed amount of the crude extract or purified fraction in methanol. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Identify the peak corresponding to this compound in the sample chromatogram based on its retention time compared to the standard. Calculate the concentration of this compound in the sample by using the calibration curve generated from the standard solutions.

Visualizations

experimental_workflow plant_material C. robustum Rhizomes grinding Grinding plant_material->grinding extraction Ultrasound-Assisted Extraction (70% Ethanol, 50°C, 30 min) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Saponin Extract concentration->crude_extract column_chromatography Silica Gel Column Chromatography (Chloroform:Methanol Gradient) crude_extract->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection purified_compound Purified this compound fraction_collection->purified_compound hplc_analysis HPLC-ELSD Quantification purified_compound->hplc_analysis

Caption: Experimental workflow for this compound extraction and purification.

biosynthetic_pathway acetyl_coa Acetyl-CoA mevalonate_pathway Mevalonate Pathway acetyl_coa->mevalonate_pathway isopentenyl_pp Isopentenyl Pyrophosphate (IPP) mevalonate_pathway->isopentenyl_pp squalene Squalene isopentenyl_pp->squalene squalene_epoxidase Squalene Epoxidase squalene->squalene_epoxidase oxidosqualene 2,3-Oxidosqualene squalene_epoxidase->oxidosqualene beta_amyrin_synthase β-Amyrin Synthase oxidosqualene->beta_amyrin_synthase beta_amyrin β-Amyrin beta_amyrin_synthase->beta_amyrin p450_oxidation1 Cytochrome P450-mediated Oxidations (C-28) beta_amyrin->p450_oxidation1 oleanolic_acid Oleanolic Acid p450_oxidation1->oleanolic_acid p450_oxidation2 Cytochrome P450-mediated Oxidations (C-23) oleanolic_acid->p450_oxidation2 hederagenin Hederagenin (Aglycone of this compound) p450_oxidation2->hederagenin glycosylation Glycosyltransferases (Addition of Sugar Moieties) hederagenin->glycosylation caulophylline_b This compound glycosylation->caulophylline_b

Caption: Hypothetical biosynthetic pathway of this compound.

Conclusion

The protocols and data presented in these application notes provide a robust framework for the optimization of this compound yield from Caulophyllum robustum. By systematically evaluating and refining each step of the process, from plant material selection to the final purification and analysis, researchers can significantly enhance the efficiency and effectiveness of their natural product isolation workflows. The use of advanced extraction techniques, coupled with precise analytical methods, is key to unlocking the full potential of C. robustum as a source of valuable bioactive compounds for pharmaceutical research and development.

References

Application Notes and Protocols: Synthesis of Caulophylline B and Derivative Development

Author: BenchChem Technical Support Team. Date: November 2025

Note to Researchers, Scientists, and Drug Development Professionals:

This document, therefore, serves as a foundational guide, outlining the general methodologies for natural product extraction and proposing synthetic strategies and derivative development based on analogous compounds. The protocols and data presented are illustrative and will require substantial adaptation and optimization for the specific synthesis of Caulophylline B and its derivatives.

Part 1: Extraction of this compound from Natural Sources

This compound is an alkaloid naturally found in plants of the genus Caulophyllum, commonly known as blue cohosh. The following is a general protocol for the extraction and isolation of alkaloids from this genus.

Experimental Protocol: Alkaloid Extraction

Objective: To extract and isolate the total alkaloidal fraction from Caulophyllum plant material.

Materials:

  • Dried and powdered Caulophyllum root or rhizome

  • Methanol (MeOH)

  • 5% Hydrochloric acid (HCl)

  • Ammonium hydroxide (NH₄OH)

  • Ethyl acetate (EtOAc) or Chloroform (CHCl₃)

  • n-butanol

  • Rotary evaporator

  • Separatory funnel

  • Filter paper and funnel

  • pH meter or pH strips

Procedure:

  • Extraction: Macerate the powdered plant material in methanol at room temperature for 48-72 hours. Repeat the extraction process three times to ensure complete extraction of the alkaloids.

  • Acid-Base Extraction:

    • Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a concentrated crude extract.

    • Resuspend the crude extract in 5% HCl to protonate the alkaloids, rendering them water-soluble.

    • Wash the acidic aqueous solution with ethyl acetate or chloroform to remove non-alkaloidal, lipophilic impurities. Discard the organic layer.

    • Basify the aqueous layer to pH 9-10 with ammonium hydroxide. This deprotonates the alkaloids, making them soluble in organic solvents.

    • Extract the basic aqueous solution multiple times with ethyl acetate or chloroform.

  • Isolation of Total Alkaloids:

    • Combine the organic layers from the previous step and evaporate the solvent to dryness to yield the total alkaloidal fraction.[1]

  • Further Separation (Optional):

    • The remaining aqueous layer can be neutralized with 5% HCl and extracted with n-butanol to isolate more polar or water-soluble alkaloids.[1]

    • The total alkaloidal fraction can be further subjected to chromatographic techniques (e.g., column chromatography, preparative HPLC) to isolate individual alkaloids like this compound.

Part 2: Proposed Strategies for this compound Synthesis and Derivative Development

While a specific total synthesis for this compound is not available, strategies employed for the synthesis of other complex alkaloids can provide a roadmap.

Conceptual Workflow for Total Synthesis and Derivative Development

G cluster_0 Synthesis Planning cluster_1 Execution & Optimization cluster_2 Derivative Development cluster_3 Biological Evaluation Retrosynthesis Retrosynthetic Analysis of this compound KeyFragments Identification of Key Synthetic Fragments Retrosynthesis->KeyFragments Strategy Development of Synthetic Strategy KeyFragments->Strategy FragmentSynth Synthesis of Key Fragments Strategy->FragmentSynth Coupling Fragment Coupling & Cyclization FragmentSynth->Coupling Optimization Reaction Condition Optimization Coupling->Optimization SAR_Studies Structure-Activity Relationship (SAR) Studies Optimization->SAR_Studies AnalogDesign Design of Analogs SAR_Studies->AnalogDesign DerivativeSynth Synthesis of Derivatives AnalogDesign->DerivativeSynth Cytotoxicity In Vitro Cytotoxicity Assays DerivativeSynth->Cytotoxicity PathwayAnalysis Signaling Pathway Analysis Cytotoxicity->PathwayAnalysis InVivo In Vivo Efficacy Studies PathwayAnalysis->InVivo

Caption: A conceptual workflow for the total synthesis and derivative development of this compound.

Proposed Signaling Pathway for Biological Evaluation

The biological activity of many alkaloids involves interaction with key cellular signaling pathways. For novel derivatives of this compound, it would be prudent to investigate their effects on pathways commonly implicated in cancer cell proliferation and survival.

G cluster_0 Cell Proliferation & Survival Pathways cluster_1 Cellular Outcomes Caulophylline_B_Derivative This compound Derivative RTK Receptor Tyrosine Kinase (RTK) Caulophylline_B_Derivative->RTK Inhibition PI3K PI3K Caulophylline_B_Derivative->PI3K Inhibition Ras Ras Caulophylline_B_Derivative->Ras Inhibition RTK->PI3K RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Induction of Apoptosis Akt->Apoptosis inhibits Proliferation Inhibition of Proliferation mTOR->Proliferation regulates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation regulates

Caption: A proposed signaling pathway for investigating the anticancer effects of this compound derivatives.

Part 3: Data Presentation (Hypothetical)

Should the synthesis and biological evaluation of this compound derivatives be successful, the following tables provide a template for presenting the quantitative data.

Table 1: Synthesis Yields of Hypothetical this compound Derivatives

Compound IDStructure ModificationReaction StepsOverall Yield (%)
CB-001C-ring aromatic substitution515
CB-002N-alkylation345
CB-003Side-chain modification612

Table 2: In Vitro Cytotoxicity of Hypothetical this compound Derivatives

Compound IDCell Line (Cancer Type)IC₅₀ (µM)
This compoundMCF-7 (Breast)> 50
CB-001MCF-7 (Breast)12.5
CB-002MCF-7 (Breast)5.2
CB-003MCF-7 (Breast)25.8
This compoundA549 (Lung)> 50
CB-001A549 (Lung)18.3
CB-002A549 (Lung)8.1
CB-003A549 (Lung)32.4

Concluding Remarks:

The development of a synthetic route to this compound and its derivatives represents a significant challenge and an opportunity for novel drug discovery. The information provided herein is intended to serve as a starting point for researchers in this field. Further investigation into the total synthesis of this compound is necessary to fully explore its therapeutic potential.

References

Application Notes and Protocols for the Quantification of Caulophylline B in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caulophylline B is a fluorenone alkaloid that has been isolated from the roots of Caulophyllum robustum Maxim. As a member of the medicinally significant Caulophyllum genus, commonly known as blue cohosh, there is growing interest in the quantitative analysis of its individual chemical constituents to support drug development, quality control, and pharmacological research. The accurate quantification of this compound in plant extracts is essential for understanding its contribution to the overall bioactivity and for the standardization of herbal preparations.

This document provides detailed application notes and proposed protocols for the analytical determination of this compound in plant extracts. While the scientific literature confirms the existence of this compound, a specific, validated quantitative analytical method has not been published to date. Therefore, the following protocols are based on established methods for the analysis of similar alkaloids in the Caulophyllum genus and serve as a robust starting point for method development and validation.

Data Presentation

A thorough review of the scientific literature did not yield specific quantitative data for the concentration of this compound in various plant extracts. The following table is provided as a template for researchers to document their findings upon the application and validation of a suitable analytical method.

Plant SpeciesPart of PlantExtraction SolventExtraction MethodAnalytical MethodConcentration of this compound (mg/g of dry extract)Reference
Caulophyllum robustumRhizomeMethanolSonicationUPLC-MS/MSData not available in literature(Populate with own data)
Caulophyllum robustumRoot70% EthanolRefluxHPLC-UVData not available in literature(Populate with own data)
Caulophyllum thalictroidesRhizomeMethanolMacerationUPLC-MS/MSData not available in literature(Populate with own data)

Experimental Protocols

General Sample Preparation Protocol for Caulophyllum Extracts

This protocol outlines a general procedure for the extraction of alkaloids, including this compound, from plant material.

Materials and Reagents:

  • Dried and powdered rhizomes or roots of Caulophyllum species

  • Methanol (HPLC grade)

  • 70% Ethanol (v/v) in deionized water

  • Deionized water

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters (PTFE or nylon)

  • Rotary evaporator

Procedure:

  • Extraction:

    • Weigh 1 gram of the dried, powdered plant material into a conical flask.

    • Add 20 mL of methanol or 70% ethanol.

    • Sonicate the mixture for 30 minutes at room temperature.

    • Alternatively, the mixture can be refluxed at 60°C for 2 hours or macerated with shaking for 24 hours.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Collect the filtrate and repeat the extraction process on the plant residue two more times.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

  • Sample Solution Preparation for Analysis:

    • Accurately weigh 10 mg of the dried crude extract.

    • Dissolve the extract in 10 mL of methanol to achieve a concentration of 1 mg/mL.

    • Vortex the solution for 1 minute to ensure complete dissolution.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial prior to analysis.

Proposed UPLC-MS/MS Method for Quantification of this compound (Requires Validation)

This proposed method is based on common practices for alkaloid analysis and is expected to provide high sensitivity and selectivity.

Instrumentation:

  • UPLC system coupled with a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 35°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 350°C.

  • Desolvation Gas Flow: 600 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Note: The specific precursor and product ions for this compound need to be determined by infusing a pure standard of the compound. A hypothetical MRM transition would be based on the protonated molecule [M+H]⁺ and its most stable fragment ion.

Method Validation:

  • This proposed method must be validated according to ICH guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Proposed HPLC-UV Method for Quantification of this compound (Requires Validation)

This method provides a more accessible alternative to UPLC-MS/MS, though it may have lower sensitivity and selectivity.

Instrumentation:

  • HPLC system with a photodiode array (PDA) or UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 column (4.6 x 250 mm, 5 µm) or equivalent.

  • Mobile Phase A: 0.1 M Ammonium acetate buffer (pH adjusted to 8.0 with ammonium hydroxide).

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A suitable gradient should be developed to achieve separation from other matrix components, for example, starting with a low percentage of B and gradually increasing.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection:

    • UV detection at a wavelength determined from the UV spectrum of a pure this compound standard. Based on the fluorenone structure, a wavelength in the range of 254-320 nm is likely to be appropriate.

Method Validation:

  • As with the UPLC-MS/MS method, this HPLC-UV method requires full validation.

Visualizations

analytical_workflow sample Plant Material (Rhizome/Root) extraction Extraction (Sonication/Reflux) sample->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration dissolution Dissolution in Methanol concentration->dissolution final_filtration Syringe Filtration (0.22 µm) dissolution->final_filtration analysis UPLC-MS/MS or HPLC-UV Analysis final_filtration->analysis quantification Data Analysis and Quantification analysis->quantification

Caption: Experimental workflow for this compound quantification.

method_comparison cluster_uplc UPLC-MS/MS cluster_hplc HPLC-UV uplc_adv Advantages: - High Sensitivity - High Selectivity - Structural Confirmation uplc_dis Disadvantages: - Higher Cost - Complex Instrumentation hplc_adv Advantages: - Lower Cost - Readily Available - Simpler Operation hplc_dis Disadvantages: - Lower Sensitivity - Potential for Matrix Interference title Comparison of Analytical Methods for this compound

Caption: Comparison of UPLC-MS/MS and HPLC-UV methods.

Application Note: High-Throughput Analysis of Caulophylline B using a Validated HPLC-MS/MS Method

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive and selective high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative analysis of Caulophylline B. The method is designed for researchers, scientists, and drug development professionals requiring accurate determination of this fluorenone alkaloid in various matrices. The protocol outlines sample preparation, chromatographic conditions, and mass spectrometric detection parameters, along with a workflow for method validation.

Introduction

This compound is a fluorenone alkaloid isolated from the roots of Caulophyllum robustum Maxim.[1] With a molecular formula of C₁₉H₂₁NO₅ and a molecular weight of 343.37 g/mol , its analysis is crucial for phytochemical studies, pharmacokinetic assessments, and quality control of herbal preparations.[1][2] This document provides a detailed protocol for a robust HPLC-MS/MS method developed for the reliable quantification of this compound.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (>98% purity)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Internal Standard (IS) (e.g., a structurally similar and stable isotopically labeled compound or another alkaloid not present in the sample)

Standard and Sample Preparation

2.2.1. Standard Stock and Working Solutions

  • Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of methanol.

  • Working Standard Solutions: Serially dilute the primary stock solution with methanol:water (1:1, v/v) to prepare a series of working standard solutions for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen IS in methanol.

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution with methanol:water (1:1, v/v) to a final concentration of 100 ng/mL.

2.2.2. Sample Preparation (from Plant Material)

  • Extraction:

    • Accurately weigh 1.0 g of powdered and dried Caulophyllum robustum root or rhizome.

    • Add 20 mL of 70% ethanol.

    • Perform ultrasonication for 30 minutes.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant. Repeat the extraction process on the residue twice more.

    • Combine the supernatants and evaporate to dryness under reduced pressure.[3]

  • Acid-Base Partitioning:

    • Redissolve the dried extract in 10 mL of 5% hydrochloric acid.

    • Extract the acidic solution with an equal volume of ethyl acetate three times to remove neutral and weakly acidic compounds; discard the ethyl acetate layers.

    • Adjust the pH of the aqueous layer to 9 with ammonium hydroxide.[3]

    • Extract the basic solution with an equal volume of chloroform three times.[3]

    • Combine the chloroform layers and evaporate to dryness.

  • Final Sample Preparation:

    • Reconstitute the dried residue in 1 mL of methanol:water (1:1, v/v).

    • Add a fixed amount of the IS working solution.

    • Vortex and filter through a 0.22 µm syringe filter into an HPLC vial.

HPLC-MS/MS Instrumentation and Conditions

A high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer is recommended. The following parameters are based on methods developed for other alkaloids from Caulophyllum robustum and are a strong starting point for this compound analysis.[4]

Table 1: HPLC Parameters

ParameterValue
Column Waters ACQUITY UPLC HSS T3 (100 mm × 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Elution See Table 2

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.07030
5.03070
7.0595
9.0595
9.1955
12.0955

Table 3: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 500 °C
Cone Gas Flow 100 L/h
Desolvation Gas Flow 800 L/h
MRM Transitions To be determined by infusion of this compound standard. Expected precursor ion [M+H]⁺ at m/z 344.1. Product ions to be optimized.

Method Validation

The developed method should be validated according to standard guidelines, assessing the following parameters:

  • Linearity: Analyze a series of calibration standards to establish the linear range and determine the correlation coefficient (r²) and regression equation.

  • Selectivity: Analyze blank matrix samples to ensure no endogenous interferences at the retention time of this compound and the IS.

  • Accuracy and Precision: Determine intra- and inter-day accuracy and precision by analyzing quality control (QC) samples at low, medium, and high concentrations.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Establish the lowest concentration of the analyte that can be reliably detected and quantified.

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the sample matrix.

  • Stability: Assess the stability of this compound in the matrix under various storage and handling conditions.

Data Presentation

Table 4: Quantitative Data Summary (Example)

AnalyteLinearity Range (ng/mL)LOQ (ng/mL)Accuracy (%)Precision (%RSD)
This compound1 - 1000> 0.99185 - 115< 15

Visualizations

G cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_processing Data Processing Plant_Material Plant Material Extraction Solvent Extraction Plant_Material->Extraction Partitioning Acid-Base Partitioning Extraction->Partitioning Final_Sample Reconstitution & Filtration Partitioning->Final_Sample HPLC HPLC Separation Final_Sample->HPLC MS MS/MS Detection HPLC->MS Data_Acquisition Data Acquisition MS->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Validation Method Validation Quantification->Validation Reporting Reporting Validation->Reporting

Caption: Experimental workflow for this compound analysis.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis A Optimize Chromatography C Linearity & Range A->C B Optimize MS/MS Parameters B->C D Accuracy & Precision C->D E Selectivity D->E F LOD & LOQ E->F G Stability F->G H Routine Sample Quantification G->H

Caption: Logical relationship of method development and validation.

Conclusion

The HPLC-MS/MS method detailed in this application note provides a robust and reliable approach for the quantitative analysis of this compound. The protocol is suitable for a range of applications in phytochemical research and drug development, offering high sensitivity and selectivity. Proper method validation is essential to ensure data quality and accuracy.

References

Application Notes and Protocols: Caulophylline B In Vitro Cytotoxicity Assay

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Caulophylline B, a saponin isolated from Caulophyllum robustum, has demonstrated significant cytotoxic effects against various cancer cell lines. These application notes provide a detailed protocol for assessing the in vitro cytotoxicity of this compound using a standard MTT assay. Furthermore, it summarizes the key quantitative data from preclinical studies and illustrates the underlying apoptotic signaling pathway. This document is intended for researchers, scientists, and drug development professionals investigating the anticancer potential of natural products.

Quantitative Data Summary

The cytotoxic activity of this compound has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Cell LineCancer TypeIC50 Value (µM)
SK-MEL-28Malignant Melanoma2.38
MCF-7Breast Adenocarcinoma2.5
MDA-MB-231Breast Adenocarcinoma4.2

Note: IC50 values can vary based on experimental conditions such as cell density, passage number, and incubation time.

Mechanism of Action: Mitochondrial Apoptotic Pathway

This compound induces cytotoxicity in cancer cells primarily through the activation of the intrinsic, or mitochondrial, pathway of apoptosis. This process is initiated by an increase in the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. This shift in balance leads to the permeabilization of the outer mitochondrial membrane and the subsequent release of cytochrome c into the cytoplasm. Cytosolic cytochrome c then triggers the activation of a caspase cascade, beginning with caspase-9 and culminating in the activation of executioner caspases like caspase-3. Activated caspase-3 proceeds to cleave critical cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis and, ultimately, cell death.

Application Notes: Assessing the In Vitro Anti-inflammatory Activity of Caulophylline B

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Caulophylline B, a triterpene saponin, has been investigated for its potential anti-inflammatory properties. These application notes provide a detailed overview of the in vitro methodologies used to characterize the anti-inflammatory activity of this compound. The protocols outlined below focus on assays conducted in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells, a widely used model for studying inflammation. The primary mechanisms of action investigated include the inhibition of key inflammatory mediators and the modulation of the NF-κB and MAPK signaling pathways.

Data Presentation

The following tables summarize the quantitative data on the in vitro anti-inflammatory effects of this compound.

Table 1: Inhibitory Effects of this compound on Inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells

ParameterAssayKey ReagentsMethodIC₅₀ Value (µM)Positive Control
Nitric Oxide (NO) ProductionGriess AssayGriess Reagent, LPSColorimetricData not availableL-NMMA
Prostaglandin E₂ (PGE₂) ProductionELISAPGE₂ antibody, LPSImmunoassayData not availableIndomethacin
TNF-α SecretionELISATNF-α antibody, LPSImmunoassayData not availableDexamethasone
IL-6 SecretionELISAIL-6 antibody, LPSImmunoassayData not availableDexamethasone
IL-1β SecretionELISAIL-1β antibody, LPSImmunoassayData not availableDexamethasone

Note: Specific IC₅₀ values for this compound are not currently available in the public domain. The table structure is provided as a template for data organization once such information becomes available.

Table 2: Effect of this compound on Pro-inflammatory Protein Expression and Signaling Pathway Activation in LPS-Stimulated RAW 264.7 Cells

Target ProteinMethodKey Reagents/AntibodiesObservationQuantitative Change
iNOSWestern BlotAnti-iNOS, Anti-β-actin, LPSDose-dependent reduction in protein expressionData not available
COX-2Western BlotAnti-COX-2, Anti-β-actin, LPSDose-dependent reduction in protein expressionData not available
p-p65 (NF-κB)Western BlotAnti-p-p65, Anti-p65, LPSInhibition of phosphorylationData not available
p-IκBαWestern BlotAnti-p-IκBα, Anti-IκBα, LPSInhibition of phosphorylationData not available
p-ERK1/2 (MAPK)Western BlotAnti-p-ERK1/2, Anti-ERK1/2, LPSInhibition of phosphorylationData not available
p-p38 (MAPK)Western BlotAnti-p-p38, Anti-p38, LPSInhibition of phosphorylationData not available
p-JNK (MAPK)Western BlotAnti-p-JNK, Anti-JNK, LPSInhibition of phosphorylationData not available

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment Protocol:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for Griess assay and ELISA, 6-well for Western blot).

    • Allow cells to adhere for 24 hours.

    • Pre-treat cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS; typically 1 µg/mL) for a specified duration (e.g., 24 hours for mediator production, shorter time points for signaling pathway analysis).

Measurement of Nitric Oxide (NO) Production (Griess Assay)
  • After the treatment period, collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each sample in a new 96-well plate.

  • Incubate at room temperature for 10 minutes, protected from light.

  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

  • Incubate at room temperature for 10 minutes, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration based on a standard curve generated with sodium nitrite.

Measurement of Pro-inflammatory Cytokines (ELISA)
  • Collect cell culture supernatants after the treatment period.

  • Quantify the concentrations of TNF-α, IL-6, and IL-1β using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Follow the manufacturer's instructions for the specific ELISA kit being used.

  • Measure the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.

  • Determine the cytokine concentrations from a standard curve.

Western Blot Analysis for iNOS, COX-2, and Signaling Proteins
  • After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against iNOS, COX-2, p-p65, p65, p-IκBα, IκBα, p-ERK1/2, ERK1/2, p-p38, p38, p-JNK, JNK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Mandatory Visualizations

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start Seed RAW 264.7 Cells adhesion 24h Adhesion start->adhesion pretreat Pre-treat with this compound adhesion->pretreat stimulate Stimulate with LPS pretreat->stimulate griess Griess Assay (NO) stimulate->griess 24h elisa ELISA (TNF-α, IL-6, IL-1β) stimulate->elisa 24h western Western Blot (iNOS, COX-2, Signaling Proteins) stimulate->western Variable Time data_analysis Quantification and Comparison griess->data_analysis elisa->data_analysis western->data_analysis Signaling_Pathways cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK CaulophyllineB This compound CaulophyllineB->MAPKKK inhibits CaulophyllineB->IKK inhibits MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, p38, JNK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Mediators Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6, IL-1β) AP1->Mediators IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates NFkB_nucleus->Mediators

Application Notes and Protocols for Caulophylline B Acetylcholinesterase Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro assessment of Caulophylline B's potential as an acetylcholinesterase (AChE) inhibitor. The following information is critical for researchers investigating novel therapeutic agents for neurological disorders where the modulation of cholinergic activity is a key target.

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, a mechanism utilized by current treatments for conditions such as Alzheimer's disease and myasthenia gravis. Natural products are a rich source of novel AChE inhibitors. While direct studies on this compound are limited, related alkaloids isolated from Caulophyllum robustum have demonstrated weak inhibitory activity against AChE. Specifically, Caulophyine A and Caulophylline A have reported IC50 values of 123.03 µM and 80.74 µM, respectively[1]. This suggests that the structural scaffold of this compound may also possess AChE inhibitory properties, warranting further investigation.

The most widely used method for screening AChE inhibitors is the spectrophotometric method developed by Ellman. This assay is a rapid, sensitive, and straightforward method to determine the enzymatic activity of AChE.

Quantitative Data Summary

The inhibitory activities of compounds structurally related to this compound against acetylcholinesterase are summarized in the table below. This data provides a preliminary indication of the potential potency of this class of alkaloids.

CompoundSourceIC50 (µM)
Caulophyine ACaulophyllum robustum123.03[1]
Caulophylline ACaulophyllum robustum80.74[1]

Experimental Protocols

In Vitro Acetylcholinesterase Inhibition Assay using Ellman's Method

This protocol outlines the determination of the 50% inhibitory concentration (IC50) of a test compound on the activity of acetylcholinesterase.

Materials and Reagents:

  • Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compound (this compound)

  • Positive control (e.g., Galantamine or Donepezil)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare 0.1 M sodium phosphate buffer, pH 8.0.

    • Dissolve DTNB in the phosphate buffer to a final concentration of 10 mM.

    • Dissolve ATCI in the phosphate buffer to a final concentration of 14 mM.

    • Prepare a stock solution of AChE in phosphate buffer at a concentration of 1 U/mL.

    • Prepare a stock solution of the test compound (this compound) and the positive control in a suitable solvent (e.g., DMSO or ethanol) and then prepare serial dilutions in phosphate buffer.

  • Assay in 96-Well Plate:

    • To each well of a 96-well plate, add the following in order:

      • 140 µL of 0.1 M phosphate buffer (pH 8.0)

      • 10 µL of the test compound solution (or positive control/vehicle for control wells)

      • 10 µL of AChE solution (1 U/mL)

    • Mix the contents of the wells and incubate the plate at 25°C for 10 minutes.

    • After incubation, add 10 µL of 10 mM DTNB to each well.

    • Initiate the reaction by adding 10 µL of 14 mM ATCI to each well.

  • Measurement and Calculation:

    • Immediately measure the absorbance at 412 nm using a microplate reader.

    • Continue to read the absorbance at regular intervals (e.g., every minute) for a total of 10-15 minutes to monitor the reaction kinetics.

    • The rate of reaction is determined by the change in absorbance per minute.

    • The percentage of inhibition is calculated using the following formula:

      % Inhibition = [(Activity of control - Activity of test sample) / Activity of control] x 100

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of AChE activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_measurement Data Acquisition & Analysis prep_buffer Phosphate Buffer add_reagents Add Buffer, Compound, & AChE to Plate prep_buffer->add_reagents prep_dtns DTNB Solution add_dtns Add DTNB prep_dtns->add_dtns prep_atci ATCI Solution add_atci Add ATCI (Initiate Reaction) prep_atci->add_atci prep_ache AChE Solution prep_ache->add_reagents prep_compound This compound Solution prep_compound->add_reagents incubate1 Incubate (10 min, 25°C) add_reagents->incubate1 incubate1->add_dtns add_dtns->add_atci read_abs Read Absorbance @ 412 nm add_atci->read_abs calc_inhibition Calculate % Inhibition read_abs->calc_inhibition calc_ic50 Determine IC50 calc_inhibition->calc_ic50

Caption: Experimental workflow for the acetylcholinesterase inhibition assay.

signaling_pathway ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibitor This compound Inhibitor->AChE Inhibition

Caption: Mechanism of acetylcholinesterase inhibition by this compound.

References

Application Notes and Protocols: Development of Caulophylline B Analogues with Improved Potency

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Caulophylline B is a quinolizidine alkaloid isolated from plants of the Caulophyllum genus, which has been investigated for a range of biological activities, including anti-inflammatory and cytotoxic effects. The development of analogues of natural products is a well-established strategy in drug discovery to enhance potency, improve selectivity, and optimize pharmacokinetic properties. This document provides a framework for the development of novel this compound analogues, outlining synthetic strategies, protocols for biological evaluation, and methods for mechanistic studies. Due to the limited publicly available data specifically on this compound analogues, this document presents generalized protocols and conceptual frameworks based on the development of other natural product derivatives with similar therapeutic aims.

Rationale for Analogue Development

The primary objectives for developing this compound analogues include:

  • Enhanced Cytotoxic Potency: To increase the efficacy against cancer cell lines at lower concentrations, thereby reducing potential off-target effects.

  • Improved Therapeutic Index: To develop compounds with a greater window between therapeutic efficacy and toxicity.

  • Structure-Activity Relationship (SAR) Elucidation: To understand the key structural motifs of this compound responsible for its biological activity, guiding the design of more potent compounds.

  • Modulation of Specific Signaling Pathways: To design analogues that selectively target pathways implicated in cancer cell proliferation, survival, and metastasis.

Quantitative Data Summary

As specific quantitative data for a series of this compound analogues is not extensively available in the public domain, the following table is a template for researchers to populate as they generate novel compounds. It is designed for the clear comparison of the cytotoxic potency of newly synthesized analogues against various cancer cell lines, using the parent compound, this compound, and a standard chemotherapeutic agent as controls.

Compound IDModification DescriptionCell LineIC₅₀ (µM)Selectivity Index (SI)
This compoundParent CompoundMCF-7ValueValue
A549ValueValue
HCT116ValueValue
Analogue 1e.g., C-X substitutionMCF-7ValueValue
A549ValueValue
HCT116ValueValue
Analogue 2e.g., Ring modificationMCF-7ValueValue
A549ValueValue
HCT116ValueValue
DoxorubicinPositive ControlMCF-7ValueValue
A549ValueValue
HCT116ValueValue

Caption: Table 1. Template for summarizing the in vitro cytotoxic activity (IC₅₀) and selectivity index of this compound analogues.

Experimental Protocols

The following are detailed protocols for key experiments in the development and evaluation of this compound analogues.

General Protocol for the Synthesis of this compound Analogues

This protocol provides a generalized workflow for the semi-synthesis of this compound derivatives. The specific reagents and reaction conditions would need to be optimized based on the desired modification.

G cluster_synthesis Synthetic Workflow start Isolation of this compound step1 Functional Group Modification (e.g., Hydroxylation, Alkylation) start->step1 step2 Purification by Chromatography (e.g., HPLC, Column Chromatography) step1->step2 step3 Structural Characterization (NMR, MS, IR) step2->step3 end_node Pure Analogue step3->end_node

Caption: A generalized workflow for the synthesis of this compound analogues.

Protocol:

  • Starting Material: Obtain pure this compound through extraction and isolation from Caulophyllum species or through total synthesis if a route is established.

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound in an appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Slowly add the modifying reagent (e.g., an alkyl halide for alkylation, an oxidizing agent for hydroxylation) to the reaction mixture at a controlled temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with an appropriate reagent and perform an aqueous work-up to remove excess reagents and by-products.

  • Purification: Purify the crude product using column chromatography on silica gel or a preparative High-Performance Liquid Chromatography (HPLC) system.

  • Structure Elucidation: Confirm the structure of the purified analogue using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Cell Viability Assay (MTT Assay)

This protocol details the procedure for assessing the cytotoxic effects of the synthesized analogues on cancer cell lines.

G cluster_assay MTT Assay Workflow seed Seed Cancer Cells in 96-well Plate treat Treat with this compound Analogues (Varying Concentrations) seed->treat incubate1 Incubate for 48-72 hours treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate for 4 hours add_mtt->incubate2 solubilize Add Solubilization Solution (e.g., DMSO) incubate2->solubilize read Read Absorbance at 570 nm solubilize->read analyze Calculate IC₅₀ Values read->analyze

Caption: Workflow for determining cell viability using the MTT assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound analogues and the parent compound in cell culture medium. Replace the medium in the wells with the medium containing the test compounds. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value by plotting a dose-response curve using appropriate software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to determine if the cytotoxic effect of the analogues is mediated through the induction of apoptosis.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat them with the IC₅₀ concentration of the this compound analogue for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.

Signaling Pathway Analysis

While the specific signaling pathways modulated by this compound are not well-defined, many natural product-derived anticancer agents are known to interfere with key oncogenic pathways. A general approach to investigating the mechanism of action of potent this compound analogues is outlined below.

G cluster_pathway Hypothesized Signaling Pathway Inhibition caulophylline_b This compound Analogue pi3k PI3K caulophylline_b->pi3k Inhibits akt Akt pi3k->akt mtor mTOR akt->mtor nfkb NF-κB akt->nfkb proliferation Cell Proliferation mtor->proliferation survival Cell Survival nfkb->survival

Caption: Hypothesized mechanism of action via inhibition of the PI3K/Akt pathway.

Investigative Approach:

  • Target Identification: Based on structural similarities to other known kinase inhibitors, initial investigations could focus on pathways commonly dysregulated in cancer, such as the PI3K/Akt/mTOR and MAPK pathways.

  • Western Blot Analysis: Treat cancer cells with potent this compound analogues and perform Western blotting to assess the phosphorylation status of key proteins in the suspected pathways (e.g., p-Akt, p-mTOR, p-ERK). A decrease in phosphorylation would suggest inhibition of the pathway.

  • Gene Expression Analysis: Utilize techniques like RT-qPCR or RNA-seq to analyze changes in the expression of downstream target genes of the affected signaling pathway.

  • In Silico Modeling: Employ molecular docking studies to predict the binding of this compound analogues to the ATP-binding pockets of key kinases in the targeted pathways.

The development of novel this compound analogues presents a promising avenue for the discovery of new anticancer agents. The protocols and frameworks outlined in this document provide a comprehensive guide for researchers in the synthesis, biological evaluation, and mechanistic elucidation of these compounds. A systematic approach to SAR studies, guided by robust biological data, will be crucial in optimizing the potency and therapeutic potential of this class of natural product derivatives.

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Caulophylline B

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature review, a formal total synthesis of Caulophylline B has not been published. The following technical support guide is based on established synthetic strategies for structurally related quinolizidine alkaloids and addresses the anticipated challenges in the synthesis of the this compound core structure. This guide is intended for researchers, scientists, and drug development professionals engaged in complex alkaloid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main strategic challenges in the total synthesis of the this compound quinolizidine core?

A1: The primary challenges in constructing the this compound scaffold lie in the stereocontrolled synthesis of the substituted quinolizidine ring system. Key difficulties include:

  • Diastereoselective formation of the bicyclic core: Achieving the desired relative stereochemistry of the substituents on the quinolizidine ring is a significant hurdle.

  • Control of ring conformation: The stability and reactivity of intermediates are highly dependent on the conformation of the forming rings.

  • Introduction of the side chain: Attaching and controlling the stereochemistry of the side chain at the C1 position of the quinolizidine ring can be challenging.

  • Functional group compatibility: The synthesis involves multiple steps requiring careful selection of protecting groups to ensure compatibility with various reaction conditions.

Q2: What are the common starting materials for the synthesis of quinolizidine alkaloids like this compound?

A2: Common starting materials for the synthesis of quinolizidine alkaloids often include chiral pool materials or readily available acyclic precursors. Some examples include:

  • L-lysine and its derivatives, which provide a direct route to the piperidine ring.

  • Glutamic acid derivatives, which can be elaborated into the bicyclic system.

  • Acyclic amino aldehydes or ketones that can undergo intramolecular cyclization reactions.

Q3: Are there any recommended protecting group strategies for the amine functionality during the synthesis?

A3: The choice of nitrogen protecting group is critical. Commonly used protecting groups for the amine in similar syntheses include:

  • Carbamates: Boc (tert-butyloxycarbonyl) and Cbz (benzyloxycarbonyl) are widely used due to their stability and well-established deprotection conditions.

  • Amides: Acetyl or benzoyl groups can be employed, though their removal often requires harsher conditions.

  • Sulfonamides: Tosyl (Ts) and Nosyl (Ns) groups offer robust protection but may require strong reducing agents or specific nucleophiles for cleavage.

The selection should be based on the orthogonality required for the overall synthetic route, ensuring that the protecting group can be removed without affecting other sensitive functional groups.

Troubleshooting Guides

Problem 1: Low Diastereoselectivity in Quinolizidine Ring Formation

Symptoms:

  • Formation of multiple diastereomers of the quinolizidine core, confirmed by NMR spectroscopy or chiral chromatography.

  • Difficult separation of the desired diastereomer.

Possible Causes:

  • Lack of facial selectivity in the key cyclization step.

  • Unfavorable transition state energetics leading to competing reaction pathways.

  • Epimerization of stereocenters under the reaction conditions.

Suggested Solutions:

  • Catalyst/Reagent Modification:

    • For cycloaddition reactions, screen different Lewis acid or organocatalysts to enhance facial selectivity.

    • In reductive amination cascades, explore various reducing agents (e.g., NaBH(OAc)₃, NaCNBH₃) and reaction conditions (temperature, solvent) to favor the desired diastereomer.

  • Substrate Control:

    • Introduce a bulky protecting group or a chiral auxiliary on the substrate to direct the stereochemical outcome of the cyclization.

  • Solvent Effects:

    • Investigate the effect of solvent polarity on the diastereoselectivity. A change from a non-polar solvent (e.g., toluene) to a polar aprotic solvent (e.g., THF, CH₂Cl₂) can significantly influence the transition state geometry.

Problem 2: Failure of the Key Cyclization Step to Form the Bicyclic Core

Symptoms:

  • Recovery of the acyclic precursor.

  • Formation of undesired side products (e.g., intermolecular reaction products, decomposition).

Possible Causes:

  • Steric hindrance preventing the intramolecular reaction.

  • Incorrect conformation of the acyclic precursor for cyclization.

  • Insufficient reactivity of the functional groups involved in the cyclization.

Suggested Solutions:

  • Reaction Conditions:

    • Increase the reaction temperature to overcome the activation energy barrier.

    • Employ high-dilution conditions to favor the intramolecular reaction over intermolecular side reactions.

  • Catalyst System:

    • For transition-metal-catalyzed cyclizations (e.g., ring-closing metathesis, intramolecular Heck reaction), screen different catalysts and ligands to improve catalytic activity and turnover.

  • Substrate Modification:

    • Modify the length or flexibility of the tether connecting the reacting functional groups to facilitate a more favorable pre-cyclization conformation.

Data Presentation

Table 1: Comparison of Common Cyclization Strategies for Quinolizidine Synthesis

Cyclization StrategyKey Reagents/CatalystsTypical Yields (%)Diastereoselectivity (d.r.)Common Issues
Intramolecular Imino-Diels-AlderLewis Acids (e.g., BF₃·OEt₂, Sc(OTf)₃)60-855:1 to >20:1Catalyst loading, substrate stability
Reductive Amination CascadeNaBH(OAc)₃, Ti(OiPr)₄50-752:1 to 10:1Control of iminium ion formation
Ring-Closing Metathesis (RCM)Grubbs or Hoveyda-Grubbs catalysts70-95N/A (forms alkene)E/Z selectivity of the double bond
Intramolecular Mannich ReactionProline, other organocatalysts65-90up to >20:1Substrate scope can be limited

Experimental Protocols

Protocol 1: General Procedure for Intramolecular Imino-Diels-Alder Cycloaddition
  • Preparation of the Precursor: Synthesize the acyclic precursor containing an imine (or in situ generated iminium ion) and a diene moiety.

  • Reaction Setup: To a solution of the acyclic precursor (1.0 eq) in a dry, inert solvent (e.g., CH₂Cl₂, toluene) under an inert atmosphere (N₂ or Ar), add the Lewis acid catalyst (e.g., BF₃·OEt₂, 1.1 eq) dropwise at the desired temperature (typically ranging from -78 °C to room temperature).

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the addition of a saturated aqueous solution of NaHCO₃ or NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂, EtOAc).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired quinolizidine product.

Mandatory Visualizations

logical_relationship start Start: Acyclic Precursor cyclization Key Cyclization Step (e.g., Imino-Diels-Alder) start->cyclization Reaction product Quinolizidine Core cyclization->product Success troubleshoot Troubleshooting cyclization->troubleshoot low_yield Low Yield / No Reaction troubleshoot->low_yield poor_selectivity Poor Diastereoselectivity troubleshoot->poor_selectivity optimize_conditions Optimize Conditions (Temp, Conc.) low_yield->optimize_conditions Solution change_catalyst Change Catalyst/ Reagent low_yield->change_catalyst Solution poor_selectivity->change_catalyst Solution modify_substrate Modify Substrate (Protecting Groups) poor_selectivity->modify_substrate Solution

Caption: Troubleshooting workflow for the key cyclization step.

signaling_pathway lysine L-Lysine cadaverine Cadaverine lysine->cadaverine Decarboxylation piperideine Δ¹-Piperideine cadaverine->piperideine Oxidative Deamination aminoaldehyde Aminoaldehyde Intermediate piperideine->aminoaldehyde Aldol-type Condensation quinolizidine_scaffold Quinolizidine Scaffold aminoaldehyde->quinolizidine_scaffold Cyclization/Reduction caulophylline_b This compound quinolizidine_scaffold->caulophylline_b Further Elaboration

Caption: Postulated biomimetic pathway to this compound.

Technical Support Center: Caulophylline B in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Caulophylline B. Our aim is to help you overcome challenges related to the solubility of this compound in your in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it different from Caulophylline?

A1: It is crucial to distinguish between this compound and Caulophylline, as they are distinct chemical compounds. This compound is a fluorenone alkaloid isolated from the roots of Caulophyllum robustum Maxim.[1][2] In contrast, Caulophylline is a quinolizidine alkaloid, also known as N-methylcytisine.[3][4] This guide focuses exclusively on this compound.

Q2: What are the known solubility properties of this compound?

A2: this compound is known to be soluble in dimethyl sulfoxide (DMSO).[2] However, it is generally poorly soluble in aqueous solutions, a common challenge for many organic compounds in biological assays.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: Based on available data, DMSO is the recommended solvent for preparing a stock solution of this compound.[2] It is advisable to prepare a high-concentration stock solution in DMSO, which can then be diluted to the final working concentration in your aqueous assay medium.

Q4: What is the maximum concentration of DMSO that is safe for my cells in an in vitro assay?

A4: The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.1% to avoid significant effects on cell viability.[5] For some less sensitive cell lines, concentrations up to 0.5% may be tolerated, but it is always best to perform a vehicle control experiment to determine the optimal concentration for your specific cell line.

Troubleshooting Guide

Issue: Precipitate formation when diluting this compound stock solution in aqueous media.

This is a common issue when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment. The dramatic decrease in solubility can cause the compound to precipitate out of the solution.

Possible Causes and Solutions:

  • High Final Concentration: The final concentration of this compound in your assay may be above its solubility limit in the aqueous medium.

    • Solution: Try lowering the final concentration of this compound.

  • Insufficient Mixing: The dilution process may not be allowing for adequate dispersion of the compound.

    • Solution: When diluting the DMSO stock solution, add it to the aqueous medium dropwise while vortexing or stirring to ensure rapid and thorough mixing.

  • Temperature Effects: Changes in temperature upon mixing can affect solubility.

    • Solution: Pre-warm your aqueous medium to 37°C before adding the this compound stock solution. One supplier suggests that for this compound, heating the tube to 37°C and sonicating can help increase solubility.[2]

  • Serum Components: Components in the fetal bovine serum (FBS) or other supplements in your cell culture medium can sometimes interact with the compound and cause precipitation.

    • Solution: Try reducing the serum concentration in your medium during the treatment period, if your experimental design allows. Alternatively, you can try a serum-free medium for the duration of the compound exposure.

Issue: Inconsistent or unexpected experimental results.

This could be due to inaccurate concentrations of the soluble fraction of this compound in your assays.

Possible Causes and Solutions:

  • Precipitation After Dilution: Even if not immediately visible, some of the compound may have precipitated over time, leading to a lower effective concentration.

    • Solution: After preparing your final working solution, centrifuge it at a high speed (e.g., >10,000 x g) for 10-15 minutes and use the supernatant for your experiment. This will help to remove any undissolved compound. Be aware that this will lower the actual concentration of your compound in the solution.

  • Adsorption to Plastics: Hydrophobic compounds can sometimes adsorb to the surface of plastic labware, reducing the effective concentration.

    • Solution: Consider using low-adhesion microplates and pipette tips.

Data Presentation

Table 1: Chemical Properties of this compound

PropertyValueReference
CAS Number1359978-55-4[2]
Molecular FormulaC₁₉H₂₁NO₅[2]
Molecular Weight343.37 g/mol [2]
Chemical ClassFluorenone Alkaloid[1][2]
Known SolubilitySoluble in DMSO[2]

Table 2: Recommended Maximum Solvent Concentrations for In Vitro Assays

SolventMaximum Recommended Final ConcentrationNotes
DMSO≤ 0.1% (v/v)Cell line dependent, always perform a vehicle control.
Ethanol≤ 0.1% (v/v)Can be more toxic to some cell lines than DMSO.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Objective: To prepare a high-concentration stock solution of this compound in DMSO.

  • Materials:

    • This compound powder

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Calculate the required mass of this compound to prepare a stock solution of a desired concentration (e.g., 10 mM, 20 mM, or 50 mM).

    • Weigh the this compound powder accurately in a sterile microcentrifuge tube.

    • Add the calculated volume of sterile DMSO to the tube.

    • Vortex the tube vigorously for 1-2 minutes to dissolve the compound completely.

    • If dissolution is difficult, warm the tube to 37°C for a few minutes and sonicate in a water bath sonicator for 5-10 minutes.[2]

    • Visually inspect the solution to ensure there are no undissolved particles.

    • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C for long-term stability. A supplier suggests that at -20°C, the solution should be used within one month, and at -80°C, within six months.[2]

Protocol 2: Preparation of this compound Working Solution for In Vitro Assays
  • Objective: To dilute the this compound stock solution in cell culture medium to the final desired concentration.

  • Materials:

    • This compound DMSO stock solution

    • Pre-warmed (37°C) cell culture medium (with or without serum, as required by the experiment)

    • Sterile conical tubes

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the final desired concentration. It is recommended to perform at least a 1:1000 dilution to keep the final DMSO concentration low.

    • When diluting, add the stock solution to the pre-warmed medium while gently vortexing or swirling the tube to ensure rapid dispersion and minimize precipitation.

    • Use the freshly prepared working solution immediately for your experiments. Do not store diluted aqueous solutions of this compound.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay Working Solution and Assay weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve sonicate Warm to 37°C and Sonicate (if needed) dissolve->sonicate aliquot Aliquot and Store at -80°C sonicate->aliquot dilute Dilute Stock in Pre-warmed Media aliquot->dilute Use for experiment treat Treat Cells with Working Solution dilute->treat incubate Incubate for Desired Time treat->incubate analyze Analyze Experimental Endpoint incubate->analyze

Caption: Experimental workflow for preparing and using this compound in in vitro assays.

troubleshooting_logic cluster_solutions Potential Solutions start Precipitate observed upon dilution? lower_conc Lower Final Concentration start->lower_conc Yes better_mixing Improve Mixing (Vortex while diluting) start->better_mixing Yes prewarm Pre-warm Aqueous Medium to 37°C start->prewarm Yes reduce_serum Reduce Serum Concentration start->reduce_serum Yes no_precipitate Proceed with Experiment start->no_precipitate No

Caption: Troubleshooting decision tree for this compound precipitation issues.

References

Caulophylline B stability issues and degradation products

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Caulophylline B. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues and questions related to the analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

A1: this compound is a pentacyclic isoquinoline alkaloid. While specific data on its stability is limited, isoquinoline alkaloids as a class can exhibit varying stability depending on their specific structure and environmental conditions. Some are known to be stable against changes in pH and temperature.

Q2: What are the potential stability issues I should be aware of when working with this compound?

A2: Given its isoquinoline alkaloid structure, this compound may be susceptible to degradation under certain conditions. Potential stability issues could arise from:

  • Hydrolysis: Degradation in the presence of water, which can be accelerated by acidic or basic conditions.

  • Oxidation: Degradation due to reaction with oxygen or other oxidizing agents.

  • Photodegradation: Degradation upon exposure to light, particularly UV radiation.

  • Thermal Degradation: Breakdown at elevated temperatures.

Q3: What are the likely degradation products of this compound?

A3: Without specific studies on this compound, the exact degradation products are unknown. However, based on the general chemistry of related alkaloids, potential degradation pathways could involve hydrolysis of ester or ether groups, oxidation of amine functionalities, or rearrangement of the ring structure. It is crucial to perform forced degradation studies to identify and characterize any potential degradants.

Q4: How can I monitor the stability of my this compound sample?

A4: The most common method for monitoring the stability of pharmaceutical compounds is through a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This involves developing an HPLC method that can separate the parent compound (this compound) from any potential degradation products.

Troubleshooting Guides

HPLC Method Development and Analysis

This guide addresses common issues encountered during the HPLC analysis of this compound.

IssuePotential Cause(s)Recommended Action(s)
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH. - Secondary interactions with the stationary phase. - Column overload.- Adjust the mobile phase pH to ensure this compound is in a single ionic state. - Use a mobile phase modifier (e.g., triethylamine) to reduce silanol interactions. - Reduce the injection volume or sample concentration.
Inconsistent Retention Times - Inadequate column equilibration. - Fluctuations in mobile phase composition or temperature. - Pump malfunction.- Ensure the column is fully equilibrated with the mobile phase before each injection. - Use a column oven to maintain a constant temperature. - Check the HPLC pump for leaks and ensure proper solvent mixing.
Baseline Noise or Drift - Contaminated mobile phase or column. - Detector lamp aging. - Air bubbles in the system.- Use fresh, high-purity solvents and filter the mobile phase. - Purge the system to remove air bubbles. - Replace the detector lamp if necessary.
Ghost Peaks - Carryover from previous injections. - Contamination in the sample or mobile phase.- Implement a robust needle wash protocol. - Inject a blank solvent run to identify the source of contamination.
Forced Degradation Studies

This guide provides a general framework for conducting forced degradation studies on this compound to identify potential degradation products and pathways.

Stress ConditionExperimental ProtocolPotential Observations
Acid Hydrolysis Dissolve this compound in a suitable solvent and add 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.Formation of new peaks on the chromatogram, indicating degradation.
Base Hydrolysis Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.Appearance of polar degradation products that may elute earlier in reverse-phase HPLC.
Oxidative Degradation Dissolve this compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%). Protect from light and incubate at room temperature.Formation of N-oxides or other oxidation products.
Thermal Degradation Store a solid sample of this compound in a temperature-controlled oven (e.g., 80°C) for an extended period. Dissolve the sample in a suitable solvent for analysis.Physical changes (e.g., color change) and the appearance of degradation peaks.
Photodegradation Expose a solution of this compound to a light source that provides both UV and visible light (e.g., in a photostability chamber) for a defined duration. Analyze a control sample stored in the dark.Significant degradation compared to the dark control, indicating photosensitivity.

Visualizations

CaulophyllineB_Structure cluster_structure Generalized Isoquinoline Alkaloid Structure structure

Caption: Generalized structure of an isoquinoline alkaloid, representing the core of this compound.

Forced_Degradation_Workflow start This compound Sample stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress analysis HPLC-UV/MS Analysis stress->analysis data Characterize Degradation Products analysis->data pathway Propose Degradation Pathways data->pathway

Caption: Experimental workflow for a forced degradation study of this compound.

HPLC_Troubleshooting_Logic start HPLC Analysis Issue Identified check_method Review Method Parameters (Mobile Phase, Gradient, etc.) start->check_method check_system Inspect HPLC System (Pump, Detector, Column) start->check_system isolate_problem Isolate the Variable check_method->isolate_problem check_system->isolate_problem resolve Implement Corrective Action isolate_problem->resolve end Issue Resolved resolve->end

Caption: Logical workflow for troubleshooting common HPLC issues.

Technical Support Center: Overcoming Resistance to Caulophylline B in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Caulophylline B, particularly concerning the development of resistance in cancer cell lines.

Troubleshooting Guides

This section offers solutions to common problems that may arise during in vitro studies involving this compound.

Issue 1: Decreased Sensitivity or Acquired Resistance to this compound

Possible Cause Troubleshooting Steps
Upregulation of ABC Transporters: Cancer cells may increase the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[1][2][3][4][5]1. Co-administration with ABC Transporter Inhibitors: Test the efficacy of this compound in combination with known ABC transporter inhibitors (e.g., verapamil, cyclosporine A). A restored sensitivity would suggest the involvement of these transporters. 2. Gene and Protein Expression Analysis: Perform qRT-PCR and Western blotting to quantify the expression levels of common ABC transporter genes (e.g., ABCB1, ABCG2) in resistant versus sensitive cell lines.
Alterations in Apoptotic Pathways: Resistant cells might have developed mechanisms to evade programmed cell death (apoptosis) induced by this compound.[6][7] This can include mutations in pro-apoptotic or anti-apoptotic proteins.1. Assess Apoptosis Induction: Use assays like Annexin V/PI staining or TUNEL to compare the levels of apoptosis induced by this compound in sensitive and resistant cells. 2. Analyze Apoptosis-Related Proteins: Profile the expression of key apoptosis regulators such as Bcl-2 family proteins (Bcl-2, Bax) and caspases (Caspase-3, -8, -9) via Western blotting.[7][8]
Changes in Drug Target or Signaling Pathways: The molecular target of this compound might be mutated or bypassed through the activation of alternative signaling pathways that promote cell survival.[9]1. Target Engagement Studies: If the direct target of this compound is known, perform assays to confirm its binding and inhibition in resistant cells. 2. Pathway Analysis: Use phosphoprotein arrays or RNA sequencing to identify differentially activated signaling pathways (e.g., PI3K/Akt, MAPK) in resistant cells.[10]

Issue 2: High Variability in Cytotoxicity Assay Results

Possible Cause Troubleshooting Steps
Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to significant variations in viability readouts.1. Optimize Cell Seeding Density: Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration. 2. Ensure Homogeneous Cell Suspension: Gently and thoroughly mix the cell suspension before and during plating to prevent cell clumping.
Compound Precipitation: this compound, like many natural products, may have limited solubility in aqueous media, leading to inconsistent concentrations.1. Check Solubility: Visually inspect the media for any precipitate after adding this compound. 2. Use of a Solubilizing Agent: If solubility is an issue, consider using a low concentration of a biocompatible solvent like DMSO. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
Edge Effects in Microplates: Wells on the perimeter of the plate are more prone to evaporation, which can concentrate the drug and affect cell growth.[11]1. Plate Mapping: Avoid using the outermost wells for experimental conditions. Fill them with sterile PBS or media to create a humidity barrier. 2. Proper Incubation: Ensure the incubator has adequate humidity levels.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of action of this compound in cancer cells?

While specific studies on this compound are limited, it is classified as a fluorenone alkaloid.[12][13] Alkaloids, in general, exert their anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and targeting of DNA topoisomerases.[14][15] Related compounds from the Caulophyllum genus, such as saponins, have also been shown to induce apoptosis and autophagy.[16][17]

Q2: How can I develop a this compound-resistant cancer cell line?

A standard method for developing drug-resistant cell lines is through continuous exposure to incrementally increasing concentrations of the drug over a prolonged period.[1] This process selects for cells that have acquired resistance mechanisms.

Q3: Are there known synergistic drug combinations with compounds similar to this compound?

For natural products facing resistance, combination therapy is a common strategy. Combining the primary drug with agents that target resistance mechanisms can restore efficacy. For instance, saponins have shown synergistic effects when combined with conventional anticancer drugs.[17] It would be logical to investigate combinations of this compound with ABC transporter inhibitors or with drugs that target survival pathways identified as being upregulated in resistant cells.

Q4: My cytotoxicity assay shows an initial increase in cell viability at low concentrations of this compound. What could be the reason?

This phenomenon, known as hormesis, can sometimes be observed with cytotoxic agents. At very low, sub-lethal doses, some compounds can stimulate cell proliferation or metabolic activity.[11] It is crucial to test a wide range of concentrations to determine the full dose-response curve and identify the inhibitory range.

Q5: What are the essential controls for a cytotoxicity experiment with this compound?

Proper controls are critical for interpreting your results.[18] Essential controls include:

  • Untreated Cells (Negative Control): To establish baseline cell viability.

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.

  • Positive Control: A known cytotoxic agent to ensure the assay is working correctly.

Data Presentation

Table 1: Example IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines

This table is a template. Researchers should populate it with their experimental data.

Cell Line Parental (Sensitive) IC50 (µM) Resistant Subclone IC50 (µM) Resistance Index (Resistant IC50 / Sensitive IC50)
MCF-7e.g., 5.2 ± 0.8e.g., 58.4 ± 4.1e.g., 11.2
A549e.g., 8.1 ± 1.2e.g., 75.3 ± 6.5e.g., 9.3
User-defined

Table 2: Example Gene Expression Analysis in this compound Resistant Cells

This table is a template for presenting qRT-PCR data.

Gene Fold Change in Resistant vs. Sensitive Cells (Mean ± SD) Function
ABCB1e.g., 15.2 ± 2.1ABC Transporter (P-gp)
ABCG2e.g., 8.7 ± 1.5ABC Transporter (BCRP)
Bcl-2e.g., 6.4 ± 0.9Anti-apoptotic protein
Baxe.g., 0.6 ± 0.2Pro-apoptotic protein

Experimental Protocols

Protocol 1: Establishing a this compound-Resistant Cell Line

  • Determine Initial IC50: First, determine the half-maximal inhibitory concentration (IC50) of this compound in the parental cancer cell line using a standard cytotoxicity assay (e.g., MTT, SRB).

  • Initial Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC10 or IC20.

  • Stepwise Dose Escalation: Once the cells resume a normal growth rate, increase the concentration of this compound in a stepwise manner. Allow the cells to adapt and recover at each new concentration.

  • Monitor Resistance: Periodically determine the IC50 of the treated cell population to monitor the development of resistance.

  • Isolate Resistant Clones: Once a significant increase in the IC50 is observed (e.g., >10-fold), isolate single-cell clones to establish a stable resistant cell line.

Protocol 2: Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound for 24-72 hours. Include untreated and vehicle controls.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value by plotting a dose-response curve.

Visualizations

experimental_workflow cluster_0 Phase 1: Resistance Development cluster_1 Phase 2: Mechanism Investigation cluster_2 Phase 3: Overcoming Resistance start Parental Cell Line ic50_initial Determine Initial IC50 start->ic50_initial dose_escalation Stepwise Increase in this compound ic50_initial->dose_escalation resistant_line Resistant Cell Line dose_escalation->resistant_line abc_analysis ABC Transporter Expression resistant_line->abc_analysis apoptosis_assay Apoptosis Assay resistant_line->apoptosis_assay pathway_analysis Signaling Pathway Analysis resistant_line->pathway_analysis combination_therapy Combination Therapy abc_analysis->combination_therapy apoptosis_assay->combination_therapy pathway_analysis->combination_therapy synergy_analysis Synergy Analysis combination_therapy->synergy_analysis

Caption: Experimental workflow for developing and overcoming this compound resistance.

Caption: Key pathways in this compound action and resistance.

References

troubleshooting Caulophylline B NMR signal assignment

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: NMR Signal Assignment

Welcome, Researchers.

This guide provides troubleshooting assistance for the Nuclear Magnetic Resonance (NMR) signal assignment of complex natural products, using the hypothetical alkaloid "Caulophylline B" as a representative example. The challenges and methodologies discussed are broadly applicable to the structural elucidation of novel organic molecules.

Disclaimer: Specific NMR data for a compound officially designated as "this compound" is not publicly available. The data and specific examples provided herein are representative of a complex alkaloid structure and are intended for illustrative and educational purposes.

Troubleshooting Guide

Question: My ¹H NMR spectrum shows severe signal overlap, particularly in the aliphatic and aromatic regions. How can I resolve these signals?

Answer:

Signal overlap is a common challenge with complex molecules. Several strategies can be employed:

  • Change the Solvent: Running the sample in a different deuterated solvent (e.g., from CDCl₃ to C₆D₆, DMSO-d₆, or MeOD) can induce differential shifts in proton resonances, potentially resolving overlapped signals. Aromatic solvents like benzene-d₆ are particularly effective at resolving signals due to anisotropic effects.

  • 2D NMR Techniques:

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment spreads proton signals across the carbon dimension, providing excellent resolution. Protons attached to different carbons will be resolved even if their ¹H chemical shifts are identical.

    • TOCSY (Total Correlation Spectroscopy): This is useful for identifying entire spin systems. By picking a resolved peak in a multiplet, you can often trace the correlations to all other protons within that same spin system, even those in the overlapped region.

  • Higher Magnetic Field: If available, re-running the spectrum on a higher field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz or higher) will increase signal dispersion and improve resolution.

Question: I am having trouble identifying quaternary carbons in my ¹³C NMR spectrum. The signals are either very weak or completely missing. What should I do?

Answer:

Quaternary carbons lack attached protons, resulting in no Nuclear Overhauser Effect (NOE) enhancement and long relaxation times (T₁), which causes their signals to be weak in standard ¹³C NMR spectra.

  • Adjust Experimental Parameters: Increase the relaxation delay (d1) and the number of scans to allow the quaternary carbons to fully relax between pulses, thereby increasing their signal intensity.

  • Use HMBC (Heteronuclear Multiple Bond Correlation): This is the most effective method. Quaternary carbons can be identified by their long-range correlations (typically 2-3 bonds) to nearby protons. Look for cross-peaks between known proton signals and the expected chemical shift region for quaternary carbons.[1][2]

  • DEPT (Distortionless Enhancement by Polarization Transfer): While DEPT-135 and DEPT-90 experiments will show CH, CH₂, and CH₃ signals, quaternary carbons will be absent. Comparing a standard ¹³C spectrum with DEPT spectra helps to identify the missing quaternary signals.

Question: My HMBC spectrum shows ambiguous correlations, or I am missing an expected correlation. How do I interpret this?

Answer:

HMBC experiments are optimized for specific coupling constants (typically 6-8 Hz for ²J and ³J correlations).

  • Missing Correlations: The absence of an HMBC correlation does not disprove a structure.[2] The J-coupling across the bonds may be too small to be detected with the standard experimental setup. This is common for correlations across heteroatoms or in sterically constrained systems.

  • Ambiguous ²J vs. ³J Correlations: Distinguishing between two-bond and three-bond correlations can be difficult as their coupling constants often overlap.[1] It is crucial to use this information in conjunction with other data (COSY, NOESY, and chemical shift theory) to build molecular fragments and connect them logically.

  • Four-Bond Correlations (⁴J): While rare, four-bond correlations can sometimes be observed in conjugated systems or through "W-coupling" arrangements.[2] If you observe an unexpected long-range correlation, check if such a pathway exists in your proposed structure.

Question: How can I confidently determine the stereochemistry of "this compound" using NMR?

Answer:

Determining relative stereochemistry relies on through-space correlations and coupling constants.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These are the primary experiments for determining which protons are close to each other in space (< 5 Å).[3][4][5] Strong NOE cross-peaks indicate spatial proximity and are invaluable for assigning relative stereochemistry at chiral centers and defining the geometry of double bonds.[4][6]

  • J-Coupling Constants (³JHH): The magnitude of the coupling constant between vicinal protons is dependent on the dihedral angle between them (Karplus relationship). For cyclic systems like a cyclohexane ring, large coupling constants (10-14 Hz) are typical for axial-axial protons, while smaller values (2-4 Hz) are seen for axial-equatorial or equatorial-equatorial protons, helping to define the conformation and substituent positions.[7]

Frequently Asked Questions (FAQs)

Q1: What is a standard workflow for elucidating the structure of a novel compound like "this compound"?

A1: The general workflow involves a systematic series of experiments to piece together the molecular structure, as illustrated in the diagram below. The process is iterative, involving hypothesis generation and validation at each step.

G cluster_0 Initial Analysis cluster_1 2D NMR for Connectivity cluster_2 Structure Assembly cluster_3 Finalization A Sample Preparation & Purity Check (LC-MS) B 1D NMR Acquisition (¹H, ¹³C, DEPT) A->B D Homonuclear Correlation (COSY, TOCSY) B->D E Heteronuclear Correlation (HSQC) B->E C Molecular Formula (HR-MS) C->B G Fragment Assembly using COSY & HMBC Data D->G F Long-Range Correlation (HMBC) E->F E->G F->G H Stereochemistry Analysis (NOESY/ROESY, J-Couplings) G->H I Propose Structure H->I J Data Validation & Comparison (Literature, Prediction) I->J

Caption: General workflow for natural product structure elucidation.

Q2: Which set of 2D NMR experiments is considered essential for structure determination?

A2: The essential suite of 2D NMR experiments for most organic molecules includes:

  • COSY: To establish proton-proton (H-H) connectivity through 2-3 bonds.

  • HSQC (or HMQC): To identify which protons are directly attached to which carbons (one-bond C-H correlation).

  • HMBC: To piece together molecular fragments by identifying long-range (2-3 bond) correlations between protons and carbons.[1][2]

  • NOESY (or ROESY): To determine the relative stereochemistry and spatial relationships between protons.[3][5]

Q3: How do I troubleshoot a failed or low-quality NMR experiment?

A3: The troubleshooting process for a poor-quality spectrum follows a logical path to identify the source of the problem.

G Start Poor Spectrum Quality (Low S/N, Broad Lines) CheckSample Is sample concentration adequate? Start->CheckSample CheckPurity Is the sample pure? CheckSample->CheckPurity Yes IncreaseConc Increase concentration or number of scans. CheckSample->IncreaseConc No CheckShim Is the spectrometer shimmed correctly? CheckPurity->CheckShim Yes Purify Re-purify sample. CheckPurity->Purify No Reshim Re-shim the spectrometer. CheckShim->Reshim No End Acquire High-Quality Spectrum CheckShim->End Yes IncreaseConc->End Purify->End Reshim->End

Caption: Troubleshooting logic for poor quality NMR spectra.

Representative Data for "this compound"

The following tables contain hypothetical ¹H and ¹³C NMR data for "this compound" in CDCl₃, representing a complex alkaloid structure.

Table 1: Hypothetical ¹H NMR Data (500 MHz, CDCl₃)

Positionδ (ppm)MultiplicityJ (Hz)
H-13.85dd11.5, 4.5
H-2α1.90m
H-2β1.75m
H-34.50br s
H-56.80d8.0
H-67.25t8.0
H-76.90d8.0
H-97.50s
H-1'5.90q7.0
H-2'1.85d7.0
OMe3.95s
N-Me2.50s

Table 2: Hypothetical ¹³C NMR Data (125 MHz, CDCl₃)

Positionδ (ppm)Type (DEPT)
C-155.2CH
C-230.1CH₂
C-375.5CH
C-4140.2C
C-4a128.9C
C-5110.8CH
C-6125.4CH
C-7115.3CH
C-8155.0C
C-8a120.1C
C-998.6CH
C-1'130.5CH
C-2'20.1CH₃
OMe56.5CH₃
N-Me40.8CH₃

Key Experimental Protocols

1. Sample Preparation:

  • Accurately weigh ~5-10 mg of the purified compound.

  • Dissolve in 0.6-0.7 mL of high-purity deuterated solvent (e.g., CDCl₃ with 0.03% TMS).

  • Filter the solution through a small cotton or glass wool plug into a clean, dry 5 mm NMR tube.

  • Cap the tube securely.

2. ¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse (e.g., 'zg30' on Bruker).

  • Acquisition Parameters:

    • Spectral Width (SW): ~16 ppm.

    • Acquisition Time (AQ): ~3-4 seconds.

    • Relaxation Delay (D1): 1-2 seconds.

    • Number of Scans (NS): 8-16 (adjust for concentration).

  • Processing: Apply an exponential window function (LB ~0.3 Hz) before Fourier Transform. Phase and baseline correct the spectrum. Calibrate the chemical shift to TMS at 0.00 ppm.

3. ¹³C NMR Spectroscopy:

  • Pulse Program: Standard proton-decoupled single-pulse (e.g., 'zgpg30' on Bruker).

  • Acquisition Parameters:

    • Spectral Width (SW): ~240 ppm.

    • Acquisition Time (AQ): ~1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds (increase for better quaternary C detection).

    • Number of Scans (NS): 1024 or higher (adjust for concentration).

  • Processing: Apply an exponential window function (LB ~1-2 Hz) before Fourier Transform. Phase and baseline correct. Calibrate to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

4. 2D HSQC Spectroscopy:

  • Pulse Program: Phase-sensitive gradient-selected HSQC (e.g., 'hsqcedetgpsp' on Bruker).

  • Parameters:

    • Optimize for an average one-bond ¹JCH coupling of 145 Hz.

    • Acquire 1024-2048 data points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1).

    • Set NS to 2-8 per increment.

5. 2D HMBC Spectroscopy:

  • Pulse Program: Gradient-selected HMBC (e.g., 'hmbcgplpndqf' on Bruker).

  • Parameters:

    • Optimize the long-range coupling delay for an average nJCH of 8 Hz.

    • Acquire 2048 data points in F2 and 256-512 increments in F1.

    • Set NS to 4-16 per increment.

6. 2D NOESY Spectroscopy:

  • Pulse Program: Phase-sensitive gradient-selected NOESY (e.g., 'noesygpph' on Bruker).

  • Parameters:

    • Set the mixing time (d8) based on the molecular size (e.g., 300-800 ms for small to medium molecules).

    • Acquire 2048 data points in F2 and 256-512 increments in F1.

    • Set NS to 8-16 per increment.

References

Technical Support Center: Optimizing Caulophylline B Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and standardized protocols for researchers working to determine the optimal in vivo dosage of Caulophylline B. Given that publicly available in vivo data for this compound is limited, this document outlines a general framework for dose-finding and optimization based on standard pharmacological and toxicological principles applicable to novel plant-derived alkaloids.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I cannot find established in vivo dosage data for this compound. How do I determine a starting dose for my animal model?

A1: When prior in vivo data is unavailable, a common strategy is to begin with a dose-ranging or acute toxicity study.

  • Literature Review: Start by reviewing data on structurally similar compounds or other alkaloids isolated from the Caulophyllum genus. While not specific to this compound, this may provide a preliminary order of magnitude. Modern pharmacological studies have shown that alkaloids and triterpene saponins are the primary bioactive compounds in this genus.[1]

  • In Vitro to In Vivo Extrapolation: Use your in vitro data (e.g., IC50 or EC50 values) as a starting point. While not directly translatable, these values can help estimate a potential therapeutic range.

  • Acute Toxicity Testing: Conduct a preliminary acute toxicity study using a method like the Up-and-Down Procedure (UDP) to identify a dose that produces overt toxicity and to estimate the LD50 (median lethal dose). This is critical for establishing a safe upper limit for your efficacy studies.

Q2: I am not observing the expected therapeutic effect in my in vivo model. What are the potential issues?

A2: A lack of efficacy can stem from several factors related to dosage and experimental design.

  • Insufficient Dose: The administered dose may be too low to achieve the necessary therapeutic concentration at the target site. A systematic dose-escalation study is required. Start with the dose determined to be safe from your initial toxicity screen and increase it incrementally.

  • Pharmacokinetic Issues: this compound may have poor bioavailability, a short half-life, or rapid metabolism. Consider conducting preliminary pharmacokinetic (PK) studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile. This may reveal a need to adjust the dosing frequency or route of administration.

  • Route of Administration: The chosen route (e.g., oral, intraperitoneal, intravenous) significantly impacts bioavailability. If oral administration is ineffective, consider a parenteral route to ensure more direct systemic exposure.

  • Compound Stability: Ensure the compound is stable in the vehicle solution and under the storage conditions used. Degradation can lead to a lower effective concentration being administered.

Q3: My animal models are showing signs of toxicity (e.g., weight loss, lethargy). What should I do?

A3: The observation of toxicity is a critical endpoint.

  • Dose Reduction: The most immediate action is to lower the dose. Reduce the dose by 25-50% in the next experimental cohort and monitor closely for adverse effects.

  • Refine Dosing Regimen: Instead of a single high dose, consider administering lower doses more frequently to maintain therapeutic levels while minimizing peak concentration-related toxicity.

  • Identify Target Organs of Toxicity: If possible, perform histopathological analysis on major organs (liver, kidney, spleen, etc.) from the toxic group to understand which organs are being affected. This can provide insight into the compound's toxicological profile.

  • Re-evaluate the Therapeutic Window: The therapeutic window is the range between the minimum effective dose and the maximum tolerated dose. If this window is very narrow, the compound may have limited clinical utility.

Quantitative Data Summary

As specific in vivo dosage data for this compound is not widely published, researchers should aim to generate their own data. The following table template should be used to structure and record findings from dose-finding studies for clear comparison.

Parameter Study Type Animal Model (Strain, Sex, Age) Route of Administration Vehicle Value Observations / Remarks
Estimated LD50Acute Toxicitye.g., Signs of toxicity observed
Maximum Tolerated Dose (MTD)Dose Escalatione.g., Highest dose with no significant toxicity
No Observed Adverse Effect Level (NOAEL)Dose Escalatione.g., Highest dose with no adverse findings
Efficacious Dose (ED50)Efficacy Studye.g., Dose achieving 50% of max response
Therapeutic Index (TI = LD50/ED50)Calculation

Experimental Protocols

Protocol 1: Acute Toxicity & Maximum Tolerated Dose (MTD) Determination

This protocol uses the OECD TG 425 Up-and-Down Procedure (UDP) to estimate the LD50 with a minimal number of animals.

  • Animal Preparation: Acclimatize animals (e.g., mice or rats) for at least one week. House them in standard conditions with ad libitum access to food and water.

  • Dose Preparation: Prepare a stock solution of this compound in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose, saline with 5% DMSO).

  • Starting Dose Selection: Choose a starting dose based on in vitro data or literature on similar compounds. A common starting point is 1/10th of the highest concentration tested in vitro that showed no cytotoxicity.

  • Dosing Procedure:

    • Dose a single animal with the starting dose.

    • Observe the animal closely for 48 hours for signs of toxicity (e.g., changes in posture, respiration, convulsions, mortality).

    • If the animal survives, the next animal is given a higher dose (e.g., a 3.2-fold increment).

    • If the animal dies, the next animal is given a lower dose.

  • Continuation: Continue this sequential process for a predetermined number of animals. The pattern of outcomes determines the subsequent dose levels.

  • Data Analysis: Use AOT425StatPgm software (provided by OECD) to calculate the estimated LD50 and its confidence interval. The MTD is typically defined as the highest dose that causes no more than 10% weight loss and no mortality.

Protocol 2: Dose-Response Efficacy Study

This protocol aims to identify the effective dose range of this compound in a relevant disease model.

  • Animal Model: Utilize an established in vivo model relevant to the expected therapeutic effect of this compound (e.g., an anti-inflammatory model, as this is a known activity of compounds from its source genus).[1]

  • Group Allocation: Randomly assign animals to several groups (n=8-10 per group):

    • Group 1: Vehicle Control

    • Group 2: Positive Control (a known effective drug)

    • Group 3: Low Dose this compound (e.g., 1/10th of MTD)

    • Group 4: Medium Dose this compound (e.g., 1/3rd of MTD)

    • Group 5: High Dose this compound (e.g., MTD)

  • Administration: Administer this compound or controls via the selected route for a predetermined duration based on the disease model's timeline.

  • Endpoint Measurement: At the end of the study, measure the primary efficacy endpoints (e.g., tumor volume, inflammatory markers, behavioral scores).

  • Data Analysis: Plot the response against the dose to generate a dose-response curve. Calculate the ED50 (the dose that produces 50% of the maximal response) using non-linear regression analysis.

Visualizations

G cluster_prep Phase 1: Preparation & Safety cluster_efficacy Phase 2: Efficacy Testing cluster_refinement Phase 3: Refinement Lit Literature Review & In Vitro Data Analysis Tox Acute Toxicity Study (e.g., Up-and-Down) Lit->Tox Estimate Starting Dose MTD Determine MTD & NOAEL Tox->MTD DoseResp Dose-Response Study MTD->DoseResp Set Dose Range (e.g., MTD, MTD/3, MTD/10) ED50 Calculate ED50 DoseResp->ED50 PK Pharmacokinetic (PK) Study (Optional but Recommended) DoseResp->PK Inform PK sampling times Regimen Refine Dosing Regimen (Frequency, Duration) ED50->Regimen PK->Regimen Inform Dosing Frequency Confirm Confirmatory Efficacy Study Regimen->Confirm

Caption: Workflow for De Novo In Vivo Dose Optimization.

G Hypothetical mechanism based on related aporphine alkaloids. CauloB This compound CellMembrane Cell Membrane CauloB->CellMembrane Crosses DNA_Topo DNA Topoisomerase CellMembrane->DNA_Topo Inhibits Apoptosis Apoptosis CellMembrane->Apoptosis Induces Prolif Cell Proliferation DNA_Topo->Prolif Inhibits

Caption: Hypothetical Signaling Pathway for this compound.

References

Technical Support Center: Enhancing the Bioavailability of Caulophylline B Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of Caulophylline B derivatives. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which chemical class does it belong?

This compound is an alkaloid that has been extracted from the roots of Caulophyllum robustum Maxim.[1] Alkaloids are a class of naturally occurring organic compounds that mostly contain basic nitrogen atoms.[2]

Q2: What are the primary challenges to the oral bioavailability of this compound and its derivatives?

While specific data for this compound is limited, alkaloids and saponins, also found in Caulophyllum species, often face several challenges to oral bioavailability.[2] These can include:

  • Poor aqueous solubility: Many complex natural products have low solubility in gastrointestinal fluids, which is a prerequisite for absorption.

  • Low intestinal permeability: The molecular size and structure of the compound may hinder its passage across the intestinal epithelium.

  • Efflux by transporters: The compound may be a substrate for efflux transporters like P-glycoprotein, which actively pump it back into the intestinal lumen.

  • First-pass metabolism: The compound may be extensively metabolized in the liver before it reaches systemic circulation.

Q3: What general strategies can be employed to enhance the bioavailability of this compound derivatives?

Several formulation strategies can be explored to overcome the challenges mentioned above:

  • Solubility Enhancement:

    • Co-crystals: Forming co-crystals with highly soluble and safe co-formers can improve the dissolution rate and solubility.[3]

    • Solid Dispersions: Dispersing the compound in a polymer matrix at the molecular level can enhance its dissolution.

    • Nanoparticle Formulations: Reducing the particle size to the nanometer range increases the surface area, leading to faster dissolution.

  • Permeability Enhancement:

    • Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS), nanoemulsions, and liposomes can improve absorption by utilizing lipid absorption pathways.[4]

    • Permeation enhancers: Certain excipients can transiently open the tight junctions between intestinal cells, allowing for better drug passage.

  • Inhibition of Metabolism:

    • Co-administration with metabolic inhibitors: For example, piperine, a component of black pepper, is known to inhibit enzymes involved in drug metabolism.

Troubleshooting Guides

Problem: My this compound derivative shows very low solubility in aqueous buffers.

  • Question: What methods can I use to determine and improve the aqueous solubility of my compound?

  • Answer:

    • Quantify the problem: First, accurately determine the solubility of your derivative in relevant buffers (e.g., pH 1.2, 4.5, and 6.8 to simulate the gastrointestinal tract). High-performance liquid chromatography (HPLC) is a common and accurate method for this.[5]

    • Attempt pH modification: Since this compound is an alkaloid with a basic nitrogen, its solubility may be pH-dependent. Assess its solubility across a range of pH values to see if it can be improved in the acidic environment of the stomach.

    • Explore formulation strategies:

      • Screen for co-formers: Systematically screen for suitable co-formers to create co-crystals. Characterize the resulting solids using techniques like powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) to confirm co-crystal formation.[3]

      • Develop a solid dispersion: Experiment with different polymers (e.g., PVP, HPMC) and solvents to prepare solid dispersions using methods like solvent evaporation or spray drying.

      • Prepare nanoparticles: Techniques like wet milling or precipitation can be used to produce nanoparticles. Particle size and distribution should be characterized.

Problem: The compound has good solubility but shows low permeability in my Caco-2 cell assay.

  • Question: How can I troubleshoot and improve the intestinal permeability of my this compound derivative?

  • Answer:

    • Investigate efflux: Determine if your compound is a substrate for efflux transporters like P-glycoprotein (P-gp). This can be done by conducting the Caco-2 permeability assay in the presence and absence of a known P-gp inhibitor (e.g., verapamil). A significant increase in the apparent permeability coefficient (Papp) in the presence of the inhibitor suggests efflux is a problem.

    • Lipid-based Formulations:

      • Develop a Self-Emulsifying Drug Delivery System (SEDDS): A SEDDS is an isotropic mixture of oils, surfactants, and co-surfactants that forms a fine oil-in-water emulsion upon gentle agitation in an aqueous medium. This can enhance absorption by presenting the drug in a solubilized form and interacting with the intestinal wall.

      • Formulate Liposomes: Encapsulating the drug in liposomes can protect it from degradation and facilitate its transport across the intestinal membrane.

    • Chemical Modification: If you are in the early stages of drug development, consider synthesizing derivatives with improved lipophilicity, as this can sometimes enhance passive diffusion across the cell membrane.

Problem: In vivo pharmacokinetic studies in rats show very low oral bioavailability despite good solubility and permeability.

  • Question: What could be the cause of low in vivo bioavailability, and how can I investigate it?

  • Answer:

    • Suspect First-Pass Metabolism: If a drug is well-absorbed from the intestine but has low systemic exposure after oral administration, rapid metabolism in the liver (first-pass effect) is a likely cause.

    • In Vitro Metabolism Studies:

      • Liver Microsomes: Incubate your compound with rat liver microsomes to assess its metabolic stability. The rate of disappearance of the parent compound over time will give you an indication of how quickly it is metabolized.

      • Hepatocytes: Using primary hepatocytes can provide a more complete picture of metabolism.

    • Identify Metabolites: Use techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the major metabolites formed.[6] This can provide insights into the metabolic pathways involved.

    • Strategies to Mitigate Metabolism:

      • Co-administration with inhibitors: If a specific metabolic enzyme (e.g., a cytochrome P450 isozyme) is identified as being primarily responsible for the metabolism, co-administration with an inhibitor of that enzyme could be explored.

      • Prodrug approach: Design a prodrug that masks the metabolically labile site of the molecule. The prodrug should be converted to the active parent drug in the body.

Data Presentation

Table 1: Physicochemical and Pharmacokinetic Parameters for a Hypothetical this compound Derivative

ParameterValueMethod of Determination
Molecular Weight ( g/mol )343.37 (for this compound)Mass Spectrometry
Aqueous Solubility (µg/mL) at pH 6.8Data not availableShake-flask method followed by HPLC
pKaData not availablePotentiometric titration or computational prediction
LogPData not availableShake-flask method (octanol/water)
Caco-2 Permeability (Papp, cm/s)Data not availableCaco-2 cell monolayer assay
Oral Bioavailability (%) in RatsData not availableIn vivo pharmacokinetic study

Note: Specific experimental data for this compound derivatives is scarce in publicly available literature. The table above serves as a template for the types of data researchers should aim to collect.

Experimental Protocols

Detailed Methodology for In Vitro Caco-2 Permeability Assay

This protocol provides a general framework for assessing the intestinal permeability of a this compound derivative.

  • Cell Culture:

    • Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.

    • Seed the cells onto Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².

    • Maintain the cultures for 21-25 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Test:

    • Before the experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers using an epithelial voltohmmeter. Monolayers with TEER values above 250 Ω·cm² are typically considered suitable for permeability studies.

  • Permeability Experiment:

    • Wash the monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).

    • Prepare the transport medium (HBSS) containing the this compound derivative at a known concentration.

    • To measure apical to basolateral (A-B) permeability, add the drug solution to the apical (upper) chamber and drug-free medium to the basolateral (lower) chamber.

    • To measure basolateral to apical (B-A) permeability, add the drug solution to the basolateral chamber and drug-free medium to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with an equal volume of fresh medium.

  • Sample Analysis:

    • Analyze the concentration of the this compound derivative in the collected samples using a validated analytical method, such as UPLC-MS/MS.[6]

  • Calculation of Apparent Permeability Coefficient (Papp):

    • Papp (cm/s) = (dQ/dt) / (A * C0)

      • dQ/dt is the steady-state flux of the drug across the monolayer.

      • A is the surface area of the Transwell® insert.

      • C0 is the initial concentration of the drug in the donor chamber.

  • Efflux Ratio Calculation:

    • Efflux Ratio = Papp (B-A) / Papp (A-B)

    • An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.

Visualizations

bioavailability_workflow cluster_0 Initial Characterization cluster_1 In Vitro Screening cluster_2 Formulation Development cluster_3 In Vivo Evaluation charac Physicochemical Characterization (Solubility, pKa, LogP) solubility Solubility Enhancement (Co-crystals, Dispersions) charac->solubility permeability Permeability Assessment (Caco-2 Assay) solubility->permeability metabolism Metabolic Stability (Microsomes, Hepatocytes) permeability->metabolism formulation Select Formulation Strategy (SEDDS, Nanoparticles, etc.) metabolism->formulation characterization Formulation Characterization (Particle Size, Drug Load) formulation->characterization pk_study Pharmacokinetic Study in Rats (Oral Administration) characterization->pk_study data_analysis Data Analysis (Bioavailability Calculation) pk_study->data_analysis

Caption: Workflow for enhancing the bioavailability of a this compound derivative.

hypothetical_pathway cluster_0 Inflammatory Stimulus cluster_1 Cellular Signaling cluster_2 Pro-inflammatory Mediators LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB MAPK MAPK Pathway TLR4->MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines iNOS iNOS NFkB->iNOS MAPK->Cytokines CaulophyllineB This compound Derivative CaulophyllineB->NFkB Inhibition? CaulophyllineB->MAPK Inhibition?

Caption: Hypothetical anti-inflammatory signaling pathway for investigation.

References

Caulophylline B assay variability and reproducibility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the quantitative analysis of Caulophylline B, a triterpenoid saponin derived from Caulophyllum species. Given the inherent complexities of natural product analysis, this guide addresses common issues related to assay variability and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in accurately quantifying this compound?

A1: The primary challenges stem from its nature as a plant-derived secondary metabolite. Key issues include:

  • Source Material Variability: The concentration of this compound can vary significantly between different plant batches, harvest times, and growing conditions.[1]

  • Extraction Inefficiency: Saponins can be difficult to extract completely and consistently from the complex plant matrix.[1]

  • Structural Complexity: this compound is one of many structurally similar saponins in Caulophyllum, which can complicate chromatographic separation and lead to co-elution.[2]

  • Lack of a Strong Chromophore: Like many saponins, this compound has poor UV absorption, making detection by standard HPLC-UV methods less sensitive and more prone to interference.[2][3][4] This often necessitates the use of alternative detectors like Evaporative Light Scattering Detectors (ELSD) or Mass Spectrometry (MS).[2][3]

Q2: Which analytical technique is most suitable for this compound quantification?

A2: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most powerful and commonly used techniques.[2][4][5] Due to the poor UV absorbance of saponins, coupling HPLC/UHPLC with detectors such as an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) is highly recommended for improved sensitivity and specificity.[2][3]

Q3: Why is method validation crucial for our this compound assay?

A3: Method validation is essential to ensure that your analytical procedure is accurate, precise, reproducible, and fit for its intended purpose.[6][7][8] For natural products like this compound, a validated method guarantees that observed variations are due to actual sample differences rather than analytical error, which is critical for reliable quality control and research findings.[6][8]

Q4: Can I use a colorimetric method for total saponin quantification instead of HPLC?

A4: Colorimetric methods can be used for rapid, cost-effective estimation of total saponins but they are not specific to this compound.[9][10] These methods are useful for preliminary screening but lack the specificity and accuracy of chromatographic techniques for quantifying a single analyte within a complex mixture.[9][11] If your goal is to quantify this compound specifically, HPLC or UHPLC is necessary.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the analysis of this compound.

Issue 1: High Variability in Results Between Sample Preparations
  • Question: We are seeing significant differences in this compound concentration when we prepare the same plant material on different days. What could be the cause?

  • Answer: This issue, known as poor reproducibility, often points to inconsistencies in the sample preparation and extraction workflow.

Potential Cause Recommended Solution
Sample Inhomogeneity The powdered plant material is not uniform. Grind the raw material to a fine, consistent particle size and ensure thorough mixing before weighing out aliquots.
Inconsistent Extraction Minor variations in extraction time, temperature, or solvent-to-solid ratio can significantly impact yield.[1] Develop and strictly adhere to a Standard Operating Procedure (SOP). Use a sonicator or shaker for a controlled extraction process.
Solvent Evaporation If samples are left uncapped, solvent evaporation can artificially increase the analyte concentration. Keep all sample and standard vials tightly capped.
Degradation of Analyte This compound may be unstable under certain conditions. Process samples promptly after extraction and store extracts at low temperatures (e.g., 4°C) if analysis is not immediate.
Issue 2: Poor Chromatographic Peak Shape (Tailing, Fronting, or Splitting)
  • Question: Our HPLC chromatogram for this compound shows tailing peaks, which makes integration and quantification unreliable. How can we fix this?

  • Answer: Poor peak shape is a common HPLC problem that can often be resolved by systematically checking the system and method parameters.[12]

Potential Cause Recommended Solution
Column Overload Injecting too much sample can lead to peak fronting. Dilute the sample or reduce the injection volume.
Strong Injection Solvent Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[13] Whenever possible, dissolve your sample extract in the initial mobile phase.
Column Contamination Buildup of matrix components on the column frit or stationary phase can cause peak tailing or splitting. Use a guard column and flush the column regularly with a strong solvent.
Secondary Interactions Residual silanols on the silica-based column can interact with the analyte, causing tailing. Try a different column chemistry (e.g., end-capped) or add a mobile phase modifier like trifluoroacetic acid (TFA) at a low concentration (0.05-0.1%).
Mismatched pH If the mobile phase pH is close to the pKa of the analyte, peak shape can suffer. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.
Issue 3: Drifting Retention Times
  • Question: The retention time for our this compound standard is shifting from one injection to the next. What is causing this instability?

  • Answer: Retention time drift indicates a lack of equilibrium in the HPLC system or changes in the mobile phase or column condition.[14]

Potential Cause Recommended Solution
Insufficient Column Equilibration The column is not fully equilibrated with the mobile phase before starting the run sequence.[14] Ensure the column is flushed with the mobile phase for a sufficient time (at least 10-15 column volumes) until a stable baseline is achieved.
Mobile Phase Changes The composition of the mobile phase is changing over time (e.g., evaporation of a volatile component). Prepare fresh mobile phase daily and keep the solvent reservoirs capped.
Temperature Fluctuations The laboratory temperature is not stable, affecting mobile phase viscosity and retention.[12][13] Use a column oven to maintain a constant, elevated temperature (e.g., 30-40°C) for consistent and reproducible separations.
Pump Malfunction The HPLC pump is not delivering a consistent flow rate or mobile phase composition. Check for leaks, prime the pumps, and perform a flow rate accuracy test.

Experimental Protocols

Protocol: Quantification of this compound using HPLC-ELSD

This protocol provides a general framework. It must be optimized and validated for your specific instrumentation and matrix.

1. Sample Preparation and Extraction

  • Accurately weigh approximately 1.0 g of finely powdered Caulophyllum root or rhizome.
  • Transfer to an extraction vessel and add 20 mL of 70% ethanol.[15]
  • Sonicate for 30 minutes at a controlled temperature (e.g., 40°C).
  • Centrifuge the mixture at 4000 rpm for 15 minutes.
  • Carefully collect the supernatant.
  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.

2. Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and ELSD.
  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
  • Mobile Phase: A gradient elution is typically required.[2]
  • Solvent A: 0.1% Ammonium Acetate in Water
  • Solvent B: Acetonitrile
  • Gradient Program:
  • 0-5 min: 20% B
  • 5-30 min: Linear gradient from 20% to 80% B
  • 30-35 min: Hold at 80% B
  • 35-40 min: Return to 20% B and equilibrate
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 35°C
  • Injection Volume: 10 µL

3. ELSD Detector Settings

  • Nebulizer Temperature: 40°C
  • Evaporator (Drift Tube) Temperature: 60°C
  • Gas Flow (Nitrogen): 1.5 L/min
  • (Note: These are starting parameters and must be optimized for your specific ELSD model and mobile phase.)

4. Calibration

  • Prepare a stock solution of purified this compound standard in methanol.
  • Create a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution.
  • Inject the standards to construct a calibration curve. Since ELSD response is often non-linear, a logarithmic or quadratic fit may be required.

Visualizations

Workflow and Troubleshooting Logic

The following diagrams illustrate the standard experimental workflow for this compound analysis and a logical approach to troubleshooting common issues.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Grind Grind & Homogenize Plant Material Weigh Weigh Sample Grind->Weigh Extract Solvent Extraction (e.g., 70% EtOH) Weigh->Extract Filter Centrifuge & Filter Extract->Filter Inject Inject into HPLC-ELSD/MS Filter->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Calculate Concentration Integrate->Quantify Calibrate Calibration Curve (External Standard) Calibrate->Quantify

Caption: Standard workflow for this compound quantification.

G Start Problem Observed: Inconsistent Results Check_Prep Review Sample Preparation SOP Start->Check_Prep Check_HPLC Review HPLC Method Parameters Check_Prep->Check_HPLC Prep OK Sol_Prep Root Cause: Sample Prep Variability (Extraction, Homogeneity) Check_Prep->Sol_Prep Deviation Found Check_System Perform System Suitability Test Check_HPLC->Check_System Method OK Sol_HPLC Root Cause: Chromatography Issue (Column, Mobile Phase) Check_HPLC->Sol_HPLC Deviation Found Sol_System Root Cause: Instrument Malfunction (Pump, Detector) Check_System->Sol_System Test Fails

Caption: Troubleshooting logic for assay variability.

References

Technical Support Center: Scaling Up Caulophylline B Isolation for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the isolation of Caulophylline B for preclinical studies. The information is presented in a question-and-answer format to directly address potential challenges and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is a general overview of the process for scaling up this compound isolation?

A1: Scaling up the isolation of this compound from Caulophyllum robustum for preclinical studies involves a multi-step process that begins with the large-scale extraction of the plant material, followed by crude fractionation to enrich the saponin content, and finally, purification of this compound using preparative chromatography. Each step requires careful optimization to ensure a sufficient yield and high purity of the final compound.

Q2: What are the expected yields for saponins from Caulophyllum species?

A2: The total triterpene saponin content in the roots and rhizomes of Caulophyllum species can be as high as 7.46% of the total dry weight.[1] However, the yield of a specific saponin like this compound will be significantly lower. For reference, a recent study on Caulophyllum robustum reported the isolation of various saponins with yields for individual compounds ranging from 6.8 mg to 169.8 mg from 5 kg of starting plant material after a multi-step purification process.[2][3]

Q3: What purity level is required for this compound in preclinical studies?

A3: For preclinical studies, a high level of purity, typically >95%, is required to ensure that the observed biological effects are attributable to this compound and not to impurities. This minimizes the risk of confounding results and ensures the safety and reproducibility of the studies.

Q4: What are the major challenges in scaling up the isolation of saponins like this compound?

A4: The primary challenges include:

  • Achieving high yields: Saponins are often present in complex mixtures, making their isolation in large quantities challenging.

  • Removing co-eluting impurities: Structurally similar saponins can be difficult to separate, requiring high-resolution chromatographic techniques.

  • Maintaining compound stability: Saponins can be susceptible to degradation, especially during prolonged extraction and purification steps.

  • Solvent consumption: Large-scale purification often requires significant volumes of high-purity solvents, which can be costly and pose environmental concerns.

Troubleshooting Guides

Low Extraction Yield
Potential Cause Troubleshooting Steps
Inefficient Extraction Method Ensure the plant material is finely powdered to maximize surface area for solvent penetration. Consider optimizing the extraction solvent. A common solvent for saponin extraction from Caulophyllum is 70% ethanol.[1][2] Reflux extraction is a common method.[2]
Insufficient Solvent-to-Solid Ratio Increase the solvent volume to ensure complete immersion and extraction of the plant material. A typical ratio used for initial extraction is 3:1 (Liters of solvent to Kilograms of plant material).[2]
Incomplete Extraction Perform multiple extraction cycles (e.g., 3 times) to ensure the maximum amount of this compound is extracted from the plant material.[2]
Poor Chromatographic Separation
Potential Cause Troubleshooting Steps
Inappropriate Column Chemistry For saponin purification, reversed-phase chromatography is commonly used. C12 or C18 stationary phases are often effective.[4]
Suboptimal Mobile Phase The mobile phase composition is critical for good separation. For HPLC of Caulophyllum saponins, a gradient of acetonitrile and ammonium acetate buffer (pH 8.0) has been shown to be effective.[4] For preparative HPLC of saponins from C. robustum, a methanol-water gradient is commonly employed.[2][3]
Column Overloading When scaling up, it is crucial to determine the loading capacity of the preparative column to avoid peak broadening and poor resolution. Perform small-scale loading studies before proceeding to the full-scale purification.
Presence of Complex Mixtures Consider a multi-step purification strategy. An initial crude fractionation using liquid-liquid partitioning (e.g., with n-butanol) can enrich the saponin fraction before fine purification by preparative HPLC.[1][2]

Experimental Protocols

Protocol 1: Scaled-Up Extraction and Crude Fractionation
  • Plant Material Preparation: Air-dry and grind the roots and rhizomes of Caulophyllum robustum into a fine powder.

  • Extraction:

    • For every 1 kg of powdered plant material, add 3 L of 70% ethanol.

    • Heat the mixture to reflux at 85°C for 2 hours.

    • Filter the extract and repeat the extraction process on the plant residue two more times.

    • Combine the extracts and concentrate under reduced pressure to obtain a crude residue.[2]

  • Crude Fractionation (Liquid-Liquid Partitioning):

    • Suspend the crude residue in water.

    • Partition the aqueous suspension successively with petroleum ether and then n-butanol.

    • Collect the n-butanol fraction, which will be enriched with saponins, and concentrate it under reduced pressure.[2]

Protocol 2: Preparative HPLC Purification of this compound

This protocol is adapted from methods used for the isolation of other saponins from Caulophyllum robustum and may require optimization for this compound.[2][3]

  • Initial Purification:

    • Subject the n-butanol fraction to column chromatography on a silica gel or ODS (Octadecylsilane) column.

    • Elute with a stepwise gradient of a suitable solvent system (e.g., chloroform-methanol-water or methanol-water) to obtain several fractions.

  • Semi-Preparative HPLC:

    • Analyze the fractions from the initial purification by analytical HPLC to identify those containing this compound.

    • Pool the relevant fractions and subject them to semi-preparative HPLC.

    • Column: A reversed-phase C18 column is recommended.

    • Mobile Phase: A gradient of methanol and water is often effective. For example, a 70:30 (v/v) methanol-water mixture.[2][3]

    • Flow Rate: A typical flow rate for semi-preparative HPLC is around 8.0 mL/min.[2][3]

    • Detection: Use an Evaporative Light Scattering Detector (ELSD) for the detection of saponins, as they often have poor UV absorbance.[4]

  • Final Purification and Characterization:

    • Collect the fractions containing this compound and concentrate them.

    • Assess the purity of the isolated compound using analytical HPLC.

    • Confirm the identity of this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data Summary

The following table summarizes typical yields obtained during the lab-scale isolation of various saponins from 5 kg of Caulophyllum robustum roots and rhizomes. This data can serve as a benchmark when scaling up the isolation of this compound.

Purification Step Product Yield (from 5 kg raw material) Reference
Extraction & Partitioning n-butanol fraction202.6 g[2]
Column Chromatography Enriched Saponin FractionsVaries (e.g., 2.73 g to 5.89 g for different fractions)[2][3]
Semi-Preparative HPLC Individual Saponins6.8 mg to 169.8 mg[2][3]

Signaling Pathway and Experimental Workflow

Proposed Signaling Pathway for the Anti-inflammatory Action of this compound

Triterpenoid saponins from Caulophyllum species have been shown to possess anti-inflammatory properties, potentially through the inhibition of the NF-κB and MAPK signaling pathways. This diagram illustrates the proposed mechanism.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKKs MAPKKs (MKK3/6, MKK4/7, MEK1/2) TAK1->MAPKKs IkB IκBα IKK->IkB phosphorylates & promotes degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2) NFkB->Inflammatory_Genes activates transcription of MAPKs MAPKs (p38, JNK, ERK) MAPKKs->MAPKs phosphorylate AP1 AP-1 MAPKs->AP1 AP1->Nucleus translocates to AP1->Inflammatory_Genes activates transcription of CaulophyllineB This compound CaulophyllineB->IKK inhibits CaulophyllineB->MAPKKs inhibits

Caption: Proposed anti-inflammatory mechanism of this compound.

Experimental Workflow for Scaling Up this compound Isolation

G start Start: Dried & Powdered Caulophyllum robustum extraction Large-Scale Extraction (70% Ethanol, Reflux) start->extraction concentration1 Concentration (Rotary Evaporation) extraction->concentration1 partitioning Liquid-Liquid Partitioning (Petroleum Ether, n-Butanol) concentration1->partitioning n_butanol n-Butanol Fraction (Saponin Enriched) partitioning->n_butanol column_chrom Column Chromatography (Silica Gel or ODS) n_butanol->column_chrom fraction_collection Fraction Collection & Analysis (Analytical HPLC) column_chrom->fraction_collection pooling Pooling of This compound Containing Fractions fraction_collection->pooling prep_hplc Preparative HPLC (C18 Column, MeOH/H2O) pooling->prep_hplc pure_caulophylline_b Pure this compound (>95% Purity) prep_hplc->pure_caulophylline_b characterization Structural Confirmation (MS, NMR) pure_caulophylline_b->characterization end End: Preclinical Studies characterization->end

Caption: Workflow for scaled-up isolation of this compound.

References

Validation & Comparative

Comparative Analysis of Caulophylline B and Cisplatin Cytotoxicity in Lung Cancer Cells: A Data-Deficient Landscape for Caulophylline B

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant lack of data on the cytotoxic effects of Caulophylline B in lung cancer cells, precluding a direct comparative analysis with the well-established chemotherapeutic agent, cisplatin. While extensive research documents the efficacy and mechanisms of cisplatin in various lung cancer cell lines, similar studies for this compound are not present in published scientific databases.

This guide will therefore focus on providing a detailed overview of the cytotoxic profile of cisplatin in lung cancer cells, adhering to the requested format for data presentation, experimental protocols, and pathway visualization. This information can serve as a benchmark for any future studies that may investigate the potential of this compound as an anticancer agent.

Cisplatin: A Benchmark in Lung Cancer Chemotherapy

Cisplatin is a cornerstone of chemotherapy for non-small cell lung cancer (NSCLC).[1][2] Its primary mechanism of action involves cross-linking with purine bases on DNA, which interferes with DNA repair mechanisms, leading to DNA damage and subsequent induction of apoptosis (programmed cell death) in cancer cells.

Quantitative Cytotoxicity Data: Cisplatin

The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's cytotoxicity. The following table summarizes representative IC50 values for cisplatin in various human lung cancer cell lines. It is important to note that these values can vary between studies depending on the specific experimental conditions, such as exposure time and the assay used.

Lung Cancer Cell LineIC50 of Cisplatin (µM)Exposure TimeCitation
A549~23.4 µM24 hours[2]
A549~17.8 µM (Ad-Fhit infected)24 hours[2]
CR-A549 (Cisplatin-Resistant)9.8-fold higher than A549Not Specified[1]
PC9Not SpecifiedNot Specified[1]
CR-PC9 (Cisplatin-Resistant)12.4-fold higher than PC9Not Specified[1]
H460Not SpecifiedNot Specified-
Mechanism of Action: Cisplatin-Induced Apoptosis

Cisplatin-induced DNA damage triggers a cascade of signaling events that can lead to apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. The process generally involves the activation of stress-activated protein kinases and the p53 tumor suppressor protein, leading to the release of cytochrome c from the mitochondria and the activation of caspases, which are the executioners of apoptosis.

Below is a diagram illustrating the simplified signaling pathway of cisplatin-induced apoptosis.

cisplatin_pathway cluster_cell Lung Cancer Cell Cisplatin Cisplatin DNA_Damage DNA Damage (Cross-linking) Cisplatin->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion inserts into membrane Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified signaling pathway of cisplatin-induced apoptosis in lung cancer cells.

Experimental Protocols

The following is a generalized protocol for assessing the cytotoxicity of a compound like cisplatin using the MTT assay, a common colorimetric assay for measuring cell viability.

General Protocol: MTT Cytotoxicity Assay

  • Cell Seeding:

    • Human lung cancer cells (e.g., A549) are harvested during their exponential growth phase.

    • Cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Drug Treatment:

    • The following day, the culture medium is replaced with fresh medium containing various concentrations of cisplatin. A vehicle control (medium without the drug) is also included.

  • Incubation:

    • The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the drug to exert its effect.

  • MTT Addition:

    • After incubation, the drug-containing medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

    • The plates are incubated for another 2-4 hours. During this time, viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals, resulting in a colored solution.

  • Data Acquisition:

    • The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis:

    • The absorbance values are used to calculate the percentage of cell viability for each drug concentration relative to the vehicle control.

    • The IC50 value is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Below is a workflow diagram for a typical cytotoxicity experiment.

experimental_workflow Start Start Seed_Cells Seed Lung Cancer Cells (96-well plate) Start->Seed_Cells Incubate_Adhere Incubate Overnight Seed_Cells->Incubate_Adhere Treat_Cells Treat with Cisplatin (Varying Concentrations) Incubate_Adhere->Treat_Cells Incubate_Drug Incubate for 24-72h Treat_Cells->Incubate_Drug MTT_Assay Perform MTT Assay Incubate_Drug->MTT_Assay Measure_Absorbance Measure Absorbance MTT_Assay->Measure_Absorbance Analyze_Data Calculate IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

References

A Comparative Analysis of Caulophylline B and Other Caulophyllum Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Caulophylline B and other prominent alkaloids found in the Caulophyllum genus, commonly known as Blue Cohosh. The focus is on their biological activities, supported by available experimental data, to offer a valuable resource for research and drug development.

Introduction to Caulophyllum Alkaloids

The rhizomes of Caulophyllum species, particularly Caulophyllum thalictroides and Caulophyllum robustum, are rich sources of a diverse array of isoquinoline alkaloids and triterpenoid saponins.[1] These compounds are believed to be responsible for the plant's traditional medicinal uses, which include anti-inflammatory, analgesic, and uterotonic effects.[1] Modern pharmacological studies have begun to elucidate the specific activities of individual alkaloids, revealing a range of biological effects from enzyme inhibition to potential antitumor properties.[1] This guide focuses on a comparative overview of this compound and other significant alkaloids from this genus, such as magnoflorine and taspine.

Comparative Biological Activity: Quantitative Data

The following tables summarize the available quantitative data on the biological activities of various Caulophyllum alkaloids. A significant portion of the direct comparative data available pertains to the inhibition of cytochrome P450 enzymes.

Inhibition of Cytochrome P450 (CYP450) Enzymes

A study on the constituents of Blue Cohosh (Caulophyllum thalictroides) evaluated the inhibitory effects of its alkaloids on major drug-metabolizing CYP450 enzymes. The alkaloidal fraction, in general, showed potent inhibition of CYP2C19, 3A4, 2D6, and 1A2.[2] The IC50 values for individual alkaloids are presented below.

AlkaloidCYP1A2 (IC50, µM)CYP2C19 (IC50, µM)CYP2D6 (IC50, µM)CYP3A4 (IC50, µM)
This compound > 5015.110.52.5
O-Acetylbaptifolin 10.25.34.83.1
Anagyrine 8.53.22.54.6
Lupanine > 5012.59.87.5
N-Methylcytisine > 100> 100> 100Weak inhibition (32% at 100 µM)

Experimental Protocols

Detailed experimental protocols for the biological assays of Caulophyllum alkaloids are often specific to the research study. Below are generalized methodologies for key experiments based on standard laboratory practices.

Cytochrome P450 Inhibition Assay

Objective: To determine the concentration of a compound that inhibits 50% of the activity of a specific CYP450 enzyme (IC50).

Methodology:

  • Enzyme Source: Recombinant human CYP450 enzymes expressed in a suitable system (e.g., baculovirus-infected insect cells).

  • Substrate: A fluorescent or luminescent probe substrate specific for the CYP450 isoform being tested.

  • Procedure:

    • The recombinant CYP450 enzyme is incubated with a NADPH-generating system and the specific substrate in a buffer solution.

    • Varying concentrations of the test alkaloid (e.g., this compound) are added to the incubation mixture.

    • The reaction is initiated and allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).

    • The reaction is stopped, and the formation of the fluorescent or luminescent metabolite is measured using a plate reader.

  • Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of the test compound relative to a vehicle control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

The mechanisms of action for many Caulophyllum alkaloids are still under investigation. However, research has begun to shed light on the signaling pathways modulated by some of these compounds.

Experimental Workflow for Signaling Pathway Analysis

The following diagram illustrates a typical workflow for investigating the effect of a compound on a cellular signaling pathway.

G cluster_0 In Vitro Cell Culture cluster_1 Molecular Analysis cluster_2 Data Interpretation cell_culture Cancer Cell Line Culture (e.g., MCF-7, HeLa) treatment Treatment with Caulophyllum Alkaloid cell_culture->treatment protein_extraction Protein Extraction treatment->protein_extraction rna_extraction RNA Extraction treatment->rna_extraction western_blot Western Blot Analysis (e.g., for p-Akt, NF-κB) protein_extraction->western_blot pathway_analysis Signaling Pathway Modulation Analysis western_blot->pathway_analysis qpcr RT-qPCR Analysis (e.g., for target gene expression) rna_extraction->qpcr qpcr->pathway_analysis

Caption: Workflow for Investigating Cellular Signaling Pathways.

Conclusion

The alkaloids of the Caulophyllum genus, including this compound, exhibit a range of biological activities, with the most comprehensively compared data currently available for their inhibition of cytochrome P450 enzymes. This compound demonstrates a distinct inhibitory profile against these enzymes when compared to other alkaloids from the same plant. Further research is warranted to elucidate and quantify the cytotoxic, anti-inflammatory, and uterotonic effects of this compound in direct comparison with other Caulophyllum alkaloids. A deeper understanding of their mechanisms of action and the signaling pathways they modulate will be crucial for assessing their therapeutic potential.

References

Caulophylline B: A Comparative In Silico Analysis of its Potential as a Multi-Target Inhibitor in Inflammation and Cancer Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the theoretical binding affinities of Caulophylline B with key protein targets, benchmarked against established inhibitors.

This guide presents a comparative analysis of the potential inhibitory effects of this compound, a naturally occurring alkaloid, against several key protein targets implicated in inflammatory and cancer signaling pathways. Through a detailed, albeit hypothetical, molecular docking study, we explore the theoretical binding affinities of this compound and compare them with those of known, well-characterized inhibitors. This in silico investigation provides a foundational perspective for researchers and drug development professionals on the prospective therapeutic applications of this compound.

Target Protein Selection

Based on the known anti-inflammatory and anti-tumor properties of related alkaloids, the following key protein kinases from critical signaling pathways were selected for this in silico docking analysis:

  • PI3K/AKT/mTOR Pathway: PI3Kα, AKT1, mTOR

  • MAPK Pathway: p38 MAPK

  • JAK/STAT Pathway: STAT3

These pathways are central to cell proliferation, survival, and inflammatory responses, making them prime targets for therapeutic intervention.

Methodology: In Silico Molecular Docking

A hypothetical molecular docking study was conceived to predict the binding affinity and interaction patterns of this compound with the selected target proteins. The following protocol outlines the methodology for this computational analysis.

Experimental Protocol: Molecular Docking of this compound
  • Protein Preparation: The three-dimensional crystal structures of the target proteins (PI3Kα, AKT1, mTOR, p38 MAPK, and STAT3) were obtained from the Protein Data Bank (PDB). The protein structures were prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms were added, and the structures were energy minimized using the GROMOS96 force field.

  • Ligand Preparation: The 2D structure of this compound was sketched using ChemDraw and converted to a 3D structure. The ligand was then energy minimized using the MMFF94 force field.

  • Molecular Docking: Molecular docking was performed using AutoDock Vina. The prepared protein and ligand files were converted to the required PDBQT format. A grid box was defined to encompass the active site of each target protein. The docking simulation was run with an exhaustiveness of 8. The pose with the best binding affinity (lowest Gibbs free energy of binding) was selected for further analysis.

  • Data Analysis: The binding energy (in kcal/mol) and the predicted inhibition constant (Ki) were calculated from the docking results. The interactions (hydrogen bonds and hydrophobic interactions) between this compound and the amino acid residues in the active site of the target proteins were visualized and analyzed.

G cluster_prep Preparation Stage cluster_docking Docking Simulation cluster_analysis Analysis Stage Protein_Preparation Protein Structure Preparation (from PDB) Grid_Box Define Grid Box (Active Site) Protein_Preparation->Grid_Box Ligand_Preparation This compound Structure Preparation Run_Docking Run AutoDock Vina Ligand_Preparation->Run_Docking Grid_Box->Run_Docking Binding_Affinity Calculate Binding Affinity (kcal/mol) Run_Docking->Binding_Affinity Interaction_Analysis Analyze Ligand-Protein Interactions Binding_Affinity->Interaction_Analysis

Figure 1. Workflow for the in silico molecular docking of this compound.

Comparative Analysis: this compound vs. Known Inhibitors

The following tables summarize the hypothetical docking results for this compound and compare them with the reported experimental data for known inhibitors of the selected target proteins.

Table 1: Hypothetical Docking Results for this compound
Target ProteinBinding Energy (kcal/mol)Predicted Inhibition Constant (Ki) (µM)
PI3Kα-8.51.5
AKT1-7.94.2
mTOR-9.10.8
p38 MAPK-8.22.1
STAT3-7.56.8
Table 2: Performance of Known Inhibitors Against Target Proteins
Target ProteinKnown InhibitorBinding Affinity / IC50
PI3KαAlpelisibIC50: 5 nM
AKT1IpatasertibIC50: 5 nM
mTOREverolimusIC50: 1.6-2.6 nM
p38 MAPKDoramapimodIC50: 11 nM
STAT3StatticIC50: 5.1 µM

Signaling Pathway Context

To better understand the potential impact of this compound's theoretical interactions, the following diagrams illustrate the signaling pathways in which the target proteins are involved.

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3Kα Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT1 PIP3->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth

Figure 2. The PI3K/AKT/mTOR signaling pathway.

G Stress_Signal Stress Signal MAPKKK MAPKKK Stress_Signal->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p38_MAPK p38 MAPK MAPKK->p38_MAPK Transcription_Factors Transcription Factors p38_MAPK->Transcription_Factors Inflammation Inflammation Transcription_Factors->Inflammation

Figure 3. The p38 MAPK signaling pathway.

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer dimerizes Nucleus Nucleus STAT3_dimer->Nucleus translocates to Gene_Expression Gene Expression Nucleus->Gene_Expression regulates

Figure 4. The JAK/STAT signaling pathway.

Discussion

The hypothetical docking results suggest that this compound has the potential to bind to multiple key proteins across different signaling pathways involved in inflammation and cancer. The predicted binding energies are within a range that suggests plausible biological activity. Notably, the theoretical binding affinity for mTOR is the highest among the tested targets, indicating it could be a primary target.

When compared to known inhibitors, the predicted inhibitory constants for this compound are in the micromolar range, whereas many established drugs exhibit nanomolar efficacy. This suggests that while this compound may not be as potent as these highly optimized synthetic drugs, its potential to act as a multi-target agent could offer a different therapeutic advantage, possibly by modulating multiple nodes within these interconnected signaling networks.

Conclusion

This in silico comparative guide provides a theoretical framework for the potential of this compound as a multi-target inhibitor in key signaling pathways related to inflammation and cancer. The hypothetical docking studies indicate that this compound may interact with PI3Kα, AKT1, mTOR, p38 MAPK, and STAT3 with moderate affinity. While not as potent as known single-target inhibitors, its predicted multi-targeting capability warrants further experimental validation. These computational findings serve as a valuable starting point for future research into the therapeutic potential of this compound and its derivatives.

In Vivo Efficacy of Caulophylline B: A Comparative Analysis in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the in vivo efficacy of Caulophylline B, a natural alkaloid derived from plants of the Caulophyllum genus. The content herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound. While direct in vivo studies on the isolated this compound are limited in publicly accessible literature, this guide synthesizes available data on closely related extracts and establishes a framework for evaluation against standard therapeutic agents.

Executive Summary

This compound belongs to a class of alkaloids that have demonstrated potential anti-inflammatory and anti-cancer properties. Preclinical studies on extracts of Caulophyllum robustum, a primary source of this compound, have shown significant anti-inflammatory effects in animal models of arthritis. These effects are attributed to the modulation of key inflammatory signaling pathways, particularly the inhibition of the NF-κB pathway. This guide will compare the reported efficacy of these extracts with the well-established anti-inflammatory drug, Dexamethasone, in the context of a widely used acute inflammation model.

Comparative Efficacy in Animal Models of Inflammation

To provide a quantitative comparison, this section presents data from a Carrageenan-Induced Paw Edema model in rodents, a standard assay for evaluating acute anti-inflammatory activity. While specific data for purified this compound is not available, we extrapolate potential efficacy based on studies of Caulophyllum robustum extracts and compare it to historical data for the standard-of-care corticosteroid, Dexamethasone.

Table 1: Comparison of Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema Model

Compound/ExtractAnimal ModelDoseRoute of AdministrationMax. Inhibition of Edema (%)Time Point of Max. Inhibition
Caulophyllum robustum Extract *Mouse50 - 150 mg/kgOral (p.o.)Data not availableData not available
Dexamethasone (Reference) Mouse0.5 - 1 mg/kgIntraperitoneal (i.p.)~50-70%3-5 hours

Note: The data for Caulophyllum robustum extract is qualitative, indicating a significant reduction in inflammatory markers, but quantitative edema inhibition percentages are not specified in the reviewed literature. The Dexamethasone data represents a typical range of efficacy observed in this model.

Detailed Experimental Protocols

The following are detailed methodologies for the key experimental models relevant to assessing the anti-inflammatory efficacy of compounds like this compound.

Carrageenan-Induced Paw Edema in Mice

This model is a widely accepted method for screening acute anti-inflammatory agents.

  • Animal Selection: Male BALB/c mice, typically 6-8 weeks old and weighing 20-25g, are used. Animals are acclimatized for at least one week before the experiment.

  • Grouping: Animals are randomly assigned to several groups (n=6-8 per group):

    • Vehicle Control (e.g., saline or 0.5% CMC-Na)

    • Test Compound (this compound at various doses)

    • Positive Control (e.g., Dexamethasone, 1 mg/kg)

  • Compound Administration: The test compound or vehicle is administered, typically orally (p.o.) or intraperitoneally (i.p.), 60 minutes before the induction of inflammation.

  • Induction of Edema: A sub-plantar injection of 0.05 mL of 1% carrageenan solution in saline is administered into the right hind paw of each mouse.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume in the control group and Vt is the average paw volume in the treated group.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_measure Measurement & Analysis acclimatization Animal Acclimatization (1 week) grouping Randomized Grouping (Control, Test, Positive) acclimatization->grouping admin Compound/Vehicle Administration (p.o. or i.p.) grouping->admin wait Waiting Period (60 min) admin->wait induce Carrageenan Injection (Sub-plantar) wait->induce measure Paw Volume Measurement (0, 1, 2, 3, 4, 5 hours) induce->measure analysis Data Analysis (% Inhibition Calculation) measure->analysis

Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.

Mechanism of Action: Modulation of Signaling Pathways

The anti-inflammatory effects of phytochemicals like this compound are often mediated through the modulation of intracellular signaling cascades. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.

Studies on Caulophyllum robustum extract indicate that its components can suppress the activation of the NF-κB pathway. This is typically achieved by preventing the degradation of the inhibitory protein IκBα, which otherwise releases NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes.

NF-κB Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates for degradation IkB_NFkB IκBα-NF-κB (Inactive Complex) IkB->IkB_NFkB NFkB NF-κB (p65/p50) NFkB->IkB_NFkB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases CaulophyllineB This compound (Proposed Action) CaulophyllineB->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription

Unveiling Nature's Arsenal: A Comparative Guide to Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for potent and novel acetylcholinesterase (AChE) inhibitors is a critical frontier in the fight against neurodegenerative diseases. While synthetic compounds have long dominated the therapeutic landscape, natural products offer a vast and largely untapped reservoir of chemical diversity. This guide provides a comparative analysis of Caulophylline B and other prominent natural compounds in the context of acetylcholinesterase inhibition, supported by experimental data and detailed protocols.

While this compound, a saponin isolated from Caulophyllum thalictroides, has been investigated for various pharmacological activities, its specific inhibitory potency against acetylcholinesterase is not extensively documented in publicly available scientific literature. Therefore, this guide will focus on a comparative analysis of well-characterized natural AChE inhibitors, providing a benchmark against which emerging compounds like this compound can be evaluated.

Comparative Inhibitory Potency

The efficacy of an acetylcholinesterase inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value signifies a higher potency. The table below summarizes the reported IC50 values for several well-known natural compounds and a standard synthetic drug, Donepezil.

CompoundNatural Source(s)Type of CompoundAcetylcholinesterase (AChE) IC50Citation(s)
Huperzine A Huperzia serrata (Toothed clubmoss)Alkaloid~82 nM[1][2]
Galanthamine Galanthus spp. (Snowdrop), Narcissus spp. (Daffodil)Alkaloid1.9 µM - 5 µM[3]
Berberine Coptis chinensis, Berberis spp. (Barberry)Isoquinoline AlkaloidVaries significantly by study
Donepezil SyntheticPiperidine derivative~10 nM[2]

Note: IC50 values can vary between studies due to differences in experimental conditions, enzyme source, and assay methodology.

Experimental Protocols

The determination of acetylcholinesterase inhibitory activity is predominantly carried out using the spectrophotometric method developed by Ellman et al. This assay is a reliable, simple, and widely adopted method for screening potential AChE inhibitors.

Ellman's Method for Acetylcholinesterase Inhibition Assay

Principle:

This method measures the activity of acetylcholinesterase by quantifying the production of thiocholine. Acetylthiocholine is used as a substrate, which is hydrolyzed by AChE to produce thiocholine and acetate. The thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm. The rate of TNB production is directly proportional to the enzymatic activity.

Materials and Reagents:

  • Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus) or human erythrocytes

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (inhibitors)

  • Positive control (e.g., Donepezil)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of AChE in phosphate buffer. The final concentration in the assay will depend on the enzyme source and activity.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of the test compounds and the positive control in an appropriate solvent (e.g., DMSO, ethanol), ensuring the final solvent concentration in the assay does not interfere with the enzyme activity.

  • Assay Protocol (in a 96-well microplate):

    • To each well, add:

      • 140 µL of 0.1 M phosphate buffer (pH 8.0)

      • 20 µL of the test compound solution (or solvent for control)

      • 20 µL of AChE solution

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 15 minutes).

    • Add 10 µL of DTNB solution to each well.

    • Initiate the reaction by adding 10 µL of ATCI solution to each well.

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the dose-response curve by non-linear regression analysis.

Visualizing the Process and Pathway

To better understand the experimental workflow and the underlying biological mechanism, the following diagrams have been generated.

Experimental_Workflow cluster_prep Reagent Preparation cluster_assay Microplate Assay cluster_analysis Data Acquisition & Analysis Reagents Prepare Solutions: - AChE Enzyme - ATCI (Substrate) - DTNB (Ellman's Reagent) - Test Compounds - Buffer Mix Combine Reagents in 96-well Plate: - Buffer - Test Compound - AChE Reagents->Mix Incubate Incubate Mix->Incubate Add_DTNB Add DTNB Incubate->Add_DTNB Add_ATCI Initiate Reaction: Add ATCI Add_DTNB->Add_ATCI Measure Measure Absorbance at 412 nm Add_ATCI->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Experimental workflow for the Ellman's method.

AChE_Inhibition_Pathway cluster_normal Normal Cholinergic Synapse cluster_inhibited Inhibited Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Transduction Receptor->Signal ACh_In Acetylcholine (ACh) Receptor_In Postsynaptic Receptor ACh_In->Receptor_In Increased Binding AChE_In AChE Inhibitor Natural Compound (e.g., Huperzine A) Inhibitor->AChE_In Inhibition Increased_Signal Enhanced Signal Transduction Receptor_In->Increased_Signal

Caption: Mechanism of acetylcholinesterase inhibition.

Conclusion

The landscape of natural acetylcholinesterase inhibitors is rich with potent compounds like Huperzine A and Galanthamine, which serve as valuable benchmarks in the development of new therapeutics for neurodegenerative disorders. While the specific acetylcholinesterase inhibitory activity of this compound remains to be fully elucidated, the established methodologies and comparative data presented here provide a robust framework for its future evaluation. Continued exploration of natural product libraries, guided by standardized and rigorous screening protocols, holds significant promise for the discovery of the next generation of AChE inhibitors.

References

Comparative Analysis of Caulophylline B's Potential Cross-Resistance Profile in Multidrug-Resistant Cells

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Multidrug resistance (MDR) remains a significant hurdle in cancer chemotherapy, often leading to treatment failure. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which actively efflux a wide range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy.[1][2] Natural products, particularly plant-derived alkaloids, have emerged as a promising source of compounds that can circumvent or reverse MDR.[3][4]

This guide provides a comparative analysis of the potential cross-resistance profile of Caulophylline B, a lupin alkaloid, in the context of other plant-derived alkaloids that have been studied for their activity in multidrug-resistant cancer cells. While direct experimental data on the cross-resistance profile of this compound is not currently available in published literature, this guide will leverage data from analogous compounds to provide a framework for its potential efficacy and the experimental approaches to evaluate it.

Understanding the Landscape: Plant Alkaloids and Multidrug Resistance

Several classes of plant alkaloids have demonstrated the ability to interact with and inhibit the function of ABC transporters, thereby re-sensitizing MDR cancer cells to conventional chemotherapeutics. These alkaloids often act as chemosensitizers, having little cytotoxic effect on their own but significantly enhancing the efficacy of other anticancer drugs when used in combination.[5] The primary mechanism of action for many of these alkaloids is the inhibition of P-glycoprotein, although effects on other transporters like MRP1 and BCRP have also been reported.[2][4]

Comparative Efficacy of Plant-Derived Alkaloids in MDR Cancer Cells

To contextualize the potential of this compound, the following table summarizes the activity of other well-studied alkaloids in reversing multidrug resistance. The data is presented to offer a comparative benchmark for future studies on this compound.

Alkaloid ClassRepresentative Compound(s)Cancer Cell Line(s)Key Findings & EfficacyReference(s)
Tropane Alkaloids Benzoyloxy-3α-(Z)-(3,4,5-trimethoxycinnamoyloxy)tropaneKB-V1 (Oral Epidermoid Carcinoma)Demonstrated significant activity in reversing vinblastine resistance, suggesting interaction with P-glycoprotein.[6]
Steroidal Alkaloids Cyclopamine, TomatidineNCI-AdrR (Adenocarcinoma)Increased uptake of fluorescent P-gp substrates and sensitized cells to adriamycin and vinblastine at levels comparable to the known P-gp inhibitor verapamil.[5]
Monoterpene Indole Alkaloids Dregamine DerivativesMouse T-lymphoma (ABCB1-transfected)Derivatives showed potential as MDR reversers in cells overexpressing P-glycoprotein.[7]
Isoquinoline Alkaloids Tetrandrine-Known to inhibit P-glycoprotein function.
Limonoids & Other Alkaloids Obacunone, OxyberberineMES-SA/DX5, HCT15Obacunone showed significant P-gp MDR inhibition. Oxyberberine exhibited direct cytotoxicity.[8]

Experimental Protocols for Assessing Cross-Resistance

To evaluate the cross-resistance profile of a novel compound like this compound, a series of standardized in vitro experiments are typically employed. Below are detailed methodologies for key assays.

Cytotoxicity and IC50 Determination
  • Objective: To determine the concentration of the compound that inhibits 50% of cell growth (IC50) in both drug-sensitive and multidrug-resistant cancer cell lines.

  • Protocol:

    • Cell Seeding: Plate drug-sensitive (e.g., MCF-7, A549) and their corresponding drug-resistant (e.g., MCF-7/ADR, A549/DDP) cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a serial dilution of this compound and/or a standard chemotherapeutic agent (e.g., doxorubicin, paclitaxel) for 48-72 hours.

    • Cell Viability Assay: Assess cell viability using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay.

    • Data Analysis: Calculate the IC50 values from the dose-response curves. The resistance factor (RF) can be calculated as IC50 (resistant cells) / IC50 (sensitive cells). A low RF for this compound would indicate a lack of cross-resistance.

P-glycoprotein Efflux Inhibition Assay
  • Objective: To determine if this compound can inhibit the efflux function of P-glycoprotein.

  • Protocol:

    • Cell Preparation: Use a P-gp overexpressing cell line (e.g., KB-V1, NCI-AdrR).

    • Substrate Loading: Incubate the cells with a fluorescent P-gp substrate, such as Rhodamine 123 or Calcein-AM, in the presence or absence of various concentrations of this compound or a known P-gp inhibitor (e.g., verapamil).

    • Fluorescence Measurement: After an incubation period, measure the intracellular fluorescence using a flow cytometer or a fluorescence plate reader.

    • Data Analysis: An increase in intracellular fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.

ATPase Activity Assay
  • Objective: To assess the effect of this compound on the ATP hydrolysis activity of P-glycoprotein, which is essential for its transport function.

  • Protocol:

    • Membrane Vesicle Preparation: Use membrane vesicles prepared from P-gp overexpressing cells.

    • ATPase Assay: Perform an ATPase assay in the presence of various concentrations of this compound. The assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

    • Data Analysis: A stimulation or inhibition of ATPase activity can provide insights into the interaction of the compound with the P-gp transporter.

Visualizing the Mechanisms and Workflows

Signaling Pathways and Drug Efflux

The following diagram illustrates the central role of P-glycoprotein in mediating multidrug resistance and the potential point of intervention for compounds like this compound.

MDR_Pathway cluster_cell MDR Cancer Cell Chemo Chemotherapeutic Drug Pgp P-glycoprotein (P-gp) Chemo->Pgp Efflux Target Intracellular Target (e.g., DNA, Tubulin) Chemo->Target Therapeutic Effect Chemo_out Drug Efflux Pgp->Chemo_out ATP-dependent CauloB This compound (Hypothesized) CauloB->Pgp Inhibition Apoptosis Apoptosis Target->Apoptosis Chemo_in Drug Influx Chemo_in->Chemo

Caption: P-gp mediated drug efflux and hypothesized inhibition by this compound.

Experimental Workflow for MDR Reversal Assessment

The logical flow for evaluating a potential MDR reversal agent is depicted in the diagram below.

Experimental_Workflow start Start: Hypothesis (this compound reverses MDR) ic50 Determine IC50 in Sensitive vs. MDR Cell Lines start->ic50 cross_resistance Calculate Resistance Factor (RF) Is RF for this compound low? ic50->cross_resistance efflux_assay P-gp Substrate Efflux Assay (e.g., Rhodamine 123) cross_resistance->efflux_assay Yes no_effect Conclusion: No evidence of MDR Reversal cross_resistance->no_effect No inhibition Does this compound Inhibit Efflux? efflux_assay->inhibition atpase_assay P-gp ATPase Activity Assay inhibition->atpase_assay Yes inhibition->no_effect No mechanism Elucidate Interaction (Stimulation/Inhibition) atpase_assay->mechanism conclusion Conclusion: this compound is a potential MDR Reversal Agent mechanism->conclusion

Caption: Workflow for evaluating the MDR reversal potential of a test compound.

While the cross-resistance profile of this compound in multidrug-resistant cells has not been directly elucidated, the existing body of research on other plant-derived alkaloids provides a strong rationale for its investigation as a potential MDR modulator. The comparative data and detailed experimental protocols presented in this guide offer a comprehensive framework for researchers and drug development professionals to systematically evaluate the efficacy of this compound and similar compounds. Future studies focusing on the direct interaction of this compound with ABC transporters are warranted to determine its potential as a chemosensitizing agent in cancer therapy.

References

Safety Operating Guide

Navigating the Safe Disposal of Caulophylline B in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step approach to the safe disposal of Caulophylline B, a fluorenone alkaloid isolated from the roots of Caulophyllum robustum Maxim. Adherence to these procedures is essential to mitigate risks and ensure compliance with safety regulations.

Hazard Assessment and Safety Precautions

While specific hazard data for this compound is not extensively documented, it is prudent to handle it with care, assuming it may possess toxic properties similar to other alkaloids. A safety data sheet for a related compound indicates potential for organ damage through prolonged or repeated exposure and toxicity to aquatic life with long-lasting effects. Therefore, appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn at all times during handling and disposal. All procedures should be conducted in a well-ventilated area or a chemical fume hood.

Step-by-Step Disposal Protocol

Given the absence of specific federal or institutional guidelines for this compound, the following procedure is based on best practices for the disposal of hazardous chemical waste. It is imperative to consult with your institution's Environmental Health and Safety (EHS) office for specific requirements and guidance.

  • Segregation and Waste Collection:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS office.

    • Designate a specific, properly labeled, and sealed container for this compound waste. The container should be made of a material compatible with the chemical.

    • The label should clearly read "Hazardous Waste: this compound" and include the accumulation start date.

  • Decontamination of Labware:

    • All labware (e.g., glassware, spatulas) that has come into contact with this compound must be decontaminated.

    • Rinse the contaminated labware with an appropriate solvent (e.g., ethanol or acetone) three times.

    • Collect the rinse solvent as hazardous waste in a designated, labeled container. Do not dispose of the rinse solvent down the drain.

  • Handling Spills:

    • In the event of a spill, evacuate the immediate area.

    • Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite or a commercial spill absorbent).

    • Carefully collect the absorbent material and place it in the designated this compound hazardous waste container.

    • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Final Disposal:

    • Once the waste container is full or the accumulation time limit set by your institution is reached, arrange for its disposal through your EHS office.

    • Ensure all necessary paperwork is completed for the waste pickup.

    • Never dispose of this compound down the drain or in the regular trash.

Quantitative Data Summary

There is currently no available quantitative data specifically pertaining to the disposal or environmental impact of this compound. The following table summarizes general safety information for a related compound, which should be considered as guidance in the absence of specific data.

ParameterInformationSource
Hazard Statements May cause damage to organs through prolonged or repeated exposure. Toxic to aquatic life with long lasting effects.
Precautionary Statements Avoid release to the environment. Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols

No specific experimental protocols for the disposal of this compound were found in the available literature. The disposal procedure outlined above is based on established general laboratory safety protocols for hazardous chemical waste.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

CaulophyllineB_Disposal_Workflow cluster_preparation Preparation cluster_waste_collection Waste Collection cluster_decontamination Decontamination cluster_final_disposal Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Ventilated Area (Chemical Fume Hood) ppe->fume_hood segregate Segregate this compound Waste fume_hood->segregate label_container Use Labeled, Sealed Container segregate->label_container rinse Triple Rinse Contaminated Labware label_container->rinse collect_rinse Collect Rinse Solvent as Waste rinse->collect_rinse contact_ehs Contact EHS for Pickup collect_rinse->contact_ehs documentation Complete Waste Disposal Paperwork contact_ehs->documentation end End: Proper Disposal documentation->end

Caption: Logical workflow for the safe disposal of this compound.

Hazard Identification and Personal Protective Equipment (PPE)

Author: BenchChem Technical Support Team. Date: November 2025

[2] Caulophylline B - Safety Data Sheet this compound Safety Data Sheet. SECTION 1: Identification of the substance/mixture and of the company/undertaking. 1.1. Product identifier. Product form. : Substance. Substance name. : this compound. CAS-No. : 10213-90-8. Product code. : 69611. Formula. : C30H48N2O2. Synonyms. : (1R,5S,10S,13R,14R,17S)-17-[(2S,5S)-5-(6-oxopiperidin-2-yl)pentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-1-amine. 1.2. Relevant identified uses of the substance or mixture and uses advised against. --INVALID-LINK-- this compound | C30H48N2O2 - PubChem this compound is a natural product. --INVALID-LINK-- this compound SDS (Safety Data Sheet) - Santa Cruz Biotechnology this compound is a natural product found in Caulophyllum thalictroides with data available. --INVALID-LINK-- this compound SAFETY DATA SHEET - LGC Standards this compound. Safety data sheet. According to Regulation (EC) No. 1907/2006 (REACH). Version number: GHS 1.0. Date of compilation: 2022-09-06. SECTION 1: Identification of the substance/mixture and of the company/undertaking. 1.1. Product identifier. Trade name. This compound. Substance name. This compound. CAS number. 10213-90-8. 1.2. Relevant identified uses of the substance or mixture and uses advised against. Relevant identified uses. Laboratory and analytical use. Not for use in humans or animals. --INVALID-LINK-- this compound | CAS 10213-90-8 | MedChemExpress this compound is a lupin alkaloid isolated from Caulophyllum thalictroides, with anti-inflammatory, anti-cancer, anti-nociceptive and anti-viral activities. --INVALID-LINK-- this compound | CAS 10213-90-8 | SCBT - Santa Cruz Biotechnology this compound is a lupin alkaloid that has been found in C. thalictroides and has diverse biological activities. It is active against the bacteria S. aureus, S. epidermidis, B. subtilis, and M. smegmatis (MICs = 3.1, 3.1, 6.25, and 25 μg/ml, respectively). --INVALID-LINK-- this compound - Cayman Chemical SAFETY DATA SHEET. according to Regulation (EC) No. 1907/2006. 1. IDENTIFICATION OF THE SUBSTANCE/PREPARATION AND OF THE COMPANY/UNDERTAKING. Product Name: this compound. Catalog Number: 20970. Synonyms: NSC 617117. Supplier: Cayman Chemical Company. 1180 E. Ellsworth Rd. Ann Arbor, MI 48108. For further information, please contact: --INVALID-LINK--. Emergency Telephone Numbers:. --INVALID-LINK-- this compound Safety Data Sheet - BOC Sciences this compound Safety Data Sheet. For research use only. Not for drug, household or other uses. Section 1. Product and Company Identification. Product Name: this compound. CAS Number: 10213-90-8. Formula: C30H48N2O2. Molecular Weight: 468.71. Synonyms: (1R,5S,10S,13R,14R,17S)-17-[(2S,5S)-5-(6-oxopiperidin-2-yl)pentan-2-yl]-10,13-dimethyl- 2,3,4,5,6,7,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-1-amine. Section 2. Hazards Identification. GHS Classification in accordance with 29 CFR 1910 (OSHA HCS). --INVALID-LINK-- this compound | CAS 10213-90-8 this compound is a lupin alkaloid isolated from Caulophyllum thalictroides, with anti-inflammatory, anti-cancer, anti-nociceptive and anti-viral activities. --INVALID-LINK-- this compound | CAS 10213-90-8 | Selleckchem this compound is a lupin alkaloid isolated from Caulophyllum thalictroides, with anti-inflammatory, anti-cancer, anti-nociceptive and anti-viral activities. --INVALID-LINK-- this compound | CAS 10213-90-8 | Biosynth this compound is a lupin alkaloid isolated from Caulophyllum thalictroides, with anti-inflammatory, anti-cancer, anti-nociceptive and anti-viral activities. --INVALID-LINK-- Caulophyllum thalictroides - Wikipedia Caulophyllum thalictroides, the blue cohosh, is a species of flowering plant in the family Berberidaceae. It is a medium-tall perennial with blue-green foliage. --INVALID-LINK-- Caulophyllum - an overview | ScienceDirect Topics The major alkaloids of Caulophyllum are caulosaponin, caulophyllosaponin, and caulophylline. The alkaloids are central nervous system depressants. --INVALID-LINK-- Caulophylline - an overview | ScienceDirect Topics The major alkaloids of Caulophyllum are caulosaponin, caulophyllosaponin, and caulophylline. The alkaloids are central nervous system depressants. --INVALID-LINK-- this compound - an overview | ScienceDirect Topics this compound is a lupin alkaloid isolated from Caulophyllum thalictroides, with anti-inflammatory, anti-cancer, anti-nociceptive and anti-viral activities. --INVALID-LINK-- Caulophyllum - Wikipedia Caulophyllum is a small genus of perennial herbs in the family Berberidaceae, native to eastern Asia and eastern North America. These plants are rhizomatous, and are known for their blue, berry-like seed coverings. --INVALID-LINK-- Caulophylline - MeSH - NCBI Substance Name: Caulophylline. UNII: 55OL2I5I5D. Preferred Substance Name: Caulophylline. MeSH Heading: Caulophylline. Inxight Drugs: Caulophylline. --INVALID-LINK-- this compound - PubChem this compound is a lupin alkaloid that has been found in C. thalictroides and has diverse biological activities. It is active against the bacteria S. aureus, S. epidermidis, B. subtilis, and M. smegmatis (MICs = 3.1, 3.1, 6.25, and 25 μg/ml, respectively). --INVALID-LINK-- this compound - ECHA this compound. EC Number: 233-524-8. CAS Number: 10213-90-8. CLH-O-0000001412-86-137/F. Under assessment. Dossier Status: Active. Last event: Dossier submitted. Next event: Opinion development. Last updated: 23-Oct-2025. --INVALID-LINK-- this compound | ≥98% (HPLC) | Cayman Chemical this compound is a lupin alkaloid that has been found in C. thalictroides and has diverse biological activities.1 It is active against the bacteria S. aureus, S. epidermidis, B. subtilis, and M. smegmatis (MICs = 3.1, 3.1, 6.25, and 25 μg/ml, respectively). --INVALID-LINK-- this compound | CAS 10213-90-8 | BLDpharm this compound is a lupin alkaloid isolated from Caulophyllum thalictroides, with anti-inflammatory, anti-cancer, anti-nociceptive and anti-viral activities. --INVALID-LINK-- this compound | CAS 10213-90-8 | Adooq Bioscience this compound is a lupin alkaloid isolated from Caulophyllum thalictroides, with anti-inflammatory, anti-cancer, anti-nociceptive and anti-viral activities. --INVALID-LINK-- Essential Safety and Handling Guide for this compound

For researchers, scientists, and drug development professionals, this document provides critical safety and logistical information for the handling and disposal of this compound, a lupin alkaloid with diverse biological activities. This guide offers a procedural, step-by-step framework to ensure laboratory safety and proper management of this compound.

This compound requires careful handling due to its potential hazards. While specific toxicity data is limited, it is classified with acute toxicity. Therefore, a comprehensive approach to personal protection is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or face shieldProtects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)Prevents skin contact and absorption.
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoesMinimizes skin exposure to accidental spills.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge is necessary.Reduces the risk of inhaling dust or aerosols.

Safe Handling and Storage Procedures

Adherence to strict operational protocols is crucial to minimize exposure and ensure a safe laboratory environment.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Segregation: Keep away from incompatible materials, such as strong oxidizing agents.

Handling and Use
  • Controlled Environment: All handling of this compound should occur within a designated area, preferably a chemical fume hood, to control airborne exposure.

  • Avoid Dust Formation: Take care to avoid the generation of dust when handling the solid form.

  • Personal Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking. Remove contaminated clothing and wash before reuse.

Accidental Release and First Aid Measures

Immediate and appropriate responses to accidental exposure are critical.

Table 2: First Aid and Accidental Release Measures

SituationAction
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
Skin Contact In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
Ingestion If swallowed, wash out mouth with water provided person is conscious. Call a physician.
Spill Use appropriate personal protective equipment. Sweep up, place in a bag and hold for waste disposal. Avoid raising dust. Ventilate area and wash spill site after material pickup is complete.

Disposal Plan

Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste materials, including unused this compound and contaminated disposables (e.g., gloves, wipes), in a designated, labeled, and sealed container.

  • Disposal Method: Dispose of in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.

Experimental Workflow for Safe Handling

The following diagram illustrates the standard operating procedure for the safe handling of this compound in a laboratory setting.

G A Preparation (Don PPE) B Material Weighing (In Fume Hood) A->B C Experimentation (In Fume Hood) B->C D Decontamination (Clean work area) C->D E Waste Disposal (Segregate waste) D->E F Doffing PPE & Personal Hygiene E->F

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Reactant of Route 1
Caulophylline B
Reactant of Route 2
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